Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBUGOGXQRAHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363160 | |
| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56824-90-9 | |
| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Introduction: A Privileged Scaffold in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound built upon the quinoline core. The quinoline ring system is recognized in medicinal chemistry as a "privileged pharmacophore," a framework capable of binding to multiple biological targets, which has led to its incorporation into a vast array of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1][2] This specific derivative, featuring chloro and fluoro substituents, is a pivotal building block for the synthesis of advanced pharmaceutical agents. Its strategic placement of reactive sites—notably the activatable chlorine at the 4-position—makes it an exceptionally versatile intermediate for developing novel fluoroquinolone antibiotics and other targeted therapies.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
PART 1: Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 56824-90-9 | [5][6][7] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [5][6] |
| Molecular Weight | 253.66 g/mol | [5][6] |
| Appearance | White to off-white solid | [6][7] |
| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [6][7] |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Storage Conditions | 2–8°C, dry environment | [6][7] |
Spectroscopic Profile
The structural identity of the compound is unequivocally confirmed by its spectroscopic data. The ¹H NMR spectrum provides a clear diagnostic fingerprint.
-
¹H NMR (400 MHz, CDCl₃): δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[5]
Additional spectral data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases, which are essential for comprehensive characterization.[8]
PART 2: Synthesis and Mechanistic Insight
The synthesis of this compound is a multi-step process that relies on classic and robust organic reactions. The overall pathway begins with the construction of the core quinolone ring system, followed by functional group manipulation.
Synthesis Workflow Diagram
Caption: Overall synthesis pathway from aniline to the target compound.
Step 1: Synthesis of the 4-Hydroxyquinoline Precursor via Gould-Jacobs Reaction
The foundational step is the Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core from an aniline derivative.[9][10] This reaction proceeds in two distinct stages: condensation and thermal cyclization.[11]
-
Causality: The choice of the Gould-Jacobs reaction is dictated by its reliability and effectiveness for anilines, providing direct access to the quinolone scaffold necessary for subsequent functionalization.[12] The reaction's high temperature requirement for cyclization can be managed with high-boiling solvents like Dowtherm A or through modern microwave-assisted protocols, which can enhance efficiency and yield.[11][12]
Detailed Protocol (Classical Thermal Method):
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC).[11]
-
Solvent Addition: After the initial reaction, add a high-boiling inert solvent such as Dowtherm A.
-
Cyclization: Heat the reaction mixture to approximately 250°C to initiate the intramolecular 6-electron electrocyclization. This step results in the formation of the quinoline ring system.[11] Maintain this temperature for 2-3 hours or until TLC indicates the consumption of the intermediate.
-
Isolation: Cool the reaction mixture, which should cause the product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, to precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove the Dowtherm A, and dry under a vacuum. The product can be further purified by recrystallization if necessary.
Step 2: Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is the final and critical step. The hydroxyl group is transformed into an excellent leaving group (chloride) for subsequent nucleophilic substitution reactions.
-
Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a potent chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides, a standard and field-proven method.
Detailed Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), add Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq, e.g., 6.11 g, 26.0 mmol).[5]
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 20 mL), which acts as both the reagent and solvent.[5]
-
Heating: Stir the mixture and heat it to 100°C for 3.5 hours.[5] The reaction should be monitored by TLC until the starting material is fully consumed.
-
Workup and Isolation: After cooling the reaction to room temperature, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Purification: Collect the yellow semi-solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under a vacuum. The resulting this compound is often of sufficient purity for subsequent steps but can be purified further by column chromatography or recrystallization.[5]
PART 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its strategically placed functional groups, which allow for controlled and diverse chemical modifications.
Reactivity at the C4-Position
The chlorine atom at the C4-position is the molecule's primary reactive center. It is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its use in creating libraries of potential drug candidates. Common nucleophiles include primary and secondary amines (e.g., piperazine derivatives), which are frequently found in the structures of fluoroquinolone antibiotics.[3][13]
Role as a Fluoroquinolone Antibiotic Intermediate
Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics.[14] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[15][16] These enzymes are responsible for managing DNA topology during replication, and their inhibition leads to rapid bacterial cell death.[14][16]
This compound serves as a key precursor for antibiotics like ciprofloxacin and its analogues.[13][17] The synthetic strategy typically involves substituting the C4-chloro group with a piperazine or another cyclic amine, followed by hydrolysis of the ethyl ester at C3 to the essential carboxylic acid, which is crucial for binding to the enzyme target.[13][18]
Mechanism of Action: DNA Gyrase Inhibition
Caption: Mechanism of action of fluoroquinolone antibiotics.
Application in Metabolic Disease Research
Beyond antibiotics, this compound is a documented intermediate for synthesizing molecules that target the Liver X Receptors (LXRα and LXRβ).[6][7] These nuclear receptors are key regulators of cholesterol, fatty acid, and glucose metabolism. The ability to prepare selective LXRβ modulators from this quinoline scaffold highlights its versatility and potential for developing treatments for metabolic disorders like atherosclerosis and dyslipidemia.[6][7]
PART 4: Safety and Handling
As with any active chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side shields that comply with OSHA or European Standard EN166 regulations.[19]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin, eyes, or clothing.[19]
-
Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place.[7][19]
-
Fire Safety: The material is a combustible solid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[20]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It should not be released into the environment.[19]
Conclusion
This compound is more than a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and proven utility as a precursor to potent antibiotics and metabolic modulators make it an invaluable asset in the drug discovery pipeline. This guide provides the foundational knowledge for researchers to harness its potential in developing the next generation of therapeutic agents.
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Molecular structure of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Significance of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents one of the most important heterocyclic scaffolds in medicinal chemistry.[1][2] Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutic agents, demonstrating a remarkable range of biological activities including antimalarial, antibacterial, anti-inflammatory, and anticancer effects.[3][4] Derivatives such as chloroquine and the extensive family of fluoroquinolone antibiotics have become cornerstone treatments for infectious diseases, underscoring the scaffold's therapeutic versatility.[2][5]
This guide provides a detailed technical examination of a specific, highly functionalized derivative: This compound . We will dissect its molecular architecture, explore its synthetic pathway with mechanistic rationale, detail its analytical characterization, and discuss its significance as a building block in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a quinoline core strategically decorated with substituents that impart specific chemical reactivity and biological potential.
-
Quinoline Core: The foundational bicyclic aromatic system provides a rigid, planar scaffold ideal for precise geometric presentation of functional groups and interaction with biological targets.
-
4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It transforms the preceding 4-hydroxyquinoline into a versatile electrophile, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is frequently modified to introduce diverse side chains, crucial for tuning the biological activity of quinoline-based drugs.
-
8-Fluoro Group: The fluorine atom at the C8 position significantly modulates the electronic properties of the benzene portion of the ring system. Its strong electron-withdrawing nature can influence the acidity of neighboring protons and the overall metabolic stability of the molecule. In the context of fluoroquinolone antibiotics, halogen substitution at this position has been linked to potent biological activity.[6]
-
Ethyl 3-Carboxylate Group: This ester group at the C3 position is a critical pharmacophore element found in many quinolone antibiotics. It is known to be essential for binding to the target enzyme, DNA gyrase, by forming key interactions within the enzyme's active site.[6][7]
Diagram 1: Annotated Chemical Structure
Caption: Chemical structure with IUPAC numbering.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClFNO₂ | [8] |
| Molecular Weight | 253.66 g/mol | Calculated |
| CAS Number | 56824-90-9 | [9] |
| Appearance | Expected to be a solid (e.g., yellow semi-solid as crude) | [10] |
| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃), polar aprotic solvents | [10] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a robust two-stage process, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by a functional group conversion to install the key chloro substituent.
Diagram 2: Synthetic Workflow
Caption: High-level workflow for the synthesis.
Stage 1: Gould-Jacobs Reaction to form the 4-Hydroxyquinoline Core
The Gould-Jacobs reaction is a classic and reliable method for synthesizing the 4-hydroxyquinoline scaffold.[11][12][13]
-
Mechanism: The reaction begins with the nucleophilic attack of the aniline nitrogen (from 2-fluoroaniline) onto the electron-deficient vinyl carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an enamine intermediate.
-
Causality: This initial condensation is driven by the formation of a thermodynamically stable conjugated system.
-
Cyclization: Upon heating, a pericyclic 6-electron electrocyclization occurs. The enamine attacks the benzene ring at the ortho position, followed by tautomerization to re-aromatize the benzene ring. This step is typically the most energy-intensive, often requiring high temperatures (e.g., in a high-boiling solvent like diphenyl ether).[14]
-
Final Tautomerization: The resulting 4-hydroxyquinoline exists in equilibrium with its 4-oxo tautomer (a quinolone), with the keto form generally being more stable.
Stage 2: Chlorination of the 4-Hydroxy Group
The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step.
-
Mechanism: The 4-hydroxyquinoline precursor is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The oxygen of the hydroxy (or keto) group acts as a nucleophile, attacking the phosphorus atom of POCl₃. A series of eliminations generates a highly reactive chlorophosphate intermediate on the quinoline ring. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product.
-
Causality: This reaction is effective because the phosphorus oxychloride converts the poor leaving group (hydroxyl) into an excellent leaving group (a phosphate derivative), facilitating nucleophilic substitution.
Experimental Protocol
Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate) (This is a representative protocol based on the standard Gould-Jacobs reaction)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is evolved during this condensation step.
-
Add a high-boiling solvent (e.g., diphenyl ether) to the reaction mixture.
-
Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes to induce thermal cyclization.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Step 2: Synthesis of this compound (Final Product) (This protocol is adapted from a documented procedure)[10]
-
Combine the intermediate, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq), and an excess of phosphorus oxychloride (POCl₃, approx. 3-5 volumes).
-
Stir the mixture and heat to 100 °C for 3.5 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).
-
The resulting crude product (a yellow semi-solid) can be used directly or purified further by chromatography if necessary.[10]
Spectroscopic and Analytical Characterization
Confirming the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the compound.
Diagram 3: Analytical Validation Workflow
Caption: Standard workflow for structural confirmation.
Table 2: Spectroscopic Data for this compound
| Technique | Data / Expected Signals | Interpretation |
| ¹H NMR | Actual Data (400 MHz, CDCl₃): δ 9.58 (1H, s), 8.46 (1H, d), 8.04-7.90 (2H, m), 4.60 (2H, q), 1.54 (3H, t)[10] | s @ 9.58: Aromatic proton at C2, highly deshielded by the adjacent nitrogen and ester. d @ 8.46 & m @ 8.04-7.90: The three aromatic protons on the fluorinated benzene ring (C5, C6, C7). q @ 4.60 & t @ 1.54: Classic ethyl ester pattern (CH₂ quartet, CH₃ triplet). |
| ¹³C NMR | Expected Signals: ~12 carbons total. δ > 160: Ester carbonyl (C=O). δ 110-150: Aromatic and vinyl carbons. Signals for carbons bonded to F and Cl will show characteristic shifts. δ ~60: Ester CH₂. δ ~14: Ester CH₃. | Confirms the carbon skeleton and the presence of the ester functional group. |
| Mass Spec | Expected M⁺: m/z = 253. Isotopic Pattern: A characteristic M+2 peak at m/z = 255 with ~1/3 the intensity of the M⁺ peak. | Confirms the molecular weight and definitively proves the presence of one chlorine atom due to the ³⁵Cl/³⁷Cl isotope ratio. |
| IR Spec | Expected Absorptions: ~1720 cm⁻¹: Strong C=O stretch from the ester. ~1600, 1500 cm⁻¹: C=C and C=N stretches from the aromatic quinoline core. ~1250 cm⁻¹: C-O stretch from the ester. ~1200 cm⁻¹: C-F stretch. ~750 cm⁻¹: C-Cl stretch. | Confirms the presence of key functional groups (ester, aromatic system, C-F, C-Cl). |
Applications and Biological Significance
While this compound is primarily documented as a chemical intermediate, its structure contains all the core elements of the highly successful fluoroquinolone class of antibiotics.[9][15] Its value lies in its potential as a versatile starting point for creating extensive libraries of novel therapeutic agents.
-
Intermediate for LXRβ Modulators: The compound has been explicitly used as an intermediate to prepare ligands with high affinity for the Liver X Receptor beta (LXRβ).[9] LXR modulators are actively being researched for their potential in treating metabolic diseases, inflammation, and certain cancers. The 4-chloro position is readily displaced by various nucleophiles (e.g., phenols) to build larger, more complex molecules targeting these receptors.
-
Scaffold for Antibacterial Agents: The fluoroquinolone core is a validated pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][7] The 6-fluoro substituent is a well-known enhancer of antibacterial activity.[4] While this molecule has a fluorine at the C8 position, this substitution pattern is also known in potent antibiotics.[6] The 4-chloro group serves as a synthetic handle to introduce various amine-containing heterocycles at the C7 position (via a multi-step sequence not covered here), a common strategy to modulate the antibacterial spectrum and potency.[6][16]
-
Structure-Activity Relationship (SAR) Insights: The presence of both chloro and fluoro groups allows for the systematic study of halogen effects on drug-target interactions, metabolic stability, and pharmacokinetic properties. The 8-chloro substituent in some fluoroquinolones, while contributing to activity, has also been associated with phototoxicity, making the study of related 8-fluoro analogues like this one important for designing safer drugs.[6]
Conclusion
This compound is more than just a chemical compound; it is a carefully designed molecular tool. Its structure is the culmination of decades of research into the medicinal chemistry of quinolines. The strategic placement of its chloro, fluoro, and ester functional groups provides a potent combination of a validated biological scaffold and versatile chemical reactivity. Through robust synthetic methods like the Gould-Jacobs reaction and subsequent chlorination, this intermediate is made readily accessible. Its true value is realized in its application as a key building block for synthesizing novel drug candidates, from antibacterial agents to metabolic disease modulators, making it a compound of significant interest to the drug discovery community.
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An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Introduction: The Significance of Quinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of natural products and synthetic compounds with significant biological activities. Its presence in the antimalarial drug quinine established its importance early on, and subsequent research has unveiled a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The versatility of the quinoline ring system, allowing for substitution at various positions, provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. The strategic placement of a chlorine atom at the 4-position, a fluorine atom at the 8-position, and an ethyl carboxylate group at the 3-position makes this molecule a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1] The electron-withdrawing nature of the substituents significantly influences the reactivity and biological interactions of the quinoline core. This document aims to provide a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, characterization, and safe handling protocols.
IUPAC Nomenclature: A Systematic Breakdown
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the compound of interest is This compound .[2] Let's deconstruct this name to understand the underlying structure:
-
quinoline : This is the parent heterocycle, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.
-
-3-carboxylate : This suffix indicates the presence of a carboxylate group (-COO-) at the 3-position of the quinoline ring.
-
Ethyl : This prefix specifies that the carboxylate group is an ethyl ester (-COOCH₂CH₃).
-
4-chloro : A chlorine atom is substituted at the 4-position of the quinoline ring.
-
8-fluoro : A fluorine atom is substituted at the 8-position of the quinoline ring.
The numbering of the quinoline ring system follows a specific convention, starting from the nitrogen atom as position 1 and proceeding around the rings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClFNO₂ | PubChem |
| Molecular Weight | 253.66 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | 56824-90-9 | ChemicalBook |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that is crucial for its availability as a research chemical. A common synthetic route involves the chlorination of the corresponding 4-hydroxyquinoline precursor.
Experimental Protocol: Chlorination of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This protocol is based on a method described for the synthesis of similar quinoline derivatives.
Materials:
-
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, combine Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) with an excess of phosphorus oxychloride (POCl₃).
-
Attach a reflux condenser to the flask and heat the reaction mixture at 100°C for 3.5 hours.[3] The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice with constant stirring. This step should be performed in an ice bath to control the exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Characterization
Confirmation of the structure of the synthesized this compound is achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the proton at the 2-position of the quinoline ring, multiplets for the aromatic protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. A reported ¹H-NMR spectrum in CDCl₃ shows peaks at δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), and 1.54 (t, 3H).[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom in the quinoline ring, the carboxylate group, and the ethyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The expected molecular ion peak would correspond to the molecular weight of the compound (253.66 g/mol ).
Spectroscopic Analysis Workflow
Caption: Decision workflow for the spectroscopic analysis of the synthesized compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hazard Statements:
While specific GHS hazard statements for this exact compound are not consistently reported across all sources, related compounds with similar structures are known to cause skin and eye irritation. It is prudent to handle this compound with care. For example, Ethyl 4-chloroquinoline-3-carboxylate is reported to cause skin irritation (H315) and serious eye irritation (H319).[5]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. A thorough understanding of its properties, handling, and characterization is essential for its effective and safe use in the laboratory. This guide has provided a comprehensive overview to aid researchers in their endeavors with this important chemical intermediate.
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An In-depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the primary applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 56824-90-9 | [1][2] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [1][2] |
| Molecular Weight | 253.66 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not experimentally determined for this specific isomer. A similar compound, Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate, has a melting point of 71-72 °C.[4] | |
| Boiling Point | Predicted: 332.1 ± 37.0 °C | [5] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Store in a cool, dry place, away from incompatible materials. Inert atmosphere, 2-8°C is recommended for long-term storage.[6] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[1]
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), C-F stretch (around 1000-1400 cm⁻¹), and C-O stretch (around 1200-1300 cm⁻¹).[9]
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the electrophilic nature of the C4 carbon, which is activated by the electron-withdrawing quinoline nitrogen and the chloro substituent. This makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. Common nucleophiles include amines, alcohols, and thiols.
Caption: Generalized SₙAr reaction of the title compound.
This reactivity allows for the introduction of diverse functional groups at the 4-position, enabling the synthesis of a wide array of derivatives with tailored biological activities.
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of the title compound is through the chlorination of its corresponding 4-hydroxyquinoline precursor.
Reaction:
Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield this compound.
Caption: Workflow for the synthesis of the title compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate and an excess of phosphorus oxychloride (POCl₃) is prepared.[1]
-
Heating: The reaction mixture is heated to 100°C and stirred for approximately 3.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.
-
Extraction: The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and then extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably fluoroquinolone antibiotics and Liver X Receptor (LXR) modulators.
Fluoroquinolone Antibiotics
The 4-chloroquinoline core is a common precursor for the synthesis of fluoroquinolone antibiotics. The chlorine atom at the 4-position is typically displaced by a piperazine moiety or other cyclic amines, which is a crucial step in assembling the final active pharmaceutical ingredient (API).[10][11][12][13] The fluorine atom at the 8-position can influence the drug's pharmacokinetic and pharmacodynamic properties.
Liver X Receptor (LXR) Modulators
This compound is also utilized as an intermediate in the preparation of selective LXRβ agonists.[5][14] LXRs are nuclear receptors that play a key role in cholesterol metabolism and inflammation, making them attractive targets for the treatment of atherosclerosis and other metabolic diseases. The quinoline scaffold serves as a template for designing ligands with high affinity and selectivity for LXRβ over LXRα.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its well-defined reactivity, centered around the nucleophilic substitution at the 4-position, allows for the facile introduction of a wide range of functional groups. This has led to its successful application in the synthesis of potent fluoroquinolone antibiotics and selective LXRβ modulators. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.
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Sobhani, S., Zarifi, F., & Skibsted, J. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]
- Al-Qawasmeh, R. A., et al. (2011). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.
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A. F. K. K. L. M. N. P. S. S. S. V. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2793. [Link]
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13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
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Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024, February 16). YouTube. Retrieved from [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). ResearchGate. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2533. [Link]
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Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
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G. C. S. L. A. S. Y. J. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 57(1), 282–291. [Link]
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16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Introduction: The Strategic Importance of a Quinolone Intermediate
An In-Depth Technical Guide to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, my objective is to synthesize core scientific data with actionable, field-proven insights, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application.
This compound belongs to the quinolone class of compounds, a scaffold renowned for its "privileged" status in drug discovery, most notably as the core of many fluoroquinolone antibiotics.[1][2] However, the utility of this specific molecule extends beyond anti-infectives. Its true value lies in its role as a versatile synthetic intermediate. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, while the fluoro and ethyl carboxylate moieties offer opportunities for further derivatization. This strategic combination of functional groups makes it a valuable precursor for synthesizing complex molecules, including modulators for novel biological targets.[3][4] This guide will dissect its fundamental properties, synthesis, and analytical validation, providing a robust framework for its effective use in research and development.
Core Physicochemical & Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a white to off-white solid under standard conditions.[3] Its key identifiers and calculated properties are summarized below. The molecular weight, determined by the sum of the atomic weights of its constituent atoms (C₁₂H₉ClFNO₂), is a critical parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| Molecular Weight | 253.66 g/mol | [3][5] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [3][5][6] |
| CAS Number | 56824-90-9 | [3][5] |
| Appearance | White to off-white solid | [3] |
| Boiling Point (Predicted) | 332.1 ± 37.0 °C | [3] |
| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -1.27 ± 0.41 | [3] |
Synthesis Pathway and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the chlorination of its 4-hydroxy (or 4-oxo tautomer) precursor, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5][7]
Reaction: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate → this compound
Reagent: Phosphorus(V) oxychloride (POCl₃, also known as trichlorophosphate)[5]
Expertise & Causality: The choice of POCl₃ is deliberate and mechanistically sound. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair of electrons on the oxygen atom of the carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a dichlorophosphoryl intermediate. The chloride ion, now a good nucleophile, attacks the C4 position in an addition-elimination sequence, displacing the dichlorophosphate group and yielding the final 4-chloro product. This reaction is a standard and highly effective method for converting cyclic amides or vinylogous acids into their corresponding chloro derivatives.[8]
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Chapter 1: The Core Mechanism of Action - Dual Inhibition of Bacterial Type II Topoisomerases
An In-Depth Technical Guide to the Biological Activity of Fluoroquinolone Derivatives
This guide provides a comprehensive exploration of the multifaceted biological activities of fluoroquinolone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond foundational knowledge to deliver field-proven insights into the mechanisms, evaluation, and expanding therapeutic potential of this critical class of compounds. We will dissect the causality behind experimental designs and present self-validating protocols to ensure technical accuracy and reproducibility.
The foundational biological activity of fluoroquinolones (FQs) is their potent bactericidal effect, which is achieved by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase (Topoisomerase II): Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for initiating DNA replication.[2][3] FQs bind to the complex formed between DNA gyrase and DNA, specifically targeting the A subunit (encoded by the gyrA gene).[2][4] This binding stabilizes the transient double-strand breaks created by the enzyme, preventing DNA re-ligation and leading to the accumulation of lethal DNA damage and subsequent cell death.[2][3]
-
Topoisomerase IV: The primary target in most Gram-positive bacteria, topoisomerase IV is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[1][3] FQs inhibit this enzyme by stabilizing the cleavage complex, which prevents the separation of genetic material and ultimately halts cell division.[3][5]
The dual-targeting nature of newer FQs, which inhibit both enzymes with near equipotency, is a key strategy in reducing the emergence of drug-resistant mutants.[6]
Caption: Dual-targeting mechanism of fluoroquinolones in bacteria.
Chapter 2: Structure-Activity Relationships (SAR): Engineering Potency and Spectrum
The biological activity of FQ derivatives is profoundly influenced by substitutions on the core quinolone ring. Understanding these SARs is paramount for designing novel agents with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic profiles.[2][7]
-
N-1 Position: A cyclopropyl group is often optimal, enhancing DNA gyrase binding and overall antibacterial potency.[7][8]
-
C-3 Carboxylic Acid: This group, along with the C-4 keto group, is essential for binding to the DNA gyrase-DNA complex and is critical for antibacterial activity.[9][10]
-
C-6 Fluorine Atom: The defining feature of fluoroquinolones, this substitution significantly enhances cell penetration and DNA gyrase inhibition, leading to a dramatic increase in antibacterial potency compared to non-fluorinated quinolones.[7][11]
-
C-7 Substituent: This position is the primary site for modifications that modulate the spectrum of activity. Bulky substituents like piperazine or pyrrolidine rings enhance activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][12]
-
C-8 Position: Substitution with a methoxy group can enhance activity against Gram-positive and anaerobic bacteria and may reduce the selection of resistant mutants.[6]
Caption: Key positions for modification on the fluoroquinolone scaffold.
Chapter 3: Spectrum of Antibacterial Activity
Fluoroquinolone derivatives are prized for their broad-spectrum activity.[13] Later generations exhibit enhanced potency against Gram-positive organisms, atypical pathogens, and even some anaerobic bacteria.[3][14]
-
Gram-Negative Bacteria: Generally, FQs show excellent activity against a wide range of Gram-negative bacteria, including Enterobacterales (E. coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa. Ciprofloxacin is particularly potent against P. aeruginosa.[14][15][16]
-
Gram-Positive Bacteria: While older FQs had limited activity, newer agents like levofloxacin and moxifloxacin show significantly improved potency against Gram-positive cocci, including Staphylococcus aureus (both MSSA and some MRSA) and Streptococcus pneumoniae.[14][15][17]
-
Atypical and Other Pathogens: FQs are effective against atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[14][16] They also demonstrate activity against mycobacteria, with moxifloxacin being more potent than ciprofloxacin against Mycobacterium tuberculosis.[15]
| Organism | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Escherichia coli | 0.015 - 1 | 0.015 - 2 | 0.015 - 0.5 |
| Pseudomonas aeruginosa | 0.25 - 4 | 0.5 - 8 | 2 - 8 |
| Staphylococcus aureus | 0.12 - 2 | 0.12 - 4 | 0.03 - 0.5 |
| Streptococcus pneumoniae | 1 - 4 | 0.5 - 2 | 0.12 - 0.5 |
| Mycobacterium tuberculosis | 0.5 - 2 | 0.25 - 1 | 0.12 - 0.5 |
| Table 1: Representative Antibacterial Spectrum of Common Fluoroquinolones. Data compiled from multiple sources.[15][18] MIC ranges can vary based on resistance patterns. |
Chapter 4: Mechanisms of Bacterial Resistance
The rise of FQ resistance is a significant clinical challenge.[11][16] Resistance primarily develops through two mechanisms, often in a stepwise manner where multiple mutations lead to high-level resistance.[11][19]
-
Target Enzyme Alterations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[19][20] These mutations occur in specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and alter the enzyme structure, reducing the binding affinity of FQs.[4][20]
-
Reduced Drug Accumulation: This occurs via two main pathways:
-
Overexpression of Efflux Pumps: Bacteria can actively pump FQs out of the cell using multidrug resistance (MDR) efflux pumps (e.g., AcrAB-TolC in E. coli, NorA in S. aureus), preventing the drug from reaching its intracellular target.[4][21]
-
Decreased Outer Membrane Permeability: In Gram-negative bacteria, mutations in genes encoding porin proteins can reduce the influx of FQs into the cell.[4][20]
-
Chapter 5: Methodologies for Evaluating Biological Activity
A structured, multi-tiered approach is essential for characterizing the biological activity of novel FQ derivatives. The workflow typically progresses from broad screening to specific mechanistic and safety assays.
Caption: Workflow for evaluating novel fluoroquinolone derivatives.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the FQ derivative in a suitable solvent (e.g., DMSO or water).
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution (or a working dilution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no drug).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from fresh colonies on an agar plate, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the FQ derivative in which there is no visible growth (i.e., the first clear well).
Experimental Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of an FQ derivative to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different DNA topoisomers (relaxed, supercoiled) are then separated by agarose gel electrophoresis.[15]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
5x Assay Buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Purified DNA Gyrase enzyme (E. coli or other)
-
Relaxed plasmid DNA (e.g., pBR322) substrate
-
Varying concentrations of the FQ derivative (or vehicle control)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
The control lane (no inhibitor) should show a fast-migrating band corresponding to supercoiled DNA.
-
Inhibitory concentrations of the FQ will result in a slower-migrating band corresponding to the relaxed DNA substrate.
-
The IC₅₀ value (the concentration that inhibits 50% of the supercoiling activity) can be determined by densitometric analysis of the bands.[15]
-
Chapter 6: Beyond Bacteria - The Expanding Therapeutic Landscape
A fascinating area of current research is the repurposing of FQ derivatives for non-antibacterial applications, driven by their ability to interact with topoisomerases in other organisms and other cellular targets.[3][5]
Anticancer Activity
The anticancer potential of FQs stems from their ability to inhibit human topoisomerase II, an enzyme crucial for cancer cell proliferation, similar to their action on bacterial gyrase.[5][22][23] This inhibition leads to DNA damage, cell cycle arrest (often at the G2/M phase), and induction of apoptosis in cancer cells.[5][22] Numerous novel FQ derivatives have been synthesized and show potent cytotoxic activity against a range of cancer cell lines.[3][22][24]
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound |
| Ciprofloxacin-thiadiazole | MCF-7 (Breast) | 4.3 - 15.2 | Ciprofloxacin (>100) |
| Ciprofloxacin-chalcone | A549 (Lung) | 27.71 | Doxorubicin (0.8) |
| Ciprofloxacin-chalcone | HepG2 (Liver) | 22.09 | Doxorubicin (0.7) |
| Moxifloxacin-hydrazone | NCI-60 Panel (Mean) | 1.78 | Etoposide |
| Ofloxacin-hydrazone | NCI-60 Panel (Mean) | 1.45 | Etoposide |
| Table 2: Anticancer Activity of Selected Fluoroquinolone Derivatives. Data compiled from multiple sources.[3][5][23] |
Antiparasitic, Antiviral, and Antifungal Activities
-
Antiparasitic: FQs have demonstrated activity against parasites like Plasmodium falciparum (malaria) and trypanosomes.[15][25] This is attributed to the inhibition of a bacterial-like type II topoisomerase found in the apicoplast of the parasite.[25]
-
Antiviral: Some FQs have shown in vitro activity against viruses such as SARS-CoV-2 and HIV-1, though the mechanisms are still under investigation and often require high concentrations.[3][15]
-
Antifungal: The antifungal activity of FQs is generally weak.[15] However, certain derivatives have shown modest effects, particularly against Candida species.[5]
Chapter 7: Evaluating Cytotoxicity and Therapeutic Selectivity
For any FQ derivative being considered for therapeutic use, especially as an anticancer agent, it is critical to assess its toxicity toward normal mammalian cells. This allows for the determination of a selectivity index (SI), a key parameter in drug development.
Experimental Protocol 3: MTT Assay for Cytotoxicity Assessment
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., a normal cell line like Vero or a cancer cell line like MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the FQ derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
Fluoroquinolone derivatives remain a cornerstone of antimicrobial therapy, but their biological activity is far more diverse than initially conceived. The core quinolone scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for developing novel therapeutics. Future research will undoubtedly focus on synthesizing next-generation derivatives with enhanced activity against highly resistant bacterial strains and on optimizing the potent anticancer properties of these compounds. A deeper understanding of their interactions with eukaryotic topoisomerases and other off-target effects will be crucial for translating these promising laboratory findings into safe and effective clinical agents.
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An In-Depth Technical Guide to Quinolone-Based Antibacterial Agents
This guide provides a comprehensive technical overview of quinolone-based antibacterial agents, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles, from their historical discovery and mechanism of action to the evolution of resistance and future developmental prospects.
Introduction: A Serendipitous Discovery and a New Era in Antibacterial Therapy
The journey of quinolone antibiotics began with a serendipitous discovery in the 1960s during the synthesis of the antimalarial drug chloroquine.[1][2] George Lesher and his colleagues identified a byproduct, nalidixic acid, which exhibited antibacterial properties.[2][3][4] Introduced clinically in 1967, nalidixic acid marked the dawn of a new class of synthetic antibacterial agents.[2][3][5]
Initially, the use of these first-generation quinolones was primarily limited to treating urinary tract infections caused by Gram-negative bacteria due to their narrow spectrum of activity and modest serum and tissue concentrations.[1][5][6] The true potential of this class was unlocked with the introduction of a fluorine atom into the core structure, giving rise to the fluoroquinolones in the 1970s and 1980s.[3][5] This modification dramatically expanded their antibacterial spectrum and improved their pharmacokinetic properties, establishing them as a cornerstone of antimicrobial therapy.[3][5]
The Core Mechanism of Action: A Tale of Two Topoisomerases
Quinolones exert their bactericidal effects by targeting essential bacterial enzymes known as type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and cell division.[7][10]
DNA Gyrase and Topoisomerase IV: Essential Gatekeepers of DNA Integrity
Bacterial DNA is a highly supercoiled structure that must be continuously unwound and rewound to allow for essential cellular processes.[10]
-
DNA Gyrase introduces negative supercoils into the DNA, a process vital for initiating DNA replication and relieving the torsional stress that arises from the unwinding of the DNA helix.[10][11]
-
Topoisomerase IV , on the other hand, is primarily responsible for decatenating, or untangling, the newly replicated daughter chromosomes, ensuring they are properly segregated into the new bacterial cells.[12][13]
The "Poisoning" of the Enzymes
Quinolones do not simply inhibit these enzymes; they act as "topoisomerase poisons."[14][15] They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[12][13] This prevents the subsequent re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[14][15] These breaks trigger a cascade of events, including the induction of the SOS response and other DNA repair pathways, which, when overwhelmed, ultimately lead to cell death.[12][14]
Interestingly, the primary target of quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[1][16][17]
Caption: Quinolone inhibition of DNA gyrase and topoisomerase IV.
Structure-Activity Relationships (SAR): Designing a Better Antibiotic
The evolution of quinolones from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones is a testament to the power of medicinal chemistry and the understanding of structure-activity relationships. The core quinolone structure, a bicyclic ring system, has several key positions where chemical modifications can dramatically influence antibacterial potency, spectrum of activity, and pharmacokinetic properties.[1][18]
-
N-1 Position: Substitution at this position is crucial for antibacterial activity.[18] A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[6][19]
-
C-6 Position: The introduction of a fluorine atom at this position was a pivotal moment in quinolone development, leading to the fluoroquinolones.[20] This substitution significantly enhances the inhibition of DNA gyrase and improves cell penetration.[20]
-
C-7 Position: Modifications at this position greatly influence the antibacterial spectrum and pharmacokinetic properties.[6] The addition of a piperazine ring, for example, broadens the spectrum to include some Gram-positive bacteria and improves tissue penetration.[18]
-
C-8 Position: Substituents at this position can affect the molecule's overall shape and have been shown to enhance activity against anaerobic bacteria.[6][19]
Generations of Quinolones: An Expanding Arsenal
The continuous refinement of the quinolone structure has led to the classification of these agents into four distinct generations, each with an expanded spectrum of activity.[1][21]
| Generation | Key Characteristics & Spectrum of Activity | Representative Agents |
| First | Narrow spectrum, primarily active against Gram-negative bacteria. Mainly used for uncomplicated urinary tract infections.[1][22] | Nalidixic acid, Cinoxacin |
| Second | Introduction of the fluorine atom. Expanded spectrum to include some Gram-positive bacteria and atypical pathogens.[1][23] | Ciprofloxacin, Norfloxacin, Ofloxacin |
| Third | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1][21] | Levofloxacin, Sparfloxacin |
| Fourth | Broad-spectrum activity, including activity against anaerobic bacteria.[1][24] | Moxifloxacin, Gemifloxacin, Trovafloxacin |
The Challenge of Resistance: A Growing Threat
The widespread use, and sometimes overuse, of quinolones has inevitably led to the emergence of bacterial resistance, threatening their clinical utility.[14][15] Resistance to quinolones is a complex and multifactorial issue, primarily arising from three main mechanisms:[7]
-
Target-Mediated Resistance: This is the most common and clinically significant form of resistance.[14] It involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7] These mutations alter the amino acid sequence of the enzymes, particularly in a region known as the quinolone resistance-determining region (QRDR), which reduces the binding affinity of the quinolone to the enzyme-DNA complex.[7][9]
-
Reduced Intracellular Drug Concentration: Bacteria can develop resistance by limiting the amount of quinolone that reaches its intracellular targets. This is achieved through two primary mechanisms:
-
Decreased Uptake: Alterations in the bacterial cell wall, such as modifications to porin channels in Gram-negative bacteria, can reduce the influx of the drug.[25]
-
Increased Efflux: Bacteria can actively pump quinolones out of the cell using efflux pumps.[25] Overexpression of these pumps can significantly reduce the intracellular concentration of the drug, leading to resistance.[25]
-
-
Plasmid-Mediated Resistance: Resistance can also be acquired through the transfer of genetic material on plasmids. These plasmids can carry genes that confer resistance through various mechanisms:
-
Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the action of quinolones.[14][16]
-
Enzymatic Modification: The aac(6')-Ib-cr gene encodes an enzyme that modifies certain fluoroquinolones, reducing their effectiveness.[14]
-
Efflux Pumps: Plasmids can also carry genes for efflux pumps that actively remove quinolones from the cell.[15]
-
Caption: Major mechanisms of bacterial resistance to quinolones.
Clinical Applications and Pharmacokinetics
Quinolones are utilized in the treatment of a wide array of bacterial infections.[23][26] Their clinical applications include:
The pharmacokinetic properties of fluoroquinolones are generally favorable, characterized by excellent oral bioavailability, extensive tissue penetration, and a relatively long elimination half-life.[28][29] This allows for effective treatment of infections in various body compartments.[11] Most quinolones are metabolized in the liver and excreted via the kidneys, achieving high concentrations in the urine.[30]
Adverse Effects and Regulatory Oversight
While generally well-tolerated, quinolones are associated with a range of adverse effects, some of which can be serious and potentially irreversible.[31] These include:
-
Musculoskeletal effects: Tendinitis and tendon rupture, particularly of the Achilles tendon, are well-documented risks.[32][33]
-
Central nervous system effects: These can range from dizziness and headache to more severe reactions like confusion, hallucinations, and seizures.[33][34]
-
Peripheral neuropathy: This can manifest as pain, burning, tingling, or numbness.[31][33]
-
Cardiovascular effects: Some quinolones can cause QT interval prolongation, which can increase the risk of cardiac arrhythmias.[33]
-
Aortic aneurysm and dissection: An increased risk of these serious aortic events has been reported.[31]
Due to these potential adverse effects, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued warnings and restricted the use of fluoroquinolones for certain uncomplicated infections, recommending they be reserved for situations where other treatment options are not available.[1][32]
Experimental Protocols: Assessing Antibacterial Susceptibility
A fundamental experiment in the study of antibacterial agents is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB). c. Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of the quinolone agent. b. Perform a serial two-fold dilution of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
The Future of Quinolones: Navigating the Path Forward
The rise of antibiotic resistance poses a significant global health threat.[35] The future of quinolone development will likely focus on several key areas:
-
Overcoming Resistance: Designing new quinolone analogues that can evade existing resistance mechanisms is a primary goal. This may involve creating molecules that bind more tightly to the target enzymes or are not substrates for efflux pumps.
-
Improving Safety Profile: Efforts will continue to develop quinolones with a reduced risk of serious adverse effects.
-
Novel Targets: While DNA gyrase and topoisomerase IV are the known targets, exploring other potential bacterial targets could lead to new classes of quinolone-based agents.
-
Combination Therapies: Investigating the use of quinolones in combination with other antibacterial agents may provide synergistic effects and help combat resistance.
Regulatory bodies like the EMA and FDA are actively involved in guiding the development of new antibacterial drugs to address the challenge of antimicrobial resistance.[35][36][37][38]
Conclusion
From their unexpected discovery to their current status as a widely used class of antibiotics, quinolones have had a profound impact on the treatment of bacterial infections. Their unique mechanism of action, targeting the very heart of bacterial DNA replication, has made them a powerful tool in the fight against infectious diseases. However, the growing challenge of antibiotic resistance and the recognition of potentially serious adverse effects underscore the need for continued research and responsible stewardship of this important class of drugs. The future of quinolones will depend on our ability to innovate and develop new agents that can overcome these challenges and continue to provide effective treatment for bacterial infections for years to come.
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An In-depth Technical Guide to the Safety and Hazards of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Introduction: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS No. 56824-90-9) is a substituted quinoline derivative that serves as a key intermediate in synthetic organic chemistry.[1] Quinolone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of pharmacologically active compounds, including antimicrobials.[2][3][4] Specifically, this compound is utilized in the preparation of molecules with high binding affinity for liver X receptor beta (LXRβ), highlighting its role in the development of novel therapeutics.[1] Given its application in research and development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.
This guide provides a comprehensive overview of the known and potential hazards associated with this compound, outlines detailed protocols for its safe handling and storage, and specifies emergency procedures. The information herein is synthesized from available safety data sheets and chemical literature to ensure a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential before handling.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 56824-90-9[5][6] |
| Molecular Formula | C₁₂H₉ClFNO₂[6] |
| Molecular Weight | 253.66 g/mol [6] |
| Physical Form | Solid[7] |
| Synonyms | No common synonyms available[5] |
Hazard Identification and Classification
The hazard classification for this compound presents some ambiguity in available literature. One Safety Data Sheet (SDS) indicates that the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] However, this should be interpreted with caution. Structurally similar quinoline derivatives, such as Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, are classified as causing serious eye irritation (H319).[7][8] Another analogue, Ethyl 4-chloroquinoline-3-carboxylate, is listed as causing both skin and serious eye irritation.[9]
Principle of Prudent Practice: In the absence of comprehensive toxicological data for this specific compound and the presence of known hazards in structurally related molecules, it is imperative to handle this compound as a potentially hazardous substance, particularly as a skin and eye irritant.
GHS Classification (Based on Analogues and Prudent Practice)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation Category 2 | Warning | H315: Causes skin irritation[10] | |
| Eye Irritation Category 2A | Warning | H319: Causes serious eye irritation[8][9][10] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[10] |
NFPA 704 Rating
The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of the material's hazards.
-
Health (Blue): 0 - No hazard beyond that of ordinary combustible material.[5]
-
Flammability (Red): 1 - Must be preheated before ignition can occur.[5]
-
Instability (Yellow): 0 - Normally stable.[5]
-
Special (White): -
Toxicological Profile
-
Skin Contact: May cause skin irritation upon direct contact.[9][10]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[10]
-
Ingestion: The effects of ingestion are not well-documented, but it should be avoided.[5]
Safe Handling and Exposure Control
Adherence to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary method for controlling exposure is to handle the compound in a well-ventilated area.
-
Fume Hood: All weighing and handling of the solid material should be performed inside a certified chemical fume hood to prevent the dispersion of dust.[9]
-
Ventilation: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][10]
-
Respiratory Protection: If dust formation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.
Handling Protocol
The following step-by-step protocol ensures a systematic and safe approach to handling the solid compound.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing: Carefully weigh the required amount of the solid in the fume hood. Use a spatula to transfer the material and avoid generating dust.
-
Transfer: If transferring to a reaction vessel, do so slowly and carefully within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[10]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[10]
Storage Conditions
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][10]
-
Temperature: Some suppliers recommend storage at 2-8°C.[7]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[5][10]
Risk Assessment and Workflow Visualization
A systematic risk assessment should precede any experiment involving this compound. The following diagram illustrates the logical flow of this process.
Caption: Logical workflow for risk assessment before handling the compound.
Emergency and First-Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention. Remove contaminated clothing and wash it before reuse.[5][9]
-
Inhalation: Remove the person to fresh air. If symptoms occur, get medical attention.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]
Accidental Release Measures
-
Ensure Personal Safety: Wear appropriate PPE as described in Section 4.2. Ensure the area is well-ventilated.
-
Containment: For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid creating dust.[5][10]
-
Cleanup: After the material has been collected, clean the spill area thoroughly.
-
Environmental Precautions: Prevent the product from entering drains or waterways.[9][10]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][11]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[10] Hazardous combustion products are not well-defined but may include toxic fumes.[10]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][11]
Stability and Reactivity
-
Chemical Stability: Stable under normal, recommended storage conditions.[5]
-
Conditions to Avoid: Incompatible products.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[5]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[5]
Conclusion
This compound is a valuable research chemical with a manageable hazard profile when handled with appropriate care. While specific toxicological data is sparse, the potential for skin, eye, and respiratory irritation, inferred from structurally related compounds, necessitates the use of robust engineering controls and personal protective equipment. By adhering to the protocols outlined in this guide—including performing a thorough risk assessment, utilizing proper handling techniques, and being prepared for emergencies—researchers can work safely and effectively with this compound.
References
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Thermo Fisher Scientific. (2024, March 31). This compound - SAFETY DATA SHEET.
-
Sigma-Aldrich. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate AldrichCPR.
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Bluestar Silicones. This compound CAS#: 56824-90-9.
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Apollo Scientific. (2023, July 5). Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate Safety Data Sheet.
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ChemicalBook. (2023, December 7). ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet.
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ChemicalBook. This compound synthesis.
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ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline3-carboxylate.
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Sigma-Aldrich. (2024, November 5). SAFETY DATA SHEET.
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Gebauer Company. SAFETY DATA SHEET (SDS).
-
TCI Chemicals. (2025, November 11). Ethyl 4-Chloroquinoline-3-carboxylate - SAFETY DATA SHEET.
-
Sigma-Aldrich. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
-
Ossila. 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester.
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Moldb. Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.
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Química Organica.org. Synthesis of Fluoroquinolone Antibiotics.
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CHIRALEN. This compound.
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ChemScene. ethyl 4,8-dichloroquinoline-3-carboxylate.
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National Institutes of Health (NIH). (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
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PubMed Central. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?.
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A Technical Guide to the Solubility Determination of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate for Pharmaceutical Research
Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior throughout the drug discovery and development pipeline. Poor solubility can impede reliable in vitro testing, lead to inadequate bioavailability, and present significant formulation challenges.[1][2] This guide provides a comprehensive technical overview of the principles and a detailed protocol for determining the solubility of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS: 56824-90-9), a key heterocyclic building block in medicinal chemistry.[3][4] We will focus on the "gold standard" shake-flask method for determining equilibrium solubility, offering field-proven insights into experimental design, execution, and data interpretation to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Foundational Principles of Solubility in Drug Discovery
Before proceeding to experimental determination, it is crucial to understand the theoretical underpinnings of solubility. The term "solubility" can refer to two distinct measurements, and the choice between them is dictated by the stage of research.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Equilibrium Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the system is at equilibrium.[5] This state is achieved when the rate of dissolution of the solid form equals the rate of precipitation from the solution. The shake-flask method, which will be detailed in this guide, is the most reliable technique for its measurement and is considered the industry's "gold standard".[5][6] It is the preferred measurement for lead optimization and pre-formulation studies, as it reflects the true physical limits of the system.
-
Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) during early discovery.[2][7] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation is observed.[2][7] While faster, this method does not represent a true equilibrium and can be influenced by the initial solvent and the rate of addition. The resulting value is often higher than the thermodynamic solubility but is useful for quickly flagging potential issues in large compound libraries.[7]
Key Factors Influencing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is heavily influenced by several external factors.
-
Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[8] This relationship is often exponential.[9][10] The increased thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces between solute molecules, allowing more of the solute to enter the solution phase.[8] Therefore, all solubility measurements must be conducted at a strictly controlled temperature.
-
Solvent Properties: The principle of "like dissolves like" is fundamental. The polarity, hydrogen bonding capacity, and dielectric constant of the solvent must be compatible with the solute to achieve significant solubility.
-
pH of the Medium: As a quinoline derivative, the molecule possesses a nitrogen atom in its heterocyclic ring system, making it an ionizable compound.[11] The solubility of such compounds is highly dependent on the pH of the aqueous medium.[5][11] At pH values where the compound becomes protonated (ionized), its solubility typically increases dramatically due to the strong ion-dipole interactions with water molecules.
-
Solid-State Properties (Polymorphism): The crystalline form of the compound can significantly impact its solubility.[12] Different polymorphs (crystal lattices) of the same compound can have different lattice energies, leading to variations in their equilibrium solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[12] It is crucial to characterize the solid form being used for solubility studies.
The Shake-Flask Method: A Gold Standard Protocol for Equilibrium Solubility
The shake-flask method is the most robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6] Its strength lies in its direct approach to achieving a true equilibrium between the solid solute and the saturated solution.
Rationale and Workflow Overview
The core principle involves suspending an excess amount of the solid compound in the chosen solvent and agitating the mixture for an extended period until equilibrium is reached.[13] The excess, undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified analytically. The requirement for adding excess solid is critical; it ensures that the solution is genuinely saturated, providing a definitive measure of the compound's solubility limit under the tested conditions.[6]
Caption: Workflow of the Shake-Flask method for solubility determination.
Detailed Step-by-Step Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps to ensure equilibrium has been reached.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.
Procedure:
-
Preparation of Solutions:
-
Prepare the desired aqueous buffers and other solvents. For buffers, ensure the pH is accurately measured and adjusted. Filter all solvents before use.
-
Rationale: Pre-filtering solvents removes particulate matter that could interfere with the final analytical measurement. Accurate pH control is critical for ionizable compounds.[11]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to at least three separate vials for each solvent being tested. "Excess" means adding enough compound so that undissolved solid is clearly visible after the equilibration period. A starting point is to add ~5-10 mg of the compound to 1 mL of solvent.
-
Rationale: Using an excess of solid is the defining feature of the equilibrium solubility method, ensuring the solution becomes fully saturated.[6] Running replicates (n=3) is essential for statistical validity and assessing the reproducibility of the measurement.
-
-
Equilibration:
-
Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature or 37 °C to simulate physiological conditions).[14]
-
Agitate the samples for a defined period, typically 24 to 48 hours. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed if the measured solubility values from the last two time points are statistically identical.[15]
-
Rationale: Continuous agitation facilitates the dissolution process, while a long incubation time is necessary to ensure the system reaches a true thermodynamic equilibrium.[13][15] Constant temperature control is paramount, as solubility is highly temperature-dependent.[9][16]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Carefully withdraw an aliquot of the suspension and separate the liquid phase from the solid phase. This can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Filtration: Use a syringe to draw the suspension and pass it through a low-binding syringe filter (e.g., 0.22 µm) into a clean vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.
-
-
Rationale: This step is critical for ensuring that no solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility. The choice between centrifugation and filtration depends on the compound's properties and potential for adsorption to the filter material.[12]
-
-
Quantification:
-
Immediately after separation, accurately dilute the clear filtrate or supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations. The curve must bracket the expected concentration of the diluted sample.
-
Rationale: A validated analytical method with a proper calibration curve is essential for accurate and reproducible quantification.[12][17] Dilution is often necessary to avoid detector saturation and ensure the measurement is within the instrument's linear dynamic range.
-
Data Analysis and Presentation
The concentration obtained from the analytical instrument is used to calculate the solubility. Remember to account for the dilution factor used.
Calculation: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor
The results should be summarized in a clear and structured table.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ~7.0 | [Insert Value] | [Insert Value] |
| Phosphate Buffer | 7.4 | [Insert Value] | [Insert Value] |
| Phosphate Buffer | 5.0 | [Insert Value] | [Insert Value] |
| Ethanol | N/A | [Insert Value] | [Insert Value] |
| DMSO | N/A | [Insert Value] | [Insert Value] |
Note: The molecular weight of this compound is 253.66 g/mol .[3][4]
References
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An In-depth Technical Guide to the Stability Studies of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1] The stability of this molecule is a critical parameter that influences its quality, safety, and efficacy in downstream applications. This document outlines a systematic approach to identifying potential degradation pathways and establishing a robust stability profile through forced degradation studies and long-term stability testing, in alignment with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] Methodologies for the development of stability-indicating analytical methods are also discussed in detail. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and handling of this and structurally related compounds.
Introduction: Understanding the Stability Imperative
This compound is a halogenated quinoline derivative. The quinoline core is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The substituents on the quinoline ring, namely the 4-chloro, 8-fluoro, and 3-carboxylate ester groups, are expected to influence the molecule's physicochemical properties and, consequently, its stability. A thorough understanding of how this compound behaves under various environmental stressors such as heat, humidity, light, and pH is paramount for ensuring the integrity of active pharmaceutical ingredients (APIs) and formulated drug products.[7][8][9][10]
Forced degradation studies, or stress testing, are a cornerstone of this process. By subjecting the molecule to conditions more severe than those it would encounter during routine handling and storage, we can rapidly identify likely degradation products and pathways.[7][8] This information is invaluable for the development of stability-indicating analytical methods, which are capable of separating and quantifying the parent molecule from its degradants.[11]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The ethyl ester at the 3-position is a primary target for hydrolysis under both acidic and basic conditions. This would lead to the formation of the corresponding carboxylic acid.
-
Oxidation: The electron-rich quinoline ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[12]
-
Photodegradation: Fluoroquinolones, a class of compounds structurally related to the topic molecule, are known to be photosensitive.[13][14][15] The presence of a halogen at the 8-position, in this case, fluorine, can influence the photostability of the quinolone ring.[13][16] UV irradiation could lead to dehalogenation or other complex rearrangements.
-
Thermal Degradation: Exposure to high temperatures can induce decomposition, the pathways of which would need to be elucidated experimentally.
The following diagram illustrates the potential degradation pathways:
Caption: Predicted degradation pathways for this compound.
Forced Degradation Studies: A Practical Approach
Forced degradation studies should be conducted on a single batch of this compound to intentionally degrade the sample.[7] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without being so excessive that secondary degradation occurs.[17]
Experimental Protocols
The following protocols outline the conditions for forced degradation studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
Protocol 1: Hydrolytic Degradation
-
Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of a 3% solution of hydrogen peroxide.
-
Incubation: Keep the solution at room temperature and monitor at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples directly by a stability-indicating HPLC method.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Expose a solid sample and a solution of the compound (in a photostable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines.[3][6]
-
Control: A dark control, protected from light, should be stored under the same conditions.
-
Sample Analysis: After exposure, analyze the samples by a stability-indicating HPLC method.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place a solid sample of the compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Control: Store a control sample at ambient temperature.
-
Sample Analysis: After the exposure period, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method.
Experimental Workflow Diagram
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is crucial for the accurate assessment of a drug substance's stability.[11] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolving power and sensitivity.[11][18][19]
HPLC Method Parameters (Example)
The following table provides a starting point for developing an HPLC method. Optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) | A gradient is often necessary to resolve early-eluting polar degradants from the more retained parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | UV at a suitable wavelength (determined by UV spectrum of the parent compound) or Photodiode Array (PDA) | PDA detection is highly recommended as it can assess peak purity and help in the identification of co-eluting peaks. |
| Injection Volume | 10 µL | A typical injection volume. |
Formal Stability Testing Program
Following the insights gained from forced degradation studies, a formal stability testing program should be established according to ICH Q1A(R2) guidelines.[3][4] This involves long-term and accelerated stability studies on at least three primary batches of the drug substance.[2][3][5]
Storage Conditions and Testing Frequency
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
Data Evaluation and Reporting
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly investigated. The systematic approach outlined in this guide, encompassing predictive degradation pathway analysis, forced degradation studies, the development of a stability-indicating analytical method, and a formal stability testing program, provides a robust framework for ensuring the quality and consistency of this important chemical intermediate. The insights gained from these studies are essential for the successful development of safe and effective pharmaceutical products.
References
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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ICH guideline for stability testing. (n.d.). Slideshare. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
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Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial agents and chemotherapy, 36(8), 1715–1719. Retrieved from [Link]
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Hayashi, N., Nakata, Y., & Yazaki, A. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Antimicrobial agents and chemotherapy, 48(3), 799–803. Retrieved from [Link]
-
Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Retrieved from [Link]
-
Hayashi, N., Nakata, Y., & Yazaki, A. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799-803. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Miranda, M. A., & Castell, J. V. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 26(4), 1002. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]
-
PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
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Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
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MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a critical and versatile building block, particularly in the synthesis of modern fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the C-8 position and the reactive chloro group at the C-4 position allows for extensive molecular derivatization to modulate pharmacokinetic properties and enhance drug efficacy.[1][2]
This guide provides an in-depth, field-proven methodology for the synthesis of this compound. We will dissect the synthetic strategy, elucidate the underlying reaction mechanisms, and present detailed, step-by-step protocols suitable for implementation in a research or drug development laboratory.
The Synthetic Blueprint: A Two-Stage Approach
The most reliable and widely adopted pathway to the target compound is a two-stage synthesis. This strategy begins with the construction of the core quinolone ring system via the Gould-Jacobs reaction, followed by a robust chlorination step.
-
Stage 1: Gould-Jacobs Reaction. This classic named reaction constructs the foundational 4-hydroxyquinoline ring system from an appropriately substituted aniline and a malonic ester derivative.[3][4]
-
Stage 2: Chlorination. The 4-hydroxy group of the quinolone is subsequently converted to the target 4-chloro functionality using a potent chlorinating agent, rendering the position highly susceptible to nucleophilic substitution for further derivatization.[5][6]
References
- 1. Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate [myskinrecipes.com]
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- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Application Notes and Protocols: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate as a Pivotal Intermediate in Drug Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] Among the numerous quinoline derivatives, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules. Its strategic functionalization, featuring a reactive chlorine atom at the C-4 position, a fluorine atom at C-8, and an ethyl carboxylate group at C-3, makes it a versatile building block for the development of novel drugs.[4][5]
The presence of a fluorine atom at the C-8 position can significantly enhance the metabolic stability and binding affinity of the final drug molecule.[6] The chlorine atom at the C-4 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities. The ethyl carboxylate group at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drugs, or can be further modified.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. It includes detailed protocols, mechanistic insights, and data presentation to facilitate its effective use in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction.[8][9][10] This reaction is a powerful method for the construction of the quinoline ring system.
Workflow for the Synthesis of this compound
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The Gould-Jacobs Cyclization: A Comprehensive Guide to Quinolone Synthesis
Introduction: The Enduring Legacy of the Gould-Jacobs Reaction in Medicinal Chemistry
First unveiled in 1939 by R. Gordon Gould and W. A. Jacobs, the Gould-Jacobs reaction has since established itself as a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[1][2] This powerful transformation, which elegantly constructs the quinolone scaffold from readily available anilines and alkoxymethylenemalonate esters, has proven indispensable in the realm of drug discovery and development. The quinolone core is a privileged scaffold, forming the structural basis for a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2]
This guide provides an in-depth exploration of the Gould-Jacobs cyclization, offering a detailed mechanistic breakdown, validated experimental protocols for both classical and modern microwave-assisted methodologies, and practical application notes for researchers, scientists, and drug development professionals.
Mechanistic Insights: A Stepwise Journey to the Quinolone Core
The Gould-Jacobs reaction proceeds through a well-defined sequence of three key steps: condensation, thermal cyclization, and subsequent hydrolysis and decarboxylation.[3][4] Understanding the nuances of each stage is paramount for successful execution and optimization.
-
Condensation: The reaction commences with a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to furnish a stable anilidomethylenemalonate intermediate.[2][3] This initial step is generally facile and can often be achieved by gentle heating.
-
Thermal Cyclization: This is the pivotal and most demanding step of the sequence, requiring significant thermal energy (typically temperatures exceeding 250 °C) to drive a 6-electron electrocyclization.[2] This intramolecular reaction forges the quinoline ring system. The high activation energy for this step is the primary reason for the often harsh reaction conditions associated with the classical Gould-Jacobs protocol.
-
Hydrolysis and Decarboxylation: The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, can then be subjected to saponification (hydrolysis of the ester) using a strong base, followed by acidification to yield the corresponding carboxylic acid. Subsequent heating of the carboxylic acid derivative leads to decarboxylation, ultimately affording the desired 4-hydroxyquinoline.[3][4]
Diagrammatic Representation of the Gould-Jacobs Reaction Mechanism:
References
Core Principles: The Suzuki-Miyaura Catalytic Cycle
An Application Guide for the Synthesis of 4-Arylquinolines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide to the application of Suzuki-Miyaura cross-coupling reactions for the synthesis of 4-arylquinolines from 4-chloroquinoline precursors. The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to strategically functionalize the quinoline ring, particularly at the C4-position, is crucial for modulating pharmacological activity and developing novel drug candidates.[3] The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming C-C bonds, valued for its high efficiency, functional group tolerance, and the stability of its organoboron reagents.[4][5] This guide provides an in-depth look at the reaction mechanism, optimized protocols, and troubleshooting strategies to empower researchers in this critical synthetic transformation.
The Suzuki-Miyaura coupling is a complex process involving a palladium catalyst that cycles through different oxidation states.[5][6] The successful coupling of a relatively unreactive 4-chloroquinoline requires careful consideration of each step in the catalytic cycle.[7][8]
The generally accepted mechanism involves three key stages:[6][8][9][10]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline. This is often the rate-determining step for aryl chlorides and necessitates the use of electron-rich, bulky ligands to facilitate the reaction.[8][11]
-
Transmetalation : The aryl group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination : The two organic partners (the quinoline and the aryl group) are expelled from the palladium center, forming the new C-C bond of the 4-arylquinoline product and regenerating the active Pd(0) catalyst.[8]
Optimizing the Reaction: Key Parameter Selection
Achieving high yields in the Suzuki coupling of 4-chloroquinolines depends on the synergistic interplay of the catalyst, ligand, base, and solvent.[12] The following table summarizes critical parameters and provides field-proven insights for their selection.
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂. Buchwald G3/G4 precatalysts are also highly effective.[8] | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[8] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced Buchwald precatalysts can ensure more efficient generation of the active catalyst.[8][13] |
| Ligand | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃).[10][13][14] | The C-Cl bond is strong; electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step. Bulky ligands accelerate reductive elimination and can prevent catalyst deactivation by inhibiting the coordination of the quinoline nitrogen to the palladium center.[15][16][17] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃.[13][15] | A base is essential to activate the boronic acid for transmetalation.[10][18] K₃PO₄ is often a robust choice for challenging couplings. The base must be finely powdered and anhydrous, as moisture can hinder its effectiveness.[13] |
| Solvent | Anhydrous, degassed mixtures: 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O.[1][13][19] | A biphasic system is common, where the organic solvent solubilizes the quinoline and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[13] Rigorous degassing is critical to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[15] |
| Boron Source | Arylboronic acids, Arylboronic acid pinacol esters (ArBPin). | Boronic acids are standard, but can be prone to decomposition (protodeboronation).[8] Pinacol esters offer greater stability, especially for sensitive heteroaryl substrates, and slowly hydrolyze under the reaction conditions to release the boronic acid.[8] |
| Temperature | 80–110 °C. | Higher temperatures are typically required to facilitate the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to faster catalyst decomposition.[15] The optimal temperature must balance reaction rate with catalyst stability. |
Experimental Protocols
Safety Note: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
General Protocol for Suzuki Coupling of 4-Chloroquinoline
This protocol provides a robust starting point for coupling various arylboronic acids with a 4-chloroquinoline substrate.
Materials:
-
4-Chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask or microwave vial, add the 4-chloroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[19]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve a final substrate concentration of approximately 0.1 M.[19]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).[1][19]
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[19]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylquinoline product.
Example Protocol: Synthesis of 4-Phenylquinoline
Reaction Scheme:
Procedure:
-
To a 50 mL Schlenk flask, add 4-chloroquinoline (1.00 g, 6.11 mmol, 1.0 equiv), phenylboronic acid (894 mg, 7.33 mmol, 1.2 equiv), and potassium carbonate (1.69 g, 12.22 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (150 mg, 0.18 mmol, 0.03 equiv) under a positive flow of Argon.
-
Add 24 mL of degassed 1,4-dioxane and 6 mL of degassed water.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
After cooling, perform the aqueous work-up as described in the general protocol.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield 4-phenylquinoline.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination; poor quality precatalyst; inefficient in situ reduction of Pd(II).[13][15] | Ensure rigorous degassing of all solvents (including water).[15][16] Use a fresh, high-quality catalyst. Consider switching to a pre-formed Pd(0) catalyst or a more active Buchwald precatalyst system.[8][13] |
| Ineffective Oxidative Addition: Ligand is not electron-rich enough for the C-Cl bond. | Screen more electron-rich and bulky phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[8][13] | |
| Homocoupling of Boronic Acid | Oxygen Present: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[8][16] | Improve the degassing procedure for solvents and ensure a completely inert atmosphere throughout the reaction. |
| Protodeboronation | Harsh Conditions: The C-B bond of the boronic acid is cleaved by hydrolysis before transmetalation can occur.[8][16] | Use milder conditions (lower temperature, weaker base if possible). Alternatively, switch to a more stable boronate derivative, such as a pinacol ester (ArBPin).[8] |
| Catalyst Deactivation | Substrate Coordination: The Lewis basic nitrogen of the quinoline ring can coordinate to the palladium center, forming an inactive, off-cycle complex.[15][17] | Use a more sterically hindered (bulky) ligand. The steric bulk around the palladium center can physically block the coordination of the quinoline nitrogen.[17] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Benchchem.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health (NIH).
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
- Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF. ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH).
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health (NIH).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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- 6. youtube.com [youtube.com]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
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- 19. benchchem.com [benchchem.com]
Leveraging Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate for the Strategic Synthesis of Potent and Selective LXRβ Ligands
An Application Note and Protocol for Researchers
Abstract
The Liver X Receptors (LXRs), particularly the ubiquitously expressed LXRβ isoform, have emerged as critical regulators of lipid metabolism and inflammation, making them promising therapeutic targets for atherosclerosis, metabolic disorders, and neurodegenerative diseases.[1][2][3] A key challenge in targeting LXRs has been to separate the beneficial anti-inflammatory and cholesterol efflux effects from the undesirable lipogenic side effects primarily mediated by the LXRα isoform.[1][4] This has spurred the development of LXRβ-selective agonists. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[5][6][7] This application note provides a comprehensive guide and a detailed protocol for utilizing Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate as a versatile starting material for the synthesis of novel 4-aryl-quinoline-based LXRβ ligands via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Scientific Rationale and Therapeutic Context
The Role of LXRβ in Health and Disease
Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR).[1][8] Upon activation by endogenous oxysterols, this complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[1][9]
Key functions of LXR activation include:
-
Reverse Cholesterol Transport: Upregulation of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which promote the efflux of cholesterol from peripheral cells, particularly macrophages in atherosclerotic plaques.[3][10]
-
Anti-Inflammatory Action: Inhibition of pro-inflammatory gene expression in macrophages, contributing to the resolution of inflammation.[1]
-
Metabolic Regulation: Influence on glucose homeostasis and fatty acid metabolism.[8][9]
While both LXR isoforms share these functions, LXRα is highly expressed in the liver and is the primary driver of hepatic lipogenesis, leading to elevated plasma triglycerides—a significant drawback of non-selective LXR agonists.[1][4] LXRβ is expressed ubiquitously and studies in animal models have shown that selective activation of LXRβ is sufficient to reduce atherosclerosis without inducing severe lipogenic side effects, making it the preferred therapeutic target.[4]
LXRβ Signaling Pathway
The activation of LXRβ initiates a cascade that integrates metabolic and inflammatory signals. A simplified representation of this pathway is crucial for understanding the mechanism of action for the synthesized ligands.
References
- 1. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 2. Liver X receptor biology and pharmacology: new pathways, challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of cinnolines/quinolines as liver X receptor (LXR) agonists with binding selectivity for LXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minireview: Liver X Receptor β: Emerging Roles in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Substituted Fluoroquinolone Derivatives
<
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted fluoroquinolone derivatives, aimed at researchers in medicinal chemistry and drug development. Fluoroquinolones are a critical class of antibiotics whose efficacy and spectrum can be significantly modulated by substitution at the C-7 piperazinyl group.[1] This guide details the underlying chemical principles, offers a robust, step-by-step protocol for N-alkylation using Norfloxacin as a model scaffold, and outlines methods for purification and characterization. By explaining the causality behind procedural steps, this note serves as both a practical protocol and an educational resource for developing novel antibacterial agents.
Introduction: The Rationale for N-Substitution
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is vital for this interaction.[1] However, modifications to peripheral substituents are a well-established strategy to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance mechanisms.[1][3]
The substituent at the C-7 position, typically a piperazine ring, is a primary site for synthetic modification.[1] Altering the N-substituent on this piperazine ring can significantly influence the drug's properties, including:
-
Antibacterial Spectrum: While the core structure is effective against Gram-negative bacteria, strategic N-alkylation can enhance activity against Gram-positive organisms.[1]
-
Potency: The addition of certain functional moieties can increase the overall lipophilicity, potentially improving cell penetration and leading to lower minimum inhibitory concentrations (MICs).[4]
-
Pharmacokinetics: N-substitution can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on a common and effective method for creating these derivatives: the direct N-alkylation of the piperazine ring via nucleophilic substitution.
Overall Synthetic Strategy & Key Principles
The synthesis of N-substituted fluoroquinolones is typically achieved through a nucleophilic substitution reaction. The secondary amine of the C-7 piperazine ring on the fluoroquinolone core (e.g., Norfloxacin, Ciprofloxacin) acts as a nucleophile, attacking an electrophilic alkyl or aryl halide.
Mechanism of Action: Nucleophilic Substitution
The core of this synthesis is the SN2 reaction. The key steps are:
-
Deprotonation: A mild base is used to deprotonate the secondary amine of the piperazine ring, increasing its nucleophilicity.
-
Nucleophilic Attack: The electron-rich nitrogen atom attacks the electron-deficient carbon atom of the alkyl halide (or other electrophile).
-
Displacement: The halide is displaced as a leaving group, forming the new carbon-nitrogen bond.
Causality Note: The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred because it is strong enough to facilitate the reaction without causing unwanted side reactions, such as hydrolysis of the carboxylic acid group on the quinolone core.[5][6] Stronger bases could lead to the formation of byproducts.
General Workflow Diagram
The entire process, from starting materials to the final, characterized product, can be visualized as follows:
Caption: High-level workflow for the synthesis of N-substituted fluoroquinolones.
Detailed Experimental Protocol: Synthesis of N-Benzylnorfloxacin
This protocol provides a representative example of N-alkylation using Norfloxacin and benzyl bromide.
Objective: To synthesize 1-ethyl-7-(4-benzylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| Norfloxacin | C₁₆H₁₈FN₃O₃ | 319.33 | 3.19 g (10.0 mmol) | Sigma-Aldrich, >98% |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.05 g (12.0 mmol) | Acros Organics, 99% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20.0 mmol) | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Methanol (MeOH) | CH₃OH | 32.04 | As needed | For chromatography |
| Deionized Water (H₂O) | H₂O | 18.02 | As needed | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Norfloxacin (3.19 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.[7]
-
Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and facilitates the SN2 mechanism. Using the anhydrous grade is crucial to prevent water-related side reactions.[8]
-
-
Reagent Addition: Add benzyl bromide (2.05 g, 12.0 mmol) to the suspension dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 6-8 hours.[7]
-
Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product spot should appear at a higher Rf value than the starting Norfloxacin spot.
-
-
Work-up & Isolation: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate should form. c. Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. d. Wash the solid with additional deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: a. The crude product can be purified by column chromatography on silica gel. b. Prepare a slurry of silica gel in dichloromethane and pack the column. c. Dissolve the crude product in a minimal amount of DCM/MeOH and load it onto the column. d. Elute the column with a gradient of 0% to 5% methanol in dichloromethane. e. Collect the fractions containing the pure product (identified by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final product as a solid.
Reaction Mechanism Diagram
Caption: Mechanism for the N-alkylation of Norfloxacin.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized derivative.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. Key signals to look for in the N-benzylnorfloxacin product (in DMSO-d₆) include:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product. For N-benzylnorfloxacin, the expected [M+H]⁺ ion would be at m/z 409.4.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can show characteristic peaks for functional groups, such as the C=O stretch of the ketone and carboxylic acid (~1630 cm⁻¹ and ~1730 cm⁻¹, respectively).[7]
Purity Assessment
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound. A pure sample should show a single major peak under appropriate chromatographic conditions.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Expected Characterization Data Summary
| Analysis Technique | Expected Result for N-Benzylnorfloxacin | Purpose |
| ¹H NMR | Appearance of benzyl protons (~δ 7.3 ppm) and benzylic CH₂ singlet (~δ 3.6 ppm); disappearance of piperazine N-H signal. | Structural Confirmation |
| ¹³C NMR | Appearance of new aromatic and aliphatic carbons corresponding to the benzyl group. | Structural Confirmation |
| Mass Spec (ESI+) | Calculated for C₂₃H₂₃FN₃O₃, [M+H]⁺ = 410.18. | Molecular Weight Verification |
| HPLC | >95% purity as a single peak. | Purity Assessment |
| Melting Point | Sharp, defined melting point (e.g., 229-230°C, literature dependent).[10] | Purity and Identity Check |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Poor quality of alkyl halide. | 1. Use freshly opened or properly dried K₂CO₃.2. Increase reaction temperature in 10°C increments.3. Check purity of the halide. |
| Formation of Byproducts | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of water in the solvent. | 1. Lower the temperature.2. Monitor reaction closely by TLC and stop when starting material is consumed.3. Use anhydrous grade solvent. |
| Difficult Purification | Product has similar polarity to starting material or byproducts. | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water). |
Conclusion
The synthetic protocol detailed herein provides a reliable and adaptable method for generating novel N-substituted fluoroquinolone derivatives. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this workflow to synthesize and explore new chemical entities in the ongoing effort to combat bacterial resistance. The characterization techniques outlined are crucial for validating the successful synthesis and purity of the target compounds, ensuring data integrity for subsequent biological evaluation.
References
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). MDPI. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI. Available at: [Link]
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N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. (2023). ACS Omega. Available at: [Link]
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[Synthesis and antibacterial activity of ciprofloxacin derivatives]. (2005). Yao Xue Xue Bao. Available at: [Link]
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Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (n.d.). Journal of the Indian Chemical Society. Available at: [Link]
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Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety. (2009). Asian Journal of Chemistry. Available at: [Link]
-
N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2023). ACS Bio & Med Chem Au. Available at: [Link]
-
piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. (2012). Molecules. Available at: [Link]
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Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2014). Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019). Journal of Pharmaceutical Research International. Available at: [Link]
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N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2023). ACS Bio & Med Chem Au. Available at: [Link]
-
Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. (2016). Magnetic Resonance in Chemistry. Available at: [Link]
-
Design, synthesis, antibacterial activity and physicochemical parameters of novel N-4-piperazinyl derivatives of norfloxacin. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]
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- 9. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Abstract
This application note provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis.[1] A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis is presented. Each section explains the rationale behind the chosen technique, provides detailed experimental protocols, and discusses the interpretation of the expected data. This comprehensive guide is designed to ensure the accurate and reliable characterization of this and structurally related quinoline derivatives.
Introduction
This compound (C₁₂H₉ClFNO₂) is a substituted quinoline derivative with significant potential as a building block in the development of novel therapeutic agents.[2] The precise substitution pattern, including the chloro and fluoro groups on the quinoline core, and the ethyl carboxylate moiety, imparts specific physicochemical properties that are critical for its intended downstream applications. Therefore, rigorous analytical characterization is paramount to confirm its chemical identity, structure, and purity.
This document outlines a systematic workflow for the comprehensive analysis of this compound, providing both theoretical background and practical, step-by-step protocols.
Analytical Workflow
A logical and efficient characterization of this compound involves a series of complementary analytical techniques. The proposed workflow is designed to provide orthogonal information, leading to an unambiguous structural confirmation and purity assessment.
Sources
NMR and mass spectrometry analysis of quinoline derivatives
Application Notes and Protocols
Topic: NMR and Mass Spectrometry Analysis of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Definitive Structural Elucidation of Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs. For researchers in drug discovery and development, the unambiguous confirmation of a quinoline derivative's structure is not merely an academic exercise; it is a critical requirement for establishing intellectual property, ensuring biological efficacy, and meeting stringent regulatory standards.[1][2]
This guide provides an in-depth technical framework for the structural analysis of quinoline derivatives using the two most powerful techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that the data you generate is both accurate and defensible.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the undisputed "gold standard" for the structural elucidation of organic molecules.[3] It provides an atomic-level map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. A well-executed series of NMR experiments delivers a definitive blueprint of the compound, revealing not just the connectivity but also the spatial arrangement of atoms.
The Foundation: High-Quality Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample. Neglecting this foundational step will inevitably lead to poor resolution, ambiguous data, and wasted instrument time.
Core Principles for NMR Sample Preparation:
-
Purity: The sample should be as pure as possible. Signals from impurities can obscure or overlap with analyte signals, complicating analysis.
-
Solvent Selection: Use high-quality deuterated solvents to avoid overwhelming the spectrum with solvent signals.[4][5] The choice of solvent is critical. For instance, Chloroform-d (CDCl₃) is excellent for many non-polar to moderately polar quinolines[6], while DMSO-d₆ is often preferred for derivatives with acidic protons (e.g., carboxylic acids or phenols), as it slows the exchange rate and allows for their observation.
-
Concentration: For a typical small molecule (<1000 g/mol ) on a 400-600 MHz spectrometer:
-
Clarity: The final solution must be free of any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6] Always filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality NMR tube.[7]
The Initial Survey: 1D NMR Experiments (¹H and ¹³C)
One-dimensional NMR spectra provide the first overview of the molecule's structure.
-
¹H NMR Spectroscopy: This is the most sensitive NMR experiment and is typically acquired first. It provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting or J-coupling), and the relative number of protons in each environment (integration). The aromatic region (typically 7.0-9.0 ppm) of a quinoline's ¹H NMR spectrum is often complex and crowded.[8]
-
¹³C NMR Spectroscopy: This experiment provides a signal for each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the total number of carbon atoms and identifying the presence of key functional groups (e.g., carbonyls >160 ppm).
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Quinoline Core (in CDCl₃) Note: Chemical shifts are highly sensitive to substituent effects. These values serve as a general guide.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 | ~8.89 | ~150.2 |
| C3 | ~7.41 | ~121.1 |
| C4 | ~8.12 | ~136.1 |
| C4a | - | ~128.3 |
| C5 | ~7.75 | ~127.7 |
| C6 | ~7.52 | ~126.5 |
| C7 | ~7.65 | ~129.4 |
| C8 | ~8.08 | ~129.6 |
| C8a | - | ~148.3 |
(Data compiled from sources including Benchchem and TSI Journals).[8][9][10]
Building the Structure: 2D NMR Correlation Spectroscopy
When 1D spectra are insufficient for a complete assignment due to signal overlap or complex splitting patterns, 2D NMR is essential.[11] These experiments reveal correlations between nuclei, allowing the chemist to piece together the molecular skeleton.
-
COSY (¹H-¹H Correlation Spectroscopy): This is the workhorse 2D experiment for establishing proton connectivity.[12] A cross-peak in a COSY spectrum indicates that two protons are spin-coupled, typically through 2 or 3 bonds. This allows you to "walk" along a chain of coupled protons, defining spin systems within the molecule (e.g., tracing the connections from H-5 through H-8 on the quinoline ring).[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon.[15] Each cross-peak correlates a ¹H signal with the signal of the ¹³C atom it is bonded to. It is an exceptionally powerful technique for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to connecting the pieces. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[15][16] HMBC is crucial for identifying quaternary (non-protonated) carbons and for linking different spin systems together. For example, the correlation from H-8 to the quaternary carbon C-4a can definitively link the two rings of the quinoline core.
Logical Workflow for NMR Structural Elucidation
The following diagram illustrates the logical progression of experiments for determining the structure of a novel quinoline derivative.
Caption: Logical workflow for NMR data acquisition and structural elucidation.
Protocol 1: Standard NMR Analysis of a Quinoline Derivative
This protocol outlines the acquisition of a standard suite of NMR spectra for structural characterization.
-
Sample Preparation: a. Accurately weigh 20-50 mg of the purified quinoline derivative. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. c. Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7] d. Cap the tube and ensure the solution is homogeneous.
-
Instrument Setup & 1D ¹H Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire a standard 1D ¹H spectrum. Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12] d. Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
1D ¹³C Acquisition: a. Using the same sample, load a standard ¹³C pulse program (e.g., with proton decoupling). b. Acquire the ¹³C spectrum. The acquisition time will be longer than for the ¹H spectrum. c. Process and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).
-
2D COSY Acquisition: a. Load a standard COSY pulse sequence.[12] b. Set the spectral width in both dimensions to encompass all proton signals observed in the 1D spectrum. c. Set appropriate acquisition parameters (e.g., 2048 data points in F2, 256-512 increments in F1, 2-4 scans per increment). d. Acquire and process the 2D data, including Fourier transformation and phasing.
-
2D HSQC & HMBC Acquisition: a. Following the COSY, load standard pulse sequences for HSQC and HMBC experiments. b. Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all carbon signals. c. Acquire and process the data for both experiments.
-
Data Analysis: a. Analyze the spectra in the reverse order of acquisition: Start with HMBC and HSQC to assign carbons and connect fragments, then use the COSY to confirm ¹H-¹H connectivities within those fragments. Use the 1D spectra as the final reference for precise chemical shifts and coupling constants.
Section 2: Mass Spectrometry (MS) - Confirming Mass and Connectivity
Mass spectrometry is a powerful complementary technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For quinoline derivatives, it provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, clues about its substructures.
Sample Preparation for Mass Spectrometry
Cleanliness is paramount in MS sample preparation to avoid signal suppression and contamination of the instrument.[17]
Core Principles for MS Sample Preparation:
-
Solubility: The sample must be completely dissolved. The ideal solvents are those compatible with the ionization source and chromatography, typically high-purity acetonitrile, methanol, or water.
-
Clean-Up: Complex matrices (e.g., plasma, tissue extracts) require clean-up to remove interfering components like salts and proteins.[17] Techniques like solid-phase extraction (SPE) are common.[18] For pure compounds, simple dilution is often sufficient.
-
Concentration: MS is extremely sensitive. Concentrations in the low µg/mL to ng/mL range are typical, especially for electrospray ionization.
Ionization: The Gateway to the Mass Analyzer
The method of ionization dictates the type of information obtained.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers molecules from solution into the gas phase as ions with minimal fragmentation.[19][20] It is the standard for LC-MS applications and typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This gives a clear reading of the molecular weight.[21]
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[20] While not typically coupled with LC, it provides a characteristic "fingerprint" fragmentation pattern that can be compared against spectral libraries. The molecular ion [M]⁺• is often observed but can be weak for some compounds.[22]
Deciphering the Clues: Fragmentation Patterns of Quinolines
Under ionization conditions, particularly EI or collision-induced dissociation (CID) in an MS/MS experiment, the quinoline ring system fragments in predictable ways. Understanding these pathways is key to confirming the structure.
-
Loss of HCN: A classic fragmentation pathway for the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[22]
-
Substituent Fragmentation: The most common fragmentation pathways are initiated by the substituents. For example, a quinoline-4-carboxylic acid will readily lose the carboxyl group as a •COOH radical (45 Da) or a neutral CO₂ molecule (44 Da).[22][23]
-
Methoxyquinolines: These derivatives often fragment via the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da).[24]
Table 2: Common Mass Spectral Fragments for Substituted Quinolines
| Precursor Ion (Example) | Neutral Loss / Fragment Lost | m/z of Resulting Fragment | Ionization Technique |
| Quinoline [M]⁺• | HCN | M - 27 | EI |
| Quinoline-2-carboxylic acid [M+H]⁺ | H₂O + CO | M+H - 46 | ESI-MS/MS |
| Quinoline-2-carboxylic acid [M]⁺• | •COOH | M - 45 | EI |
| 4-Methoxyquinoline [M]⁺• | •CH₃ | M - 15 | EI |
| 4-Methoxyquinoline [M]⁺• | •CH₃ then CO | M - 43 | EI |
| 2-Aryl-tetrahydroquinolinone [M]⁺• | •CH₃ | M - 15 | EI |
(Data compiled from sources including Chemical Papers and Benchchem).[21][22][23][24]
Logical Workflow for LC-MS Analysis
Caption: Workflow for a typical LC-MS/MS analysis of a quinoline derivative.
Protocol 2: LC-MS/MS Analysis of a Quinoline Derivative
This protocol is designed for the sensitive and selective analysis of a quinoline derivative in a relatively clean matrix.
-
Sample and System Preparation: a. Prepare a stock solution of the quinoline derivative at 1 mg/mL in methanol or acetonitrile. b. Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). c. The formic acid is critical as it aids in the protonation of the quinoline nitrogen, leading to a strong [M+H]⁺ signal in positive ion mode ESI. d. Set up the LC system with an appropriate column (a C18 column is a good starting point) and mobile phases.
-
MS1 Full Scan Acquisition: a. Inject the sample onto the LC-MS system. b. Set the mass spectrometer to acquire data in positive ion ESI mode over a wide mass range (e.g., m/z 100-1000). c. Analyze the resulting chromatogram and mass spectrum to find the retention time of your compound and confirm the presence of the expected [M+H]⁺ ion.
-
MS/MS (Product Ion Scan) Acquisition: a. Set up a new experiment where the mass spectrometer isolates the [M+H]⁺ ion observed in the MS1 scan. b. Subject this isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. c. Scan the resulting product ions to obtain the MS/MS spectrum.
-
Data Analysis: a. Confirm that the m/z value from the MS1 scan corresponds to the expected molecular weight of your compound. b. Analyze the product ions in the MS/MS spectrum. Propose fragmentation pathways and match the observed fragments to the known structure to build confidence in the identification.
Section 3: Integrated Structural Elucidation - A Unified Approach
Neither NMR nor MS alone is sufficient for the unambiguous structural determination of a novel compound in a regulatory environment.[25] True confidence is achieved when the data from both techniques are integrated to tell a single, coherent story.
Hypothetical Case Study: "Compound Q" Imagine a synthesis designed to produce 2-methyl-6-nitroquinoline.
-
MS Analysis: An LC-MS analysis shows a single major peak with an [M+H]⁺ ion at m/z 189.0662. This corresponds to the calculated exact mass for the protonated target molecule (C₁₀H₈N₂O₂ + H⁺ = 189.0664), confirming the elemental formula. MS/MS fragmentation shows a prominent loss of 17 Da (•OH), which is characteristic of nitroaromatics, and a subsequent loss of 28 Da (CO).
-
NMR Analysis:
-
¹H NMR: Shows signals consistent with a disubstituted quinoline ring. A sharp singlet integrating to 3 protons is observed around 2.7 ppm, consistent with a methyl group at C2.
-
COSY: Reveals two separate aromatic spin systems: one with two coupled protons and another with three coupled protons, which is inconsistent with a 6-substituted quinoline. A 6-nitro substitution should result in an AMX spin system (3 protons) on the benzene ring. The observed pattern suggests a 5- or 8-nitro substitution.
-
HMBC: A crucial HMBC correlation is observed from the methyl protons (~2.7 ppm) to a carbon at ~159 ppm (C2) and a protonated carbon at ~7.5 ppm (H3). More importantly, long-range correlations from H-4 (~8.0 ppm) and H-5 (~8.2 ppm) to the nitro-substituted quaternary carbon are observed. This pattern, combined with the COSY data, definitively proves the structure is 2-methyl-8-nitroquinoline , not the intended 6-nitro isomer.
-
In this case, MS confirmed the correct mass and formula, but only the detailed connectivity information from 2D NMR could identify the correct isomer. This synergy is essential for absolute structural confirmation.
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Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
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Application Notes & Protocols for the Purification of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Abstract: This document provides a comprehensive technical guide for the purification of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS No. 56824-90-9), a critical intermediate in the synthesis of advanced pharmaceutical agents and bioactive molecules.[1][2] High purity of this building block is paramount for achieving desired reaction outcomes, ensuring high yields of the final active pharmaceutical ingredient (API), and maintaining consistency in drug development workflows. This guide details two primary purification methodologies—recrystallization and flash column chromatography—supported by expert insights, step-by-step protocols, and troubleshooting advice tailored for researchers in organic synthesis and medicinal chemistry.
Introduction: The Critical Role of Purity
This compound is a fluorinated quinoline derivative, a class of compounds renowned for their utility in developing antimicrobials and other therapeutic agents.[3][4] The chloro-substituent at the 4-position is a versatile synthetic handle, enabling further molecular functionalization.[3] Synthetic routes often yield this compound as a crude yellow semi-solid, which may contain unreacted starting materials, byproducts, or residual reagents from processes involving agents like phosphorus oxychloride (POCl₃).[5] For its intended use in multi-step syntheses, particularly in drug discovery where reaction fidelity is crucial, purification to a high degree of purity (>98%) is not merely recommended but essential.
This guide is designed to equip researchers with the foundational knowledge and practical protocols to purify this intermediate effectively, ensuring the integrity of downstream applications.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing a robust purification strategy. The data below has been consolidated from various chemical data repositories.
| Property | Value | Source |
| CAS Number | 56824-90-9 | [1][5] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [2][5] |
| Molecular Weight | 253.66 g/mol | [2][5] |
| Appearance | White to off-white solid (purified); Yellow semi-solid (crude) | [2][5] |
| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [2] |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [6] |
| Solubility | Empirical determination required. Likely soluble in DMF, DCM, Ethyl Acetate, Acetone. Poorly soluble in water and non-polar solvents like hexanes. | [7] |
Purification Methodologies: Principles and Selection
The choice of purification method depends on the initial purity of the crude material, the scale of the reaction, and the desired final purity. The two most effective and widely applicable methods for a compound of this nature are Recrystallization and Flash Column Chromatography.
Core Principles
-
Recrystallization: This technique leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at ambient or sub-ambient temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the supernatant.
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Compounds with stronger interactions with the silica gel travel down the column more slowly than compounds with weaker interactions, enabling separation.
General Purification Workflow
The diagram below illustrates the decision-making process and general workflow for purifying the crude product.
Caption: General workflow for purification of this compound.
Protocol 1: Purification by Recrystallization
This method is ideal for scales greater than 5 grams and when the crude material is relatively free of impurities with similar solubility profiles.
Rationale: The synthesis of a related fluoroquinolone derivative successfully employed recrystallization from DMF.[7] Given the likely polar nature of the target compound and its impurities, a polar aprotic solvent like Dimethylformamide (DMF) or a solvent mixture like Ethanol/Water is a logical starting point. The initial trituration step is crucial for converting the crude semi-solid into a manageable solid.
Step-by-Step Protocol:
-
Trituration (Pre-treatment):
-
Place the crude semi-solid product (e.g., 10.0 g) into an Erlenmeyer flask.
-
Add a small volume of cold hexanes (approx. 20-30 mL).
-
Using a glass rod, vigorously stir and scrape the semi-solid. The goal is to break it up and wash away highly non-polar impurities, which should induce solidification.
-
Filter the resulting solid and wash with a small amount of additional cold hexanes. Air-dry the solid.
-
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the triturated solid into several test tubes.
-
Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, DMF) by adding the solvent dropwise at room temperature until the solid dissolves.
-
A good solvent will dissolve the solid poorly at room temperature but completely upon heating.
-
Once a suitable solvent is found, heat the solution to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation. An ethanol/water or DMF/water system is a promising starting point.
-
-
Bulk Recrystallization (Example with Ethanol/Water):
-
Place the triturated solid into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in portions, allowing the solution to heat and stir between additions.
-
Once fully dissolved, remove from heat. If the solution is colored, you may add a small amount of activated charcoal, heat for another 5-10 minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Slowly add water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture (e.g., a cold ethanol/water mixture).
-
Dry the purified crystals under vacuum.
-
-
Validation:
Protocol 2: Flash Column Chromatography
This is the preferred method for small-scale purification or for crude material containing multiple, closely related impurities.
Rationale: Silica gel is a polar stationary phase that effectively separates compounds of moderate polarity, such as this quinoline ester. A gradient elution with a non-polar solvent (Hexanes) and a more polar solvent (Ethyl Acetate) allows for the efficient removal of both less polar and more polar impurities.
Caption: Workflow for Flash Column Chromatography purification.
Step-by-Step Protocol:
-
Preparation:
-
Stationary Phase: Choose an appropriate size glass column and fill it with silica gel (230-400 mesh) using a slurry packing method with the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Mobile Phase: Prepare stock solutions of Hexanes and Ethyl Acetate. A typical starting gradient might be from 5% Ethyl Acetate in Hexanes to 30% Ethyl Acetate in Hexanes.
-
Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add ~2-3 g of silica gel to this solution. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the dry-loading method, which typically results in better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:EtOAc) to elute the target compound.
-
-
Analysis and Isolation:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).
-
Fractions containing only the pure product (as determined by a single spot on TLC at the correct Rf) should be pooled together.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Method Selection Guide
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Scale | > 5 g | < 5 g |
| Required Purity | Can achieve very high purity (>99%) if impurities have different solubility profiles. | High purity (>98%) is readily achievable. Excellent for removing closely related impurities. |
| Speed | Can be slow due to cooling and crystallization time. | Faster for small scales; the entire process can often be completed in a few hours. |
| Cost & Complexity | Lower cost (solvents only). Technically simpler. | Higher cost (silica gel, large solvent volumes). Requires more expertise. |
| Yield | Can have higher yield if optimized, but significant loss can occur in the mother liquor. | Yield is typically high, but some material is always lost on the column. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; Impurities are depressing the melting point; Cooling is too rapid. | Use a lower-boiling point solvent; Add more solvent; Ensure slow, undisturbed cooling. |
| Poor Crystal Yield | Too much solvent was used; The compound is too soluble in the chosen solvent; Insufficient cooling time. | Evaporate some solvent and re-cool; Use a solvent/anti-solvent system; Allow more time for crystallization at low temperature. |
| Poor Separation on Column | Incorrect mobile phase polarity; Column was overloaded; Sample was not loaded properly (dry loading is best). | Optimize the eluent system using TLC first; Use a larger column or less sample; Use the dry-loading method. |
| Product Won't Solidify After Column | Residual solvent (e.g., ethyl acetate) is present. | Place the sample under high vacuum for an extended period. Gentle heating under vacuum may help. If it remains an oil, it may be an amorphous solid. |
References
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2018). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]
-
ChemIndex. (n.d.). 56824-90-9 | this compound. Retrieved from [Link]
-
Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E, E68, o2533. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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Faiz, M., et al. (2013). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry, 29(2), 545-550. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (C13H9ClN2O2). Retrieved from [Link]
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Al-Akayleh, F., et al. (2022). Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the Antimalarial Activity of 4-oxo-3-carboxyl Quinolones
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global public health. This has fueled an urgent search for novel antimalarial agents with unique mechanisms of action. Among the promising classes of compounds are the 4-oxo-3-carboxyl quinolones, which have demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-oxo-3-carboxyl quinolones as potential antimalarial drug candidates. It outlines their mechanism of action, key structure-activity relationships (SAR), and detailed protocols for in vitro and in vivo testing.
Mechanism of Action: Targeting the Parasite's Powerhouse
The primary antimalarial target of 4-oxo-3-carboxyl quinolones is the parasite's mitochondrial electron transport chain (mETC), specifically the cytochrome bc1 complex (Complex III) .[1][5][6][7][8] This complex plays a crucial role in ATP synthesis and is essential for the parasite's survival. Inhibition of the cytochrome bc1 complex disrupts the mitochondrial membrane potential, leading to a cascade of events that ultimately result in parasite death.[1]
Quinolones can inhibit the cytochrome bc1 complex by binding to one of two distinct sites: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site.[5][6][9] While some quinolones, like atovaquone, target the Qo site, resistance can emerge through mutations in this region.[5] Notably, several 4-oxo-3-carboxyl quinolone analogues have been shown to inhibit the Qi site, offering a potential advantage in circumventing atovaquone resistance.[5][9] Some compounds may even exhibit a dual mechanism of action, inhibiting both the cytochrome bc1 complex and NADH:ubiquinone oxidoreductase (P. falciparum NDH2).[1]
A secondary, though less common, mechanism of action for some quinolone derivatives is the inhibition of DNA gyrase in the parasite's apicoplast, a non-photosynthetic plastid essential for its survival.[10][11][12][13][14] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair.
Figure 1: Mechanism of Action of 4-oxo-3-carboxyl Quinolones.
Structure-Activity Relationship (SAR) Insights
Lead optimization of the 4-oxo-3-carboxyl quinolone scaffold is guided by understanding the impact of substituents on antimalarial potency and pharmacokinetic properties. While a comprehensive SAR is beyond the scope of this document, key trends have emerged from various studies.[4][15][16][17][18]
| Position | Substituent Effect on Antimalarial Activity | Reference |
| C2 | Manipulation of the 2-aryl side chain can influence solubility and activity. Twisting the aryl group can enhance potency. | [1] |
| C3 | The carboxyl group is crucial for activity. Esterification or other modifications at this position can significantly impact potency. Extended trifluoroalkyl moieties at this position show promise. | [2][4][15] |
| C6 | Halogen substitutions, particularly chlorine, are often favorable for activity. | [6][7] |
| C7 | Substitution at this position can influence whether the compound targets the Qo or Qi site of the cytochrome bc1 complex. Ether linkages, such as 2-phenoxyethoxy groups, have been explored to optimize activity. | [1][6][15] |
Application Notes and Protocols
The following protocols provide a framework for the systematic evaluation of 4-oxo-3-carboxyl quinolones.
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is a widely used, high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2, W2 strains)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Artemisinin (as a positive control)
-
DMSO (for compound dilution)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.5%.
-
Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Assay Setup:
-
Add 100 µL of complete medium containing the serially diluted compounds to the wells of a 96-well plate.
-
Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.
-
Include parasite-only (no drug) and uninfected erythrocyte (background) controls.
-
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all readings.
-
Normalize the data to the parasite-only control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the In Vitro SYBR Green I-based Antimalarial Assay.
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-based)
This assay determines the toxicity of the compound against a mammalian cell line (e.g., HEK293 or HepG2) to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom microplates
-
Resazurin sodium salt solution
-
Doxorubicin (as a positive control)
-
DMSO
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serially diluted compounds to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Protocol 3: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
This is a standard in vivo model to assess the efficacy of a compound in a rodent malaria model.[19][20][21]
Materials:
-
Plasmodium berghei ANKA strain
-
CD-1 or Swiss Albino mice (female, 6-8 weeks old)[19]
-
Test compound formulation (e.g., in 7% Tween 80, 3% ethanol)
-
Chloroquine (as a positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.
-
Treatment:
-
Randomly group the mice (n=5 per group).
-
Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Include a vehicle control group and a positive control group (chloroquine).
-
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting at least 1,000 red blood cells.
-
Data Analysis: Calculate the percentage of parasite suppression for each group compared to the vehicle control group. Determine the effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90).
Data Interpretation and Troubleshooting
-
High IC50 values: May indicate poor compound potency, compound instability in the culture medium, or resistance in the parasite strain used.
-
Low Selectivity Index: Suggests potential for host cell toxicity. Further investigation into the mechanism of toxicity is warranted.
-
Poor in vivo efficacy despite good in vitro activity: Could be due to poor pharmacokinetics (absorption, distribution, metabolism, excretion) of the compound. Formulation optimization and pharmacokinetic studies are necessary.
-
Variability in results: Ensure consistent cell culture and assay conditions. Use of automated liquid handling can reduce variability in high-throughput screening.
Conclusion
The 4-oxo-3-carboxyl quinolones represent a promising class of antimalarial drug candidates with a validated mechanism of action. The protocols and guidelines presented in this document provide a robust framework for their preclinical evaluation. A systematic approach, combining in vitro potency and selectivity assays with in vivo efficacy models, is crucial for identifying and advancing lead compounds toward clinical development. Further exploration of their activity against different parasite life stages, including liver stages and gametocytes, will be essential to fully characterize their potential contribution to malaria control and eradication efforts.
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. Available at: [Link]
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Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. PNAS. Available at: [Link]
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Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials. MDPI. Available at: [Link]
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IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]
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An in vitro assay system for the identification of potential antimalarial drugs. Science. Available at: [Link]
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efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. St. Jude Children's Research Hospital. Available at: [Link]
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Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC. Available at: [Link]
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Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ACS Publications. Available at: [Link]
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Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PMC. Available at: [Link]
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Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. PubMed. Available at: [Link]
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Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1. PNAS. Available at: [Link]
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A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PMC. Available at: [Link]
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7- N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex. PubMed. Available at: [Link]
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Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. MDPI. Available at: [Link]
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Targeting the gyrase of Plasmodium falciparum with topoisomerase poisons. PMC. Available at: [Link]
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In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PMC. Available at: [Link]
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Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. PMC. Available at: [Link]
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Quinolones: Promising Moieties against P. falciparum. ResearchGate. Available at: [Link]
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Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC. Available at: [Link]
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Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro. PubMed. Available at: [Link]
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Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B. PMC. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ResearchGate. Available at: [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]
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Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Publications. Available at: [Link]
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Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. Available at: [Link]
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Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Anti-Malarial Agents. DTIC. Available at: [Link]
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- 6. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7- N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Targeting the gyrase of Plasmodium falciparum with topoisomerase poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mmv.org [mmv.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antibacterial Screening of Novel Fluoroquinolones
Introduction
The escalating threat of antimicrobial resistance necessitates the continuous discovery and development of new antibacterial agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in treating various bacterial infections. Their unique mechanism of action, targeting bacterial DNA synthesis, has made them highly effective.[][2] However, the emergence of resistance threatens their clinical utility, driving the search for novel fluoroquinolone derivatives with improved efficacy and a lower propensity for resistance development.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antibacterial screening of novel fluoroquinolones. It outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize the antimicrobial profile of new chemical entities. The methodologies described are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability.[5][6][7][8]
Foundational Principles of Fluoroquinolone Action and Resistance
A robust screening cascade is built upon a solid understanding of the drug class's mechanism of action and the ways bacteria evolve to evade it.
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is a crucial step for relieving the torsional stress that arises during DNA replication.[] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA complex, blocking the progression of the replication fork and ultimately causing cell death.[2][9]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[9] Fluoroquinolone-mediated inhibition of topoisomerase IV prevents this separation, leading to a lethal accumulation of interlinked DNA.[]
Newer generation fluoroquinolones often exhibit potent dual-targeting activity against both enzymes in both Gram-positive and Gram-negative bacteria, which may reduce the likelihood of resistance development.[2][10]
Caption: Fluoroquinolone Mechanism of Action.
Mechanisms of Bacterial Resistance
Understanding the common routes to resistance is critical for designing screening panels and interpreting results. The primary mechanisms include:
-
Target-Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, are the most common cause of resistance.[3][11] These mutations reduce the binding affinity of fluoroquinolones to their targets.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration and thus its efficacy.[12][13]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying qnr genes, which produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding, can confer low-level resistance.[3][11] While often not clinically significant on its own, this can facilitate the selection of higher-level resistance mutations.[3]
In Vitro Screening Cascade for Novel Fluoroquinolones
A tiered approach to in vitro screening allows for the efficient identification of promising candidates while systematically building a comprehensive antimicrobial profile.
Sources
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. goums.ac.ir [goums.ac.ir]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols to improve yield and purity.
The synthesis of this key intermediate, often used in the development of pharmaceutical agents, primarily follows the Gould-Jacobs reaction pathway, culminating in a chlorination step.[1][2][3] This process, while robust, has critical stages that require careful control to prevent yield loss and impurity formation.
Overall Synthetic Pathway
The synthesis is typically achieved in three main stages:
-
Condensation: Nucleophilic substitution of 2-fluoroaniline on diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro moiety.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: The Gould-Jacobs Reaction (Steps 1 & 2)
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, involving an initial condensation followed by a high-temperature cyclization.[4][5]
Q1: My initial condensation reaction between 2-fluoroaniline and DEEM is sluggish and gives a low yield of the intermediate. What are the primary causes and solutions?
A1: This is a common issue often related to reaction conditions and reagent stoichiometry.
-
Causality: The condensation is a nucleophilic substitution where the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[2][6] Incomplete reactions can result from insufficient thermal energy or equilibrium issues.
-
Solutions:
-
Reagent Stoichiometry: Use a slight excess of diethyl ethoxymethylenemalonate (DEEM), typically 1.1 to 1.2 equivalents. A more aggressive approach is to use a large excess of DEEM, which can serve as both a reagent and a solvent, driving the reaction to completion.[7]
-
Temperature Control: Ensure the reaction temperature is maintained between 100-130 °C.[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-fluoroaniline spot has been consumed.
-
Byproduct Removal: The ethanol generated as a byproduct can be removed under reduced pressure after the reaction is complete to shift the equilibrium towards the product.[2]
-
Q2: During the thermal cyclization step, my yield is very low, and I'm observing significant tar or char formation. What is happening and how can I prevent it?
A2: This is the most critical and challenging step of the synthesis. The formation of tar indicates product or intermediate decomposition due to poorly controlled, excessive temperatures.
-
Causality: The cyclization is a 6-electron electrocyclization that requires a high activation energy, typically achieved by heating above 250 °C.[2][8] However, at these temperatures, organic molecules are prone to decomposition if heating is uneven or prolonged.
-
Solutions:
-
Use of High-Boiling Solvents: The most effective solution is to use an inert, high-boiling solvent such as diphenyl ether or Dowtherm A. These solvents provide a stable and uniform temperature environment, preventing localized overheating. Heating the intermediate in diphenyl ether at reflux (approx. 250-260 °C) can increase cyclization yields up to 95%.[8][9]
-
Optimize Reaction Time: High temperatures necessitate shorter reaction times. A time-temperature study is crucial. For instance, in some systems, increasing the temperature from 250 °C to 300 °C while reducing the reaction time from 15 minutes to 5 minutes can lead to a higher isolated yield by minimizing degradation.[10]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions at high temperatures.[11]
-
Caption: Troubleshooting workflow for the high-temperature cyclization step.
Q3: Is microwave-assisted synthesis a viable alternative for the cyclization step?
A3: Absolutely. Microwave-assisted synthesis is an excellent modern alternative to conventional heating for the Gould-Jacobs reaction.
-
Causality: Microwave irradiation provides rapid, uniform, and efficient heating, which can dramatically reduce reaction times and suppress side reactions by minimizing the time the material is held at high temperatures.[2][10]
-
Advantages:
-
Considerations: Optimization is still key. As shown in the table below, both temperature and time must be carefully balanced to maximize yield.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
| 1 | 250 | 15 | 24 | [9][10] |
| 2 | 300 | 15 | 28 | [9][10] |
| 3 | 300 | 5 | 47 | [9][10] |
| Data sourced from a microwave-assisted reaction of aniline and DEEM.[9][10] This data illustrates that simply increasing temperature is not always sufficient; a shorter reaction time at a higher temperature can be optimal to prevent product degradation.[9][10] |
Part 2: Chlorination and Purification
Q4: My chlorination of Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate with phosphorus oxychloride (POCl₃) is incomplete. How can I improve the conversion?
A4: Incomplete conversion of the 4-hydroxy group (or its 4-oxo tautomer) to the 4-chloro group is typically due to reagent stoichiometry or reaction conditions.
-
Causality: The hydroxyl group is a poor leaving group. POCl₃ acts as both the chlorinating agent and a dehydrating agent to facilitate the substitution. The reaction requires sufficient heat to proceed effectively.
-
Solutions:
-
Use Excess POCl₃: It is standard practice to use POCl₃ as both the reagent and the solvent, ensuring a large excess is present to drive the reaction to completion.[12]
-
Temperature and Time: A reaction temperature of around 100 °C for 3-4 hours is typically sufficient for this conversion.[12] Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Anhydrous Conditions: Ensure your starting material is dry. Any moisture will consume the POCl₃, reducing its effectiveness.
-
Q5: I find it difficult to remove the high-boiling solvent (diphenyl ether) after the cyclization. What is the recommended workup procedure?
A5: This is a valid concern as these solvents have very low volatility. The product is typically isolated via precipitation.
-
Procedure:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate, is often a solid at room temperature and may precipitate directly.
-
Add a non-polar solvent in which the product has poor solubility, such as cyclohexane or hexane.[9] This will induce further precipitation of the product while the diphenyl ether remains in solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid thoroughly with more of the non-polar solvent to remove any residual diphenyl ether.
-
Dry the product under vacuum.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate (Conventional Heating)
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. Monitor by TLC. After completion, remove the ethanol byproduct under reduced pressure.
-
Cyclization: To the crude intermediate from the previous step, add diphenyl ether (approx. 5-10 mL per gram of intermediate).[9] Equip the flask with a reflux condenser and an inert gas inlet.
-
Heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring. Maintain this temperature for 30-60 minutes.[9]
-
Work-up: Cool the reaction mixture to room temperature. Add cyclohexane (approx. 20 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with fresh cyclohexane, and dry under vacuum to yield Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.[9]
Protocol 2: Chlorination to this compound
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle this reagent in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (used as the solvent, approx. 5-10 mL per gram).[12]
-
Reaction: Heat the mixture at 100 °C with stirring for 3-4 hours.[12] The solid should dissolve as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood. This will quench the excess POCl₃.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (silica gel) or recrystallization if necessary.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Mąkosza, M., & Paszewski, M. (2011). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 16(5), 4045-4071. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
NCBI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
-
MySkinRecipes. (n.d.). Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 56824-90-9 [amp.chemicalbook.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. iipseries.org [iipseries.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloroquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing 4-chloroquinolines. As crucial intermediates in the production of numerous pharmaceuticals, including antimalarials like Chloroquine, the purity and yield of 4-chloroquinolines are paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common side reactions and challenges encountered during synthesis.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can occur across various synthetic routes leading to 4-chloroquinolines.
Q1: My final 4-chloroquinoline product is consistently contaminated with 4-hydroxyquinoline. What is the cause and how can I prevent this?
A1: This is one of the most common issues and is almost always caused by the hydrolysis of the 4-chloroquinoline product. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, and water is a sufficiently strong nucleophile, especially under neutral or basic conditions, to displace the chloride and form the more thermodynamically stable 4-hydroxyquinoline (which exists predominantly in its tautomeric 4-quinolone form).[3]
Causality & Prevention:
-
Work-up Conditions: Hydrolysis frequently occurs during the aqueous work-up. When neutralizing the reaction mixture (e.g., after a POCl₃ chlorination step), the presence of water and base creates an ideal environment for this side reaction.
-
Moisture: Trace amounts of water in solvents or reagents during the final steps can also lead to hydrolysis.
-
Purification: Using protic solvents like methanol or ethanol for recrystallization can sometimes facilitate hydrolysis, especially if residual base is present.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before the final work-up and purification steps.
-
Careful Neutralization: When quenching the reaction mixture (e.g., from a POCl₃ reaction), pour the mixture slowly onto crushed ice and then neutralize with a cold, dilute base (like NaHCO₃ or a cold NaOH solution) while maintaining a low temperature (0-5 °C).[4] This minimizes the rate of hydrolysis.
-
Solvent Choice: Use aprotic solvents for extraction (e.g., dichloromethane, ethyl acetate) and purification whenever possible. If recrystallization from an alcohol is necessary, ensure the product is free from any acidic or basic impurities first.
-
pH Control: During work-up and extraction, avoid prolonged exposure to highly basic conditions.
Q2: My synthesis is producing a mixture of regioisomers (e.g., 5-chloro vs. 7-chloro derivatives). What factors control the regioselectivity of the initial cyclization?
A2: The formation of regioisomers is a classic challenge when using asymmetrically substituted anilines, particularly in reactions like the Gould-Jacobs or Combes synthesis.[5] The cyclization step, an intramolecular electrophilic aromatic substitution, can occur at either of the two ortho positions relative to the amine group on the aniline ring.
Controlling Factors:
-
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. The cyclization will preferentially occur at the more electron-rich, non-hindered ortho position.
-
Steric Hindrance: Bulky substituents on the aniline ring or on the cyclizing chain can sterically hinder one of the ortho positions, directing the cyclization to the less hindered site.[5][6] For instance, in the Combes synthesis, increasing the bulk of the R group on the β-diketone can influence the isomeric ratio.[6]
Troubleshooting Strategy:
-
Analyze Your Substrate: For a meta-substituted aniline, cyclization can lead to 5- and 7-substituted quinolines. The electronic nature of the meta-substituent is key. An EDG at the meta-position will favor cyclization at the C6 position of the aniline (leading to the 7-substituted quinoline), while an EWG will favor cyclization at the C2 position (leading to the 5-substituted quinoline).
-
Reaction Conditions: While the substrate is the primary determinant, reaction conditions can sometimes be optimized. In some thermal cyclizations, higher temperatures might overcome smaller steric barriers, leading to a different product ratio. It is crucial to maintain consistent and optimized temperatures. Using high-boiling, inert solvents like Dowtherm A or diphenyl ether can improve yields and consistency in thermal cyclizations like the Conrad-Limpach reaction.[5][7]
-
Purification: If a mixture is unavoidable, careful column chromatography or fractional crystallization is necessary to separate the isomers. For example, in one synthesis of 4,7-dichloroquinoline, the minor 5-chloro isomer was separated from the main product by crystallization from acetic acid.[1]
Part 2: Troubleshooting by Specific Synthetic Route
Route A: Gould-Jacobs Reaction, then Chlorination
The Gould-Jacobs reaction involves condensing an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[8] Subsequent hydrolysis, decarboxylation, and chlorination yield the 4-chloroquinoline.
A3: The thermal cyclization is often the most demanding step of this sequence, typically requiring very high temperatures (240-260 °C). Incomplete reaction is a common problem.
Causality & Solutions:
-
Insufficient Temperature: The required temperature for cyclization might not be reached or maintained.
-
Inefficient Heat Transfer: Heating without a solvent can lead to localized charring and poor heat distribution.
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and cyclize less readily.
Troubleshooting Protocol:
-
Use a High-Boiling Solvent: Performing the reaction in a high-boiling inert solvent like diphenyl ether or Dowtherm A is highly recommended.[5] This ensures uniform heating and can dramatically increase yields, often to over 90%.[7]
-
Verify Temperature: Use a high-temperature thermometer or thermocouple to accurately measure the internal reaction temperature, not just the heating mantle setting.
-
Preheat the Solvent: Add the aniline-malonate intermediate dropwise to the preheated solvent to ensure the reaction temperature is immediately achieved and maintained.
-
Patience: These reactions can require several hours at temperature. Monitor by TLC (if possible) to confirm completion before cooling.
Route B: Conrad-Limpach-Knorr Synthesis, then Chlorination
This route involves the condensation of an aniline with a β-ketoester. Depending on the conditions, this can lead to two different intermediates, resulting in either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr).[7][9]
A4: This is a classic example of kinetic versus thermodynamic control. The aniline can attack either the ketone carbonyl or the ester carbonyl of the β-ketoester.[7][10]
-
Kinetic Control (Lower Temperature, ~100-140 °C): The ketone carbonyl is more electrophilic and reacts faster. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization yields the desired 4-hydroxyquinoline . This is the Conrad-Limpach pathway .
-
Thermodynamic Control (Higher Temperature, >140 °C): At higher temperatures, the reaction becomes reversible. The attack on the ester carbonyl, though slower, forms a more stable β-keto anilide intermediate. This intermediate then cyclizes to form the thermodynamically favored 2-hydroxyquinoline . This is the Knorr pathway .[7][10]
Troubleshooting:
-
Control the Condensation Temperature: To favor the 4-hydroxyquinoline, perform the initial condensation step at a lower temperature (typically below 140 °C) to form the kinetic product.
-
Isolate the Intermediate: If possible, isolate the β-aminoacrylate intermediate formed under kinetic conditions before proceeding to the high-temperature cyclization step.
-
Cyclization Conditions: The subsequent ring-closing step requires high heat (~250 °C), but the initial condensation must be controlled to ensure the correct intermediate is formed first.[7]
| Parameter | Conrad-Limpach (4-Quinolone) | Knorr Synthesis (2-Quinolone) |
| Initial Condensation Temp. | Lower (~100-140 °C) | Higher (>140 °C) |
| Product Type | Kinetic | Thermodynamic |
| Intermediate | β-Aminoacrylate | β-Keto anilide |
| Reference | [7][9] | [7][10] |
| Table 1: Temperature-dependent selectivity in the Conrad-Limpach-Knorr Synthesis. |
Route C: Vilsmeier-Haack Cyclization of N-Arylacetamides
The Vilsmeier-Haack reaction typically uses a reagent formed from POCl₃ and DMF to formylate activated aromatic rings.[11][12] A powerful variation involves the intramolecular cyclization of N-arylacetamides to directly yield 2-chloro-3-formylquinolines, which can be further modified. A related pathway can produce 4-chloroquinolines.
A5: The Vilsmeier-Haack reaction is an electrophilic substitution. Electron-withdrawing groups (EWGs) on the aromatic ring of the acetanilide deactivate it towards the electrophilic Vilsmeier reagent, making the crucial cyclization step difficult.[13]
Troubleshooting:
-
Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (POCl₃ and DMF). Optimizing the molar proportion of POCl₃ (from 3 to 15 moles) can significantly impact the yield.
-
Increase Reaction Temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent cyclization often requires heating to 80-90 °C to overcome the deactivation by EWGs.
-
Alternative Substrates: If the EWG is a nitro group, the reaction may fail entirely under standard conditions.[13] In such cases, it may be necessary to reconsider the synthetic strategy, perhaps by introducing the nitro group after the quinoline ring has been formed.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Chlorination of 4-Hydroxyquinoline with POCl₃
This protocol is designed to maximize the yield of 4-chloroquinoline while minimizing the formation of hydrolysis byproducts.
Materials:
-
4-Hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the 4-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at room temperature. The reaction can be exothermic.
-
Add a catalytic amount of DMF (e.g., 0.1 eq). This can help facilitate the reaction.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly distill off the excess POCl₃ under reduced pressure.[4]
-
Crucial Step: In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the cooled reaction residue onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Once the quench is complete, slowly add saturated NaHCO₃ solution to the cold mixture until the pH is neutral to slightly basic (pH 7-8). Maintain the temperature below 10 °C throughout the neutralization.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline.
-
Purify the product by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by column chromatography.
Part 4: Visualization of Mechanisms and Workflows
Diagram 1: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting side reactions in synthesis.
Diagram 2: Conrad-Limpach vs. Knorr Pathway Selectivity
Caption: Temperature-dependent selectivity between Conrad-Limpach and Knorr pathways.
References
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ijpcbs.com [ijpcbs.com]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of the Gould-Jacobs Reaction
Welcome to the technical support resource for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline and 4-hydroxyquinoline derivatives.[1][2] As a cornerstone in medicinal chemistry for creating scaffolds in various therapeutic agents, including antibacterial and antimalarial drugs, mastering this reaction is crucial.[3][4]
This document moves beyond a simple recitation of steps. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter at the bench. Our goal is to provide you with the causal understanding needed to not only fix a problematic reaction but to intelligently design and optimize future experiments.
Understanding the Foundation: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester (such as diethyl ethoxymethylenemalonate, DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system.[3][4] Subsequent hydrolysis (saponification) and decarboxylation steps can then be performed to yield the final 4-hydroxyquinoline product.[2][5]
The critical and often most challenging step is the thermal cyclization, an intramolecular 6-electron electrocyclization that typically requires temperatures exceeding 250°C.[3][6] Understanding the energy requirements and potential pitfalls of this step is key to optimization.
Caption: The multi-step pathway of the Gould-Jacobs reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Gould-Jacobs reaction in a practical question-and-answer format.
Category 1: Low Yield or No Product
Question 1: My reaction yield is consistently low. After checking the purity of my starting materials, what is the first parameter I should investigate?
Answer: The most critical parameter for the Gould-Jacobs reaction is the temperature of the thermal cyclization step. This intramolecular cyclization has a high activation energy barrier and generally requires temperatures of 250°C or higher to proceed efficiently.[6][7]
-
Causality: Insufficient temperature means the rate of the desired cyclization is too slow, leaving you with unreacted anilidomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of both the intermediate and the desired product, resulting in tar formation and reduced yields.[8]
-
Actionable Advice:
-
Verify Temperature: Ensure your reaction setup is reaching the target temperature. Use a calibrated thermometer or probe placed directly in the heating mantle or oil bath.
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for achieving and maintaining the necessary temperature uniformly. Solvents like diphenyl ether (b.p. 259°C) or Dowtherm A are standard choices that can increase cyclization yields significantly, often to over 90%.[3][6]
-
Systematic Optimization: If the yield is still low, perform a systematic optimization of the temperature. Increase in 10°C increments, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Question 2: I've confirmed my temperature is appropriate, but the reaction still fails. How can I determine which step is problematic?
Answer: You need to diagnose whether the initial condensation or the subsequent cyclization is the point of failure.
-
Causality: The reaction is a two-stage process. The initial condensation of the aniline and the malonic ester derivative is typically fast and occurs at a lower temperature than the cyclization.[8] Failure to form this intermediate will naturally prevent any cyclized product from being generated.
-
Actionable Advice:
-
Monitor the Condensation: Run the reaction at a lower temperature first (e.g., 100-130°C) and monitor for the consumption of the aniline starting material by TLC or LC-MS. You should see the formation of the anilidomethylenemalonate intermediate.
-
Isolate the Intermediate: For diagnostic purposes, you can attempt to isolate the intermediate after the initial condensation step. Its successful isolation and characterization confirm the first step is working.
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
-
Caption: A logical workflow for troubleshooting low-yield Gould-Jacobs reactions.
Category 2: Side Reactions and Impurities
Question 3: My reaction mixture turns into a dark, tarry mess, making purification impossible. What causes this and how can I prevent it?
Answer: Tar formation is a common consequence of product or intermediate decomposition at the very high temperatures required for cyclization.[7]
-
Causality: The extended exposure of complex organic molecules to temperatures above 250°C can easily lead to undesired polymerization and decomposition pathways.
-
Actionable Advice:
-
Reduce Reaction Time: The goal is to find the "sweet spot" where the cyclization occurs efficiently with minimal decomposition.[7] Monitor the reaction closely and stop the heat as soon as the starting material is consumed.
-
Ensure Efficient Stirring: Vigorous stirring is critical to ensure uniform heat distribution and prevent localized overheating or "hot spots" in the reaction flask, which can accelerate decomposition.[7]
-
Consider Microwave Synthesis: Microwave irradiation is an excellent modern alternative to conventional heating.[3] It allows for rapid, uniform heating to high temperatures, significantly reducing the overall reaction time from hours to minutes and thereby minimizing thermal degradation.[8]
-
Question 4: I am using an asymmetrically substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: When the two ortho positions on the aniline ring are not equivalent, cyclization can occur at either position, leading to a mixture of products.[6] Regioselectivity is governed by a combination of steric and electronic factors.[6]
-
Causality:
-
Steric Hindrance: Bulky substituents at an ortho position will generally disfavor cyclization at that site.
-
Electronic Effects: The reaction is an electrophilic aromatic substitution. Electron-donating groups on the aniline ring activate it, and the cyclization will preferentially occur at the more nucleophilic ortho position. The Gould-Jacobs reaction is known to be particularly effective for anilines with electron-donating groups at the meta-position.[1][3]
-
-
Actionable Advice:
-
Analyze Your Substrate: Carefully consider the steric and electronic nature of the substituents on your aniline. This will help predict the major isomer.
-
Temperature Control: While often difficult to control completely, in some cases, the kinetic and thermodynamic products may differ. Experimenting with a range of temperatures might reveal conditions that favor one isomer over the other.
-
Alternative Strategies: If regioselectivity remains poor, you may need to consider a different synthetic strategy, such as installing a blocking group on the undesired cyclization position, which can be removed later.
-
Quantitative Data: The Impact of Reaction Conditions
The optimization of temperature and time is critical. As shown in studies utilizing microwave synthesis, small changes can have a dramatic impact on yield. Prolonged heating, even at optimal temperatures, can lead to product degradation and lower isolated yields.[8]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) | Observation |
| 1 | 250 | 20 | 12 | 1 | Incomplete cyclization; intermediate remains. |
| 2 | 300 | 20 | 24 | 28 | Product degradation observed. Possible decarboxylation.[8] |
| 3 | 300 | 5 | 19 | 47 | Optimal yield; rapid conversion with minimal degradation.[8] |
Table adapted from microwave optimization data for a representative Gould-Jacobs reaction.[8]
Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the required temperature for cyclization.
Materials:
-
Anilidomethylenemalonate intermediate (1.0 equiv)
-
Diphenyl ether (or Dowtherm A) as solvent
-
Reaction flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Hexane or cyclohexane for precipitation
Procedure:
-
Reaction Setup: In the reaction flask, dissolve the anilidomethylenemalonate intermediate in a sufficient volume of diphenyl ether.
-
Heating: Under an inert atmosphere (e.g., Nitrogen), heat the mixture with vigorous stirring to reflux (typically 250-260°C).[3]
-
Monitoring: Maintain this temperature and monitor the reaction's progress by TLC (if possible) or by taking small aliquots for LC-MS analysis. The reaction is typically complete within 30-90 minutes.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Add a non-polar solvent like cyclohexane or hexane to the cooled mixture to precipitate the crude product. The high-boiling solvent will remain in the solution.[3]
-
Purification: Filter the solid product, wash it thoroughly with the non-polar solvent to remove any residual high-boiling solvent, and dry it under a vacuum.[3] Further purification can be achieved by recrystallization from an appropriate solvent.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
Aniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 equiv)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine the aniline and an excess of DEEM. The excess DEEM serves as both a reagent and a solvent.[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to the optimized temperature (e.g., 300°C) and hold for a short duration (e.g., 5 minutes), as determined by your optimization experiments.[8]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Isolate the product by filtration, wash with a suitable solvent (e.g., cold ethanol or ether) to remove excess DEEM, and dry under vacuum.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikiwand. [Link]
-
Gould-Jacobs-Reaktion - Wikipedia. [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
Gould–Jacobs reaction | Semantic Scholar. [Link]
-
Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. [Link]
-
Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]
-
(PDF) A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]
Sources
Technical Support Center: Purification of Quinolone Intermediates
Welcome to the Technical Support Center for the purification of quinolone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these critical synthetic precursors. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Troubleshooting Guide - A Problem/Solution Approach
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My quinolone intermediate "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system or when significant impurities are present, which can depress the melting point.[1]
Causality & Solution Workflow:
-
Reduce the Rate of Cooling: Rapid cooling can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[1]
-
Solvent System Optimization: The chosen solvent may be too good, keeping the intermediate dissolved even at low temperatures.
-
Action: Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm, dissolved solution until slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common solvent systems for quinolone derivatives include ethanol/water or isopropanol.[1][2]
-
-
Concentration Adjustment: The solution might be too concentrated.
-
Action: Add more of the hot solvent to the oiled-out mixture to dissolve it completely, then attempt a slower cooling process.[1]
-
-
Impurity Interference: The presence of unreacted starting materials or byproducts can inhibit crystallization.
-
Action: Consider a preliminary purification step, such as a quick filtration through a silica plug or a liquid-liquid extraction, to remove gross impurities before attempting recrystallization.
-
Q2: The purity of my quinolone carboxylic acid intermediate does not improve significantly after recrystallization. What are the likely reasons?
A2: This issue often points to the co-crystallization of impurities with similar structures or the selection of an inappropriate solvent system that doesn't effectively differentiate between the desired product and the impurities.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[2] You may need to screen a variety of solvents with different polarities.
-
Check for Isomeric Impurities: Side reactions during synthesis, such as those in the Gould-Jacobs reaction, can produce isomers that have very similar solubility profiles to the target molecule, making them difficult to remove by simple recrystallization.[3] In this case, column chromatography is a more effective purification method.
-
Perform a Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, they should be removed by filtering the hot solution before allowing it to cool.
Q3: My final crystalline product has a persistent color, even after recrystallization. How can I decolorize it?
A3: Color in quinolone intermediates often arises from high molecular weight, polar, or conjugated impurities formed during synthesis, especially at high temperatures.[3]
Decolorization Protocol:
-
Activated Charcoal Treatment:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
Column Chromatography Challenges
Q4: My quinolone intermediate is showing significant peak tailing during silica gel column chromatography, leading to poor separation. What causes this?
A4: Peak tailing for quinolone derivatives on silica gel is frequently caused by strong interactions between the basic nitrogen atoms in the quinolone ring system and acidic silanol groups (Si-OH) on the silica surface.[4][5] This secondary interaction leads to a non-ideal elution profile.
Solutions to Mitigate Tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used.
-
Alternative: If your compound is sensitive to TEA, ammonia in methanol can also be effective.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.
-
Reverse-Phase Chromatography: If the intermediate is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, avoiding the silanol interaction issue.[6]
-
Visualizing the Tailing Problem and Solution
graph TD { graph [rankdir="LR", splines=ortho, nodesep=1, ranksep=2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Figure 1. Logic diagram for troubleshooting peak tailing in column chromatography.
Handling Unstable Intermediates
Q5: I suspect my quinolone-3-carboxylic acid intermediate is decarboxylating during workup or purification. How can I prevent this?
A5: The carboxylic acid group at the 3-position is crucial for the biological activity of many final quinolone antibiotics, but it can be susceptible to decarboxylation, especially under harsh thermal or pH conditions.[7][8] The Gould-Jacobs reaction, for example, involves a final decarboxylation step to yield the quinolin-4-one, highlighting the lability of this group under certain conditions.[8][9][10][11]
Strategies to Prevent Decarboxylation:
-
Avoid High Temperatures:
-
When concentrating solutions, use a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40-50 °C).
-
If purification by chromatography is necessary, avoid long exposure times on the column.
-
-
pH Control:
-
Avoid strongly acidic or basic conditions during aqueous workups if possible. While quinolone carboxylic acids are often precipitated by adjusting the pH to their isoelectric point, prolonged exposure to extreme pH should be minimized.[1]
-
-
Gentle Purification Techniques:
-
Prioritize recrystallization over chromatography if the crude product is a solid, as it is generally a milder technique.
-
If chromatography is unavoidable, consider using a less interactive stationary phase and running the column quickly.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Gould-Jacobs synthesis of a 4-hydroxyquinoline intermediate?
A1: The Gould-Jacobs reaction is robust but can generate specific side products.[3][9] Key impurities often include:
-
Unreacted Starting Materials: Aniline and the malonic ester derivative.
-
Isomeric Byproducts: If the aniline is meta-substituted, cyclization can occur at two different positions, leading to isomeric quinolone products.
-
Tarry Polymerization Products: High reaction temperatures can lead to the formation of dark, insoluble polymeric materials.[3]
Q2: How do I choose the best purification technique for my quinolone intermediate?
A2: The choice depends on the physical state of your product and the nature of the impurities.
| Purification Technique | Best For... | Key Considerations |
| Recrystallization | Solid products with moderate to high purity (>80-90%).[2] | Excellent for removing small amounts of impurities with different solubility profiles. Less effective for isomeric impurities. |
| Column Chromatography | Oily products or mixtures with closely related impurities (e.g., isomers). | Highly versatile but can be time-consuming and may require optimization to prevent issues like peak tailing.[4] |
| Liquid-Liquid Extraction | Removing highly polar or non-polar impurities during workup.[12][13] | Exploits differences in solubility and pKa. Can be used to separate acidic/basic compounds from neutral ones.[13] |
| Trituration | Crude solids where impurities are much more soluble in a specific solvent than the desired product. | A simple washing/slurrying technique that can significantly improve purity before a final recrystallization. |
Q3: My purification process works well at the lab scale, but I'm having issues with yield and purity upon scale-up. What should I consider?
A3: Scaling up purification processes, especially crystallization, is not always linear and presents unique challenges.[14][15][16]
-
Mixing and Heat Transfer: In larger vessels, achieving uniform mixing and consistent heating/cooling is more difficult, which can affect crystal growth and particle size distribution.[14][16]
-
Polymorphism: Different cooling rates and solvent environments during scale-up can lead to the formation of different crystalline forms (polymorphs), which may have different properties like solubility and stability.[14][17][18][19] Controlling polymorphism often requires careful seeding protocols.[1][20]
-
Filtration and Drying: What is a simple filtration in the lab can become a bottleneck at a larger scale, potentially leading to longer exposure of the product to solvents.
Q4: How do I properly perform a liquid-liquid extraction for a quinolone carboxylic acid intermediate?
A4: This relies on manipulating the pH to control the solubility of your acidic intermediate.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basic Wash: Extract the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). The acidic quinolone intermediate will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your product.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with an acid (e.g., 1M HCl) until the product precipitates out at its isoelectric point.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry thoroughly.
Visualizing the Extraction Workflow
graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Figure 2. Workflow for the extractive purification of a quinolone carboxylic acid.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Li, Y., et al. (2021). Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced phase separation in acetonitrile/water mixtures for determination of quinolone residues in animal-derived foods.
- Fujiwara, M., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6).
- Nagy, Z. K., & Fujiwara, M. (2012). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Request PDF.
-
APC. (2021). [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Retrieved from [Link]
- Parrilla Vázquez, P., et al. (2010). Optimization of a pressurized liquid extraction method by experimental design methodologies for the determination of fluoroquinolone residues in infant foods by liquid chromatography.
- Szilágyi, B., et al. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development.
- Lanças, F. M., et al. (2015). Dispersive liquid-liquid microextraction of quinolones in porcine blood: Optimization of extraction procedure and CE separation using experimental design. Electrophoresis, 36(11-12), 1481-1488.
-
Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
- Wang, C., et al. (2019). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry, 21(19), 5326-5331.
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Acevedo-Barrios, M., et al. (2022). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. International Journal of Molecular Sciences, 23(21), 13329.
- Szymański, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
-
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
- Skrlin, A., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1152.
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Chen, J., & Trout, B. L. (2011). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 1(1), 1-2.
-
ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
- Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 107.
- Nguyen, S. T., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5961-5963.
- Carbajo, J., et al. (2021). Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites.
-
ResearchGate. (n.d.). (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. Retrieved from [Link]
- Szymański, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
- Kumar, D., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 17(10), 1251-1263.
- Serafin, K., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(27), 3363-3387.
- Ruiu, S., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067.
- Martínez-Alejo, J. M., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(6), 3078-3095.
- KR890002020A. (1989). Process for preparing quinolone carboxylic acid.
-
ResearchGate. (n.d.). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. Retrieved from [Link]
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- ACS Publications. (2025).
- ACS Publications. (2026).
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Overcoming solubility issues with Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Technical Support Center: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
A Guide to Overcoming Solubility Challenges in Experimental Workflows
Welcome to the technical support center for this compound (CAS No. 56824-90-9). As Senior Application Scientists, we understand that effectively solubilizing a compound is the critical first step for any successful experiment. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this specific quinoline derivative. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling you to make informed decisions for your unique application.
Troubleshooting Guide: Direct Solutions for Common Solubility Problems
This section addresses specific issues you may encounter when trying to dissolve this compound.
Question: My compound is not dissolving in standard non-polar organic solvents like hexanes or toluene. Why is this, and what should I try next?
Answer: This is expected behavior. The structure of this compound contains several polar features, including the quinoline nitrogen, the ester group, and halogen atoms (chlorine and fluorine). These functional groups increase the molecule's polarity, making it poorly soluble in non-polar solvents.
Your next step should be to use polar aprotic solvents, which are generally the first choice for compounds of this class.[1][2]
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[][4]
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent suitable for creating stock solutions.
-
N-Methyl-2-pyrrolidone (NMP): Another strong polar aprotic solvent that can be effective when others fail.[1]
Question: I've managed to dissolve the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This phenomenon, known as "crashing out," is a classic challenge with compounds that have low aqueous solubility.[2] It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment of your experiment (e.g., cell culture media, phosphate-buffered saline).
Here is a systematic approach to solve this issue:
-
Lower the Final Concentration: The most straightforward solution is to determine the kinetic solubility limit in your final assay medium.[5] The compound may be stable at 10 µM but not at 100 µM. Test a serial dilution to find the highest workable concentration that remains in solution.
-
Incorporate Co-solvents: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, can increase the solubility of hydrophobic compounds.[6][7]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol are frequently used.[1][]
-
Causality: These solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a non-polar solute.[]
-
-
Utilize Surfactants: For in vitro enzyme assays (but generally not cell-based assays), a small amount of a non-ionic surfactant can help maintain solubility by forming micelles that encapsulate the compound.
-
Adjust the pH of the Buffer: As a quinoline derivative, this compound is a weak base.[8][9][10] Adjusting the pH of your aqueous buffer to be slightly acidic (pH < 7) can significantly increase solubility.
-
Mechanism: At a pH below the compound's pKa, the quinoline nitrogen becomes protonated, forming a more soluble salt.[11][12] The pKa of quinoline itself is approximately 4.9, and while the exact pKa of this derivative may differ, the principle remains the same.[11] A pH of 6.0-6.5 is often a good starting point for biological assays.
-
Question: For my organic synthesis reaction, the compound needs to be dissolved in a less polar solvent like THF or Dichloromethane (DCM), but solubility is poor. What can I do?
Answer: For synthetic applications, where the constraints of biological systems do not apply, you have more aggressive options.
-
Gentle Heating: Gently warming the solvent can significantly increase the solubility and dissolution rate of many organic compounds. Use a water bath and monitor the temperature to avoid solvent boiling or compound degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.[13] This is particularly useful for kinetically slow dissolutions.
-
Use a Solvent Mixture (Co-solvency): If the compound is somewhat soluble in your reaction solvent (e.g., THF), adding a small percentage of a stronger, miscible solvent like DMF or NMP can enhance overall solubility without drastically changing the reaction medium.[14] Start with a 9:1 or 4:1 mixture (e.g., THF:DMF).
-
Solvent-Free Reaction Conditions: For particularly stubborn solubility issues in synthesis, consider mechanochemical methods like ball milling, which can facilitate reactions in the solid state, completely bypassing solvent-related problems.[15]
Systematic Solubility Assessment Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard method for preparing a high-concentration stock solution for use in biological assays.
-
Pre-Weigh Compound: Accurately weigh approximately 2.54 mg of this compound (Molecular Weight: 253.66 g/mol ) into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the tube.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes at room temperature.[13] Visually inspect for any remaining solid particles.
-
Assisted Dissolution (If Necessary): If solids persist, place the tube in a water bath sonicator for 5 minutes.[13] If a sonicator is unavailable, gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[13]
-
Final Check & Storage: Once fully dissolved, the solution should be clear. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The safety data sheet indicates the compound is stable under normal conditions.[16]
Solvent & Co-Solvent Selection Guide
The table below provides a summary of recommended solvents and their suitability for different experimental contexts.
| Solvent/System | Application Type | Max Typical Stock Conc. | Advantages | Disadvantages & Considerations |
| DMSO | In Vitro Assays, HTS | 10-50 mM | High solubilizing power; miscible with water.[] | Can be toxic to cells at >0.5% (v/v); may interfere with some assays.[4] |
| DMF | Organic Synthesis | High | Strong solvent, high boiling point. | Higher toxicity than DMSO; must be removed under vacuum. |
| Ethanol | In Vitro / In Vivo | 1-10 mM | Low toxicity, suitable for some in vivo studies.[] | Weaker solvent than DMSO; may require heating to dissolve. |
| PEG 400 / Water | Formulation, In Vivo | Variable | Excellent for increasing aqueous solubility; low toxicity.[1] | Can form viscous solutions; requires optimization of the ratio. |
| Aqueous Buffer (pH 6.0) | Biological Assays | Low (µM range) | Physiologically relevant. | Only suitable for low final concentrations; requires pH maintenance.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid compound? A1: The solid compound is stable under normal conditions.[16] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture to ensure long-term stability.[16]
Q2: Can I use water to dissolve this compound? A2: Direct dissolution in neutral water is not recommended due to the compound's predicted low aqueous solubility. As a weak base, its solubility will be higher in slightly acidic water, but it is not a primary solvent for creating stock solutions.[8][11]
Q3: My compound is an off-white or yellowish solid. Is this normal? A3: Yes, this is typical for many quinoline derivatives and other complex organic molecules. A Safety Data Sheet for a similar compound describes it as a solid.[17] Unless the material is dark brown or black, which could indicate decomposition, a pale color is generally acceptable.
Q4: How does poor solubility affect my biological assay results? A4: Poor solubility can lead to several artifacts. If the compound precipitates in the assay, the actual concentration exposed to the cells or enzyme is much lower than the nominal concentration, leading to an underestimation of potency (e.g., an artificially high IC50 value). Precipitated particles can also interfere with optical measurements (e.g., absorbance or fluorescence assays) and can cause non-specific cytotoxicity in cell-based assays.[2]
Q5: Are there any safety precautions I should take when handling this compound? A5: While one safety data sheet indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is always best practice to handle all laboratory chemicals with care.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid creating dust and work in a well-ventilated area or a chemical fume hood.[16][18]
References
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
-
SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Semantics Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. [Link]
-
ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. [Link]
-
Reddit. (2023, May 24). HETEROCYCLIC COMPOUNDS. [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]
-
IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. [Link]
-
Scialert. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. [Link]
-
National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
ACS Omega. (n.d.). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]
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- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 4. bitesizebio.com [bitesizebio.com]
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- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
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- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
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- 18. fishersci.com [fishersci.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Suzuki Coupling of Quinolines
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of substituted quinolines via Suzuki-Miyaura cross-coupling. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and minimize the formation of unwanted byproducts. As your virtual Senior Application Scientist, my goal is to explain the "why" behind the "how," ensuring your experimental choices are grounded in solid mechanistic understanding.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly diagnose and resolve specific problems you may be encountering at the bench.
Q: I'm observing a significant amount of the dehalogenated quinoline byproduct. What is the likely cause and how can I fix it?
A: The formation of a dehalogenated quinoline (Ar-H instead of Ar-R') is a classic sign of competing hydrodehalogenation. This side reaction occurs after the oxidative addition of the haloquinoline to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.
Common Culprits and Solutions:
-
Solvent as a Hydride Source: Alcohols, especially when used as solvents or co-solvents at high temperatures, can act as hydride donors.
-
Actionable Step: Consider switching to an aprotic solvent system such as dioxane, THF, or toluene. If a protic solvent is necessary for solubility, try to minimize its concentration and the reaction temperature.
-
-
Base-Mediated Decomposition: Certain bases or their decomposition products can generate hydride species.
-
Phosphine Ligand Oxidation: The oxidation of phosphine ligands can sometimes lead to the formation of species that facilitate hydrodehalogenation.[3]
-
Actionable Step: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. Using robust, sterically hindered phosphine ligands can also mitigate this issue.
-
Q: My primary byproduct is the homocoupled quinoline (quinoline-quinoline). What reaction parameters should I investigate?
A: The formation of a bi-quinoline product points towards a homocoupling side reaction. This can occur with either the haloquinoline or, more commonly, the quinoline-boronic acid/ester. The homocoupling of boronic acids is often promoted by the presence of oxygen.[3][4][5]
Troubleshooting Homocoupling:
| Parameter | Causality | Recommended Action |
| Oxygen | Molecular oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[3][5] | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Catalyst Loading | High catalyst loadings can sometimes increase the rate of side reactions, including homocoupling. | Titrate the catalyst loading down to the minimum effective concentration (e.g., start at 2 mol% and decrease to 1 mol% or lower). |
| Base | The choice of base can influence the rate of homocoupling. | Experiment with different bases. Weaker bases like K₂CO₃ or CsF may be beneficial. |
| Temperature | Higher temperatures can accelerate side reactions. | Run the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling. |
Q: I'm seeing a significant amount of the protonated (de-borylated) starting material corresponding to my quinoline-boronic acid. What is happening and what can I do?
A: This indicates that protodeboronation (also known as protodeborylation) is a major competing pathway. This is the undesired cleavage of the C-B bond, where the boron group is replaced by a hydrogen atom from a proton source in the reaction mixture.[4][6][7] Heteroaromatic boronic acids, including those of quinolines, are particularly susceptible to this side reaction.[7][8][9]
Mitigation Strategies for Protodeboronation:
-
Switch to a More Stable Boron Reagent: Boronic acids are often prone to decomposition.[10][11] Converting them to more stable derivatives is a highly effective strategy.
-
Pinacol Esters: These are generally more stable than their corresponding boronic acids and can be used as direct replacements.[11][12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and can be used in Suzuki couplings.[8][9]
-
Trifluoroborate Salts (KHF₂): These crystalline, air-stable salts are robust alternatives to boronic acids.[13]
-
-
Optimize the Base and pH: The rate of protodeboronation is highly pH-dependent.[7][8] For some heteroaromatics, the maximum rate of decomposition is observed at neutral pH.[8]
-
Actionable Step: Screen different bases. Weaker bases like K₃PO₄ or even fluoride-based bases like CsF can be effective in minimizing protodeboronation.[8]
-
-
Minimize Water Content: While some water is often beneficial or required for Suzuki couplings, excess water can serve as a proton source for protodeboronation.
-
Actionable Step: Use anhydrous solvents and consider adding a minimal, controlled amount of water if needed. For particularly sensitive substrates, running the reaction under strictly anhydrous conditions might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinoline Suzuki couplings and how are they formed?
A1: The three most prevalent byproducts are:
-
Protodeboronated Product: This is the quinoline arene formed by the replacement of the boronic acid/ester group with a hydrogen atom.[4][7] This occurs through the cleavage of the carbon-boron bond by a proton source.[6]
-
Homocoupled Product: This results in a quinoline-quinoline dimer. It's typically formed from the coupling of two molecules of the quinoline-boronic acid, often promoted by oxygen.[3][4]
-
Dehalogenated Product: This is the quinoline arene formed by the replacement of the halide (e.g., -Br, -Cl) with a hydrogen atom. This side reaction, known as hydrodehalogenation, competes with the desired cross-coupling.[3]
Caption: Major reaction pathways in quinoline Suzuki coupling.
Q2: The nitrogen atom in the quinoline ring seems to be causing issues. How does it interfere with the reaction?
A2: The Lewis basic nitrogen atom in the quinoline ring can indeed complicate the Suzuki coupling in a few ways:
-
Catalyst Poisoning: The nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[4] This can slow down or completely halt the catalytic cycle, resulting in low yields.
-
Altered Substrate Reactivity: The electron-withdrawing nature of the nitrogen atom makes the quinoline ring electron-deficient. This can affect the rate of oxidative addition (for haloquinolines) and the stability of the boronic acid/ester (making it more prone to protodeboronation).
To counteract these effects, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can often stabilize the palladium catalyst and promote the desired reaction pathway over catalyst deactivation.[14][15]
Q3: How do I choose the optimal ligand and base for my specific quinoline substrate?
A3: The optimal choice depends heavily on the specific quinoline (both the halide and the boronic acid partner) and the reaction conditions. There is no single "best" combination, so empirical screening is often necessary. However, here are some guiding principles:
Ligand Selection:
-
For electron-rich quinolines or challenging aryl chlorides: Use bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups (e.g., XPhos, SPhos, PCy₃).[2] These ligands promote the oxidative addition step and stabilize the active catalyst.
-
For sterically hindered substrates: Bidentate ligands like XantPhos can be effective due to their defined bite angle, which can facilitate reductive elimination.
Base Selection:
-
The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[16][17]
-
Weak Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are often the first choice for nitrogen-containing heterocycles.[1][2] They are generally effective and less likely to cause side reactions like substrate or product degradation.
-
Fluoride Bases (e.g., CsF, KF): Fluoride ions can also activate boronic acids and are sometimes used in anhydrous conditions to suppress protodeboronation.
A Recommended Starting Point for Screening:
| Catalyst System | Base | Solvent | Temperature |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 80-100 °C |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 90-110 °C |
| PEPPSI-IPr | Cs₂CO₃ | THF | 60-80 °C |
Q4: What is the mechanistic reason for adding water to many Suzuki coupling reactions, and is it always necessary for quinolines?
A4: Water can play several beneficial roles in the Suzuki-Miyaura coupling:
-
Aids in Base Dissolution: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in organic solvents. A small amount of water can help dissolve the base, making it more available to participate in the catalytic cycle.
-
Promotes Boronate Formation: Water facilitates the equilibrium between the boronic acid and the active boronate species ([ArB(OH)₃]⁻), which is crucial for the transmetalation step.[7]
-
Facilitates Ligand Exchange: It can help in the ligand exchange step on the palladium center, preparing it for transmetalation.
However, for quinoline substrates that are highly susceptible to protodeboronation, the presence of water can be detrimental. In such cases, using a more stable boron derivative (like a pinacol ester or MIDA boronate) in conjunction with an anhydrous solvent and a base like CsF might be a superior strategy.
Caption: Troubleshooting map of the Suzuki catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Haloquinoline with a Boronic Acid
This protocol is a robust starting point for many quinoline substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.2-4.4 mol%). Add this catalyst mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80–110 °C) for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigating Protodeboronation using a Boronic Ester
This modified procedure is recommended for substrates prone to protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vial, add the haloquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and an anhydrous base (e.g., CsF or K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the pre-mixed palladium source and ligand as described in Protocol 1.
-
Inert Atmosphere & Solvent: Establish an inert atmosphere and add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction & Workup: Proceed with the reaction and workup as described in Protocol 1. The key difference is the exclusion of water from the reaction mixture.
References
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829-1842. Available at: [Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. Available at: [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts, 2006(04), 0353-0353. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12869-12877. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Preshlock, S., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Hanan, A. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Coupling outcomes for quinolines. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. Available at: [Link]
-
Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to N-Alkylation of Quinolone Derivatives
Welcome to the technical support center for the N-alkylation of quinolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] The strategic addition of alkyl groups to the quinolone nitrogen is a pivotal step in modulating the pharmacological properties of these molecules.[1][5][6]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges you may encounter during the N-alkylation of quinolone derivatives, offering logical steps and expert insights to resolve them.
Question 1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
Low yields are a frequent challenge in N-alkylation reactions.[7] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[8]
Initial Checks & Step-by-Step Troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your quinolone starting material, alkylating agent, solvent, and base. Impurities can introduce side reactions or inhibit the desired transformation.[7]
-
Anhydrous Conditions: For reactions employing strong, moisture-sensitive bases like sodium hydride (NaH), it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[9] Any moisture present will quench the base, effectively halting the reaction.[9]
-
Stoichiometry: Carefully verify the molar equivalents of your reagents. An insufficient amount of the base or alkylating agent will lead to incomplete conversion.
-
-
Reaction Conditions:
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] If your reaction is sluggish at room temperature, consider incrementally increasing the temperature. However, be mindful that excessively high temperatures can lead to the decomposition of sensitive substrates or solvents like DMF.[7]
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal reaction time can vary significantly based on the reactivity of your specific substrates.
-
-
Base and Solvent Selection:
-
Base Strength and Solubility: The base is crucial for deprotonating the quinolone nitrogen, thereby increasing its nucleophilicity. Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[7] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[7][10] The solubility of the base in your chosen solvent is paramount. For instance, if K₂CO₃ has poor solubility in acetone, consider switching to a more soluble base like Cs₂CO₃ or a different solvent system.[7]
-
Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed for N-alkylation.[7][11] The ideal solvent should fully dissolve all reactants to ensure a homogeneous reaction mixture.
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield N-alkylation reactions.
Question 2: I am observing a significant amount of O-alkylation alongside my desired N-alkylated product. How can I improve the N-selectivity?
The competition between N- and O-alkylation is a classic challenge in the chemistry of quinolones and related heterocyclic systems due to the presence of the tautomeric quinolinol form.[12][13] The regioselectivity of the alkylation is influenced by several factors, including the reaction mechanism and the nature of the reactants.
Strategies to Enhance N-Selectivity:
-
Harnessing Hard and Soft Acid-Base (HSAB) Theory: According to Pearson's HSAB principle, hard electrophiles tend to react with hard nucleophiles, while soft electrophiles favor soft nucleophiles.[14] In the context of a quinolone enolate, the oxygen atom is a harder nucleophilic center, whereas the nitrogen is softer.[14] Therefore, using a softer alkylating agent, such as an alkyl iodide or benzyl bromide, will generally favor N-alkylation.
-
Classical SN2 Conditions: Employing a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF typically favors N-alkylation.[9] The strong base ensures complete deprotonation to form the enolate, and the reaction then proceeds via an SN2 pathway where the nitrogen acts as the primary nucleophile.[14]
-
Phase-Transfer Catalysis (PTC): This technique is highly effective for achieving selective N-alkylation.[15][16] PTC utilizes a catalyst, often a quaternary ammonium salt, to transport the deprotonated quinolone anion from a solid or aqueous phase into an organic phase where it reacts with the alkylating agent.[17] This method often employs milder bases like potassium carbonate and can be performed in less polar solvents, which can enhance N-selectivity.[15][16]
-
The Mitsunobu Reaction: While often used for O-alkylation, the Mitsunobu reaction can be tuned to favor N-alkylation.[12][18][19] The choice of solvent can play a significant role; for instance, using a nonpolar solvent may favor N-alkylation in some systems.[12] It's important to note that the Mitsunobu reaction involves the use of azodicarboxylates, which can be hazardous, and produces triphenylphosphine oxide as a byproduct that can complicate purification.[11]
Comparative Overview of Conditions for N- vs. O-Alkylation
| Feature | Conditions Favoring N-Alkylation | Conditions Favoring O-Alkylation |
| Alkylation Agent | Softer electrophiles (e.g., Alkyl Iodides) | Harder electrophiles (e.g., Alkyl Sulfates) |
| Base | Strong bases (e.g., NaH, KH) | Milder bases (e.g., Ag₂CO₃) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar solvents in some cases |
| Method | Phase-Transfer Catalysis | Mitsunobu reaction (can be tuned)[12][18][19] |
Question 3: My quinolone substrate contains sensitive functional groups that are incompatible with the harsh bases typically used for N-alkylation. What are some milder alternatives?
For substrates with sensitive functionalities, such as esters or nitro groups, strong bases like NaH are often not viable. In these instances, several milder N-alkylation strategies can be employed.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in Polar Aprotic Solvents: These bases are generally well-tolerated by a wider range of functional groups compared to hydrides.[7] Cs₂CO₃ is particularly effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the quinolone nitrogen.
-
Mitsunobu Reaction: As mentioned previously, the Mitsunobu reaction proceeds under neutral conditions and is a powerful tool for the N-alkylation of sensitive substrates.[20][21] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21]
-
Copper-Catalyzed N-Alkylation: Modern catalytic methods offer excellent control and functional group tolerance. Copper-catalyzed reactions, for example, can facilitate the N-alkylation of heterocycles under relatively mild conditions.[22][23]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of a 4-quinolone?
The N-alkylation of a 4-quinolone typically proceeds through the formation of an enolate intermediate.[14] A base is used to deprotonate the nitrogen atom, generating a resonance-stabilized enolate. The resulting anion has nucleophilic character at both the nitrogen and oxygen atoms. The subsequent alkylation can occur at either site, but as discussed, reaction conditions can be tuned to favor N-alkylation.[14]
Caption: General mechanism for the N-alkylation of 4-quinolones.
Q2: How do I choose the right alkylating agent?
The choice of alkylating agent depends on the desired alkyl group and the reactivity of your system. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides often provide a good balance of reactivity and stability. For less reactive quinolones, using a more reactive alkylating agent or adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can be beneficial.
Q3: Can I perform C-alkylation on the quinolone ring instead of N-alkylation?
Yes, C-alkylation of quinolones is also possible and can be a competing side reaction.[24][25] The regioselectivity between N- and C-alkylation can be influenced by the reaction conditions. For instance, in some systems, lower temperatures and certain catalyst/ligand combinations can favor C-alkylation.[9] Recent advances in catalysis have also enabled site-selective C-H alkylation of quinolones.[24][25]
Q4: How can I purify my N-alkylated quinolone product?
Standard purification techniques such as column chromatography on silica gel are commonly used.[26] When choosing a solvent system for chromatography, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help prevent the streaking of basic N-heterocyclic compounds on the silica gel column.[26] Recrystallization can also be an effective method for obtaining highly pure crystalline products.[26]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
-
To a solution of the quinolone derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
-
In a round-bottom flask, combine the quinolone derivative (1.0 eq), potassium carbonate (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).[15]
-
Add a suitable organic solvent (e.g., toluene or acetonitrile) followed by the alkylating agent (1.2 eq).
-
Heat the mixture with vigorous stirring at a temperature ranging from 50 °C to reflux, monitoring the reaction progress by TLC.
-
Upon completion, filter the solid inorganic salts and wash them with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired N-alkylated quinolone.
References
- 1. Quinolone scaffolds as potential drug candidates against infectious microbes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 4. Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Semantic Scholar [semanticscholar.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. tsijournals.com [tsijournals.com]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. iajpr.com [iajpr.com]
- 18. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. research.aber.ac.uk [research.aber.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 22. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solvent-controlled catalytic divergent C–H alkylation of quinolones driven by unusual DMSO-promoted 1,3-heteroarene migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. pure.dongguk.edu [pure.dongguk.edu]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Times for Quinolone Synthesis
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of quinolone derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by common synthetic methods.
General Troubleshooting
Q1: My quinolone synthesis is resulting in a complex mixture of products, and the yield of the desired product is low. What are the general parameters I should investigate first?
A1: Low yields and the formation of multiple products in quinolone synthesis can often be attributed to several key factors. We recommend systematically investigating the following:
-
Reaction Temperature: Many quinolone syntheses are highly sensitive to temperature.[1] Even small deviations can favor the formation of side products or lead to decomposition.[2][3]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of byproducts.[2][3]
-
Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other starting materials can participate in side reactions, leading to a complex product mixture.[1]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction pathway and the solubility of intermediates and products.[1][4]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Deactivated catalysts can lead to incomplete reactions or the promotion of alternative pathways.[1]
A general troubleshooting workflow is outlined below:
Caption: General troubleshooting workflow for low yields in quinolone synthesis.
Method-Specific Troubleshooting Guides
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines.[5] However, side reactions can occur, particularly at the high temperatures required for cyclization.[2]
Q2: I am observing a significant amount of a dark, tarry substance in my Gould-Jacobs reaction, and the yield of my desired 4-hydroxyquinoline is low. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble materials, often referred to as "tar," is a common issue in high-temperature reactions like the Gould-Jacobs synthesis. This is typically due to the decomposition of starting materials, intermediates, or the final product.[2][3]
Potential Causes and Solutions:
-
Excessive Temperature: While high temperatures are necessary for the cyclization step (often >250 °C), excessive heat can lead to degradation.[1][3]
-
Prolonged Reaction Time: Keeping the reaction at a high temperature for too long can promote decomposition.[3]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, cool the reaction down promptly.
-
-
Inadequate Mixing: Poor stirring can lead to localized overheating, causing decomposition in parts of the reaction mixture.
-
Solution: Ensure efficient and vigorous stirring throughout the reaction.
-
-
Solvent Choice: The use of a high-boiling, inert solvent can help to distribute heat more evenly and prevent localized overheating.
-
Solution: Employ a high-boiling, inert solvent such as diphenyl ether or mineral oil.[4][7] Using an appropriate solvent can increase yields up to 95%.[4] A survey of solvents showed that the yield generally improved with higher-boiling solvents, with 1,2,4-trichlorobenzene and 2-nitrotoluene also being effective alternatives.[4][8]
-
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 250-300 °C[3] | 250-300 °C[6] |
| Reaction Time | 30-60 min[1] | 5-20 min[6] |
| Typical Yields | Moderate to Good | Good to Excellent |
| Side Products | Tar formation, decomposition[2] | Reduced side products |
Protocol: Microwave-Assisted Gould-Jacobs Reaction [6]
-
In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
Q3: My Gould-Jacobs reaction is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Gould-Jacobs reaction, particularly the cyclization step, is a well-known challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions to the amino group on the aniline ring. The outcome is generally controlled by both steric hindrance and the electronic effects of the substituents.[3]
Troubleshooting Strategies:
-
Steric and Electronic Control:
-
Electron-donating groups on the aniline ring generally favor cyclization at the less sterically hindered ortho position.
-
Electron-withdrawing groups can sometimes direct the cyclization to the more sterically hindered position, but may require more forcing conditions (higher temperature, longer reaction time).[4]
-
-
Reaction Conditions:
-
Temperature: In some cases, lowering the reaction temperature may improve regioselectivity, although this can also decrease the overall reaction rate.
-
Solvent: The choice of a high-boiling point solvent can influence the regioselectivity.[3] Experimenting with different solvents may be beneficial.
-
Friedländer Annulation
The Friedländer synthesis is a powerful tool for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[9] However, optimizing reaction times and yields can be challenging.
Q4: My Friedländer reaction is sluggish and gives low yields. How can I accelerate the reaction and improve the outcome?
A4: Low yields and slow reaction rates in the Friedländer synthesis are often related to inefficient catalysis, inappropriate reaction conditions, or side reactions such as the self-condensation of the ketone.[1]
Potential Causes and Solutions:
-
Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids, as well as bases.[10][11] The choice of catalyst is crucial and often substrate-dependent.
-
Solution: Screen a variety of catalysts. Modern approaches have shown that ionic liquids, metal triflates (e.g., indium triflate), or solid acid catalysts can significantly improve yields under milder conditions.[10][12] For instance, using an ionic liquid like [Hbim]BF₄ under solvent-free conditions at 100 °C can achieve high yields.[10]
-
-
Reaction Temperature and Time: While classical Friedländer reactions often require high temperatures, this can also lead to side product formation.[10]
-
Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which also simplifies purification.[10][14]
-
Solution: Consider running the reaction neat, especially when using a solid or liquid catalyst.
-
Caption: Key parameters for optimizing the Friedländer annulation.
Protocol: Catalyzed Friedländer Synthesis [1]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add the chosen catalyst (e.g., molecular iodine, 10 mol%).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as appropriate for the catalyst used (e.g., for iodine, dissolve in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃).
-
Purify the crude product by chromatography or recrystallization.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[15] The reaction conditions, particularly temperature, play a critical role in the outcome.
Q5: My Conrad-Limpach synthesis is giving a low yield of the 4-hydroxyquinoline. What are the key factors to consider for optimization?
A5: The Conrad-Limpach synthesis is a two-stage process: the initial condensation to form an enamine or anilide, followed by a high-temperature cyclization.[16][17] Low yields often stem from issues in the cyclization step.
Key Optimization Parameters:
-
Temperature Control: The cyclization step requires high temperatures, typically around 250 °C.[15][17] Insufficient temperature will result in an incomplete reaction, while excessive heat can cause decomposition.
-
Solution: Ensure your experimental setup can safely and consistently maintain the target temperature. Use a high-temperature thermometer and a suitable heating apparatus.
-
-
Solvent: The cyclization is often performed in a high-boiling, inert solvent to ensure a uniform high temperature and prevent charring.
-
Acid Catalysis: The initial condensation is often catalyzed by acid.[15]
-
Solution: Ensure the formation of the intermediate Schiff base in the first step is efficient, which may require a catalytic amount of a strong acid like HCl or H₂SO₄.[15]
-
Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline, typically under basic conditions.[18]
Q6: My Camps cyclization is producing a mixture of isomers. How can I control the product distribution?
A6: The Camps cyclization can indeed yield two different hydroxyquinoline isomers depending on which enolate of the starting material is formed and participates in the cyclization.[18] The reaction conditions, particularly the choice of base and solvent, can influence this selectivity.
Factors Influencing Isomer Distribution:
-
Base: The strength and steric bulk of the base can affect which proton is abstracted, leading to different enolates.
-
Solution: Experiment with different bases, such as sodium hydroxide, potassium tert-butoxide, or sodium ethoxide. For example, using t-BuOK in 1,4-dioxane at 100 °C has been shown to be effective for certain substrates.[19]
-
-
Reaction Temperature: Temperature can also play a role in the equilibrium between the different enolates and the rates of the competing cyclization pathways.
-
Solution: Try running the reaction at different temperatures to see if the isomer ratio changes.
-
References
-
Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. Available at: [Link]
-
Conrad, M., & Limpach, L. (1887). Ueber die Darstellung von Chinolinderivaten aus Acetoessigester und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]
-
Fisyuk, A. S., Kostyuchenko, A. S., & Goncharov, D. S. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1863-1880. Available at: [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Available at: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. Available at: [Link]
-
Kumar, A., & Kumar, V. (2014). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. RSC Advances, 4(82), 43567-43571. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Varma, R. S. (2012). Microwave-assisted solvent-free synthesis of quinolone derivatives. Green Chemistry, 14(10), 2680-2691. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Camps quinoline synthesis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. synarchive.com [synarchive.com]
- 18. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scalable synthesis of this important pharmaceutical intermediate. This guide offers practical, field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis.
Introduction to the Synthetic Pathway
The synthesis of this compound typically proceeds via a well-established route involving the Gould-Jacobs reaction, followed by chlorination.[1][2] The overall process can be broken down into two key stages:
-
Gould-Jacobs Reaction: Condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[3][4]
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the final product.[5][6]
This guide will address potential issues in both stages and provide solutions to optimize your synthesis for scalability and purity.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the Gould-Jacobs reaction for a successful scale-up?
A1: When scaling up the Gould-Jacobs reaction, meticulous control over several parameters is crucial for ensuring high yield and purity.[7] Key considerations include:
-
Temperature Control: The initial condensation of 2-fluoroaniline and DEEM is typically conducted at a lower temperature (100-130°C) than the subsequent cyclization.[3] The thermal cyclization requires significantly higher temperatures, often around 250°C, which can be challenging to manage in large reactors due to thermal gradients.[8][9] Uneven heating can lead to the formation of byproducts and decomposition.[8]
-
Removal of Ethanol: The condensation step produces ethanol as a byproduct. Its efficient removal before proceeding to the high-temperature cyclization is essential to drive the reaction to completion.
-
Mixing Efficiency: Inadequate mixing in large vessels can result in localized overheating and concentration gradients, leading to side reactions and reduced yields.[9]
Q2: I am observing a low yield in the chlorination step. What are the likely causes?
A2: A low yield in the chlorination of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a common issue. Potential causes include:
-
Incomplete Reaction: The reaction with POCl₃ may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture. The presence of water in the reaction mixture can decompose the reagent and reduce its effectiveness.[10]
-
Substrate Purity: Impurities in the starting hydroxyquinoline can interfere with the chlorination reaction.
-
Work-up Issues: The work-up procedure, which typically involves quenching the reaction mixture with ice water, must be performed carefully to avoid hydrolysis of the product back to the starting material.
Q3: What are the common impurities I should look for in the final product?
A3: Common impurities in this compound can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted Starting Material: Residual Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Over-chlorinated Byproducts: Although less common, reaction at other positions on the quinoline ring is possible under harsh conditions.
-
Hydrolysis Product: If exposed to moisture during work-up or storage, the product can hydrolyze back to the hydroxyquinoline.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Advanced analytical techniques such as HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.
Problem 1: Low Yield in the Gould-Jacobs Reaction
| Potential Cause | Recommended Solution(s) |
| Incomplete Condensation | - Ensure the reaction temperature is maintained at 100-130°C.[3]- Extend the reaction time and monitor progress by TLC.- Use a slight excess of DEEM (1.1-1.2 equivalents). |
| Inefficient Cyclization | - Confirm that the cyclization temperature reaches ~250°C.[8]- Use a high-boiling point solvent like Dowtherm A to ensure uniform heating.[12]- Ensure efficient removal of ethanol before cyclization. |
| Thermal Decomposition | - High reaction temperatures in the Gould-Jacobs reaction can lead to product decomposition.[8][13]- Optimize the reaction time at high temperatures to minimize degradation.[7] |
| Regioselectivity Issues | - While the Gould-Jacobs reaction with anilines generally provides good regioselectivity, using unsymmetrical anilines can sometimes lead to mixtures of isomers.[14][15] For 2-fluoroaniline, the desired 8-fluoro isomer is typically the major product. |
Problem 2: Difficulties in the Chlorination Step
| Potential Cause | Recommended Solution(s) |
| Low Conversion | - Increase the reaction temperature or prolong the reaction time. A typical condition is stirring at 100°C for 3.5 hours.[6]- Use a larger excess of POCl₃. |
| Reagent Decomposition | - Use freshly distilled or high-purity POCl₃.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Exothermic Reaction during Quench | - The quenching of excess POCl₃ with water is highly exothermic. Add the reaction mixture slowly to crushed ice with vigorous stirring to dissipate the heat effectively.[10] |
| Product Precipitation Issues | - If the product oils out during work-up, try extracting with a suitable organic solvent like dichloromethane or ethyl acetate. |
Problem 3: Product Purification Challenges
| Potential Cause | Recommended Solution(s) |
| Co-precipitation of Impurities | - Recrystallization is a common purification method. Experiment with different solvent systems (e.g., ethanol, acetonitrile) to find the optimal conditions for selective crystallization of the desired product. |
| Tarry or Oily Product | - This can be due to the presence of polymeric byproducts. Consider a column chromatography purification step using silica gel. |
| Residual Phosphorus Compounds | - Thoroughly wash the crude product with cold water or a dilute basic solution during work-up to remove any residual phosphorus-containing species.[10] |
Visualizing Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the Gould-Jacobs reaction.
Experimental Protocols
Stage 1: Gould-Jacobs Reaction - Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a round-bottom flask equipped with a mechanical stirrer and a distillation setup, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 1-2 hours.
-
During this time, ethanol will distill from the reaction mixture. Continue heating until the theoretical amount of ethanol has been collected.
-
Cyclization: In a separate, larger flask equipped with a high-torque mechanical stirrer and a reflux condenser, preheat a high-boiling solvent such as Dowtherm A to 250°C.
-
Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold hexane or acetonitrile, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
Stage 2: Chlorination - Synthesis of this compound
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
-
Heat the reaction mixture to 100°C and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. ablelab.eu [ablelab.eu]
- 8. mdpi.com [mdpi.com]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of Synthesized Fluoroquinolone Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of fluoroquinolone compounds. Achieving high purity is a critical, non-negotiable step in pharmaceutical development, directly impacting the compound's safety, efficacy, and reproducibility in preclinical and clinical studies. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Foundational Principles of Purity Assessment
Before attempting purification, it is imperative to accurately assess the impurity profile of your crude product. A well-defined problem is halfway to being solved. The choice of analytical method is crucial for identifying and quantifying impurities, which in turn dictates the most effective purification strategy.
Table 1: Key Analytical Techniques for Purity and Impurity Profiling
| Technique | Primary Use | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[1][2][3] | Provides retention time, peak area (% purity), and can separate closely related compounds. UV or DAD detectors are common.[1][2] | Method development (mobile phase, column selection) is critical. The British and US Pharmacopeias often recommend specific HPLC methods.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities.[1][4] | Provides mass-to-charge ratio (m/z) of the parent compound and impurities, allowing for structural elucidation. | Highly sensitive, capable of detecting very low concentration impurities.[1][2] Essential for identifying by-products not anticipated in the reaction scheme. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural isomers or residual solvents. | Confirms the chemical structure of the desired compound and can identify and quantify impurities with distinct proton or carbon signals. | Not as sensitive as LC-MS for trace impurities but unparalleled for structural verification. |
| X-Ray Powder Diffraction (XRPD) | Analysis of solid-state form (polymorphism). | Identifies the crystalline form of the compound. Different polymorphs can have different physical properties (e.g., solubility). | Crucial for ensuring consistency between batches, as polymorphism can be introduced during purification and crystallization.[5] |
Section 2: Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues in a question-and-answer format, providing both the "why" behind the problem and the "how" for its resolution.
Q1: My final product is contaminated with unreacted starting materials. How can I remove them?
Answer: This is a common issue arising from incomplete reactions or unfavorable equilibria. The purification strategy depends on the physicochemical differences between your product and the starting materials.
Causality: Fluoroquinolones are often amphoteric (containing both acidic carboxylic acid and basic amine groups), while starting materials may be strongly acidic, basic, or neutral.[3] These differences in acid-base properties are key to their separation.
Troubleshooting Steps:
-
Acid-Base Extraction: This is the first and often most effective method.
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract basic starting materials into the aqueous layer.
-
Subsequently, wash with a basic aqueous solution (e.g., saturated NaHCO₃) to deprotonate and extract acidic starting materials.
-
Caution: Your fluoroquinolone product may also have some solubility in the acidic or basic washes, so perform this on a small scale first and check all phases by TLC or LC-MS.
-
-
Recrystallization: If the starting materials have significantly different solubility profiles from your product, recrystallization is an excellent choice.[6] See the detailed protocol in Section 3.
-
Column Chromatography: If extraction is ineffective, chromatography is the next step. Choose a solvent system where the product and starting materials have different retention factors (Rf) on a TLC plate.
Q2: I'm struggling to remove a persistent, closely-related by-product. What are my options?
Answer: Closely-related by-products, such as N-oxides or decarboxylated impurities, are often the most challenging to separate due to their similar polarities and structures.
Causality: Oxidation of the piperazine nitrogen can lead to N-oxide impurities, while harsh acidic or thermal conditions can cause decarboxylation of the C3-carboxylic acid. These subtle changes may not be enough to allow for easy separation by standard silica gel chromatography.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Try a Different Adsorbent: If silica gel (acidic) fails, consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase).
-
Modify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% acetic or formic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can alter the ionization state of your compound and the impurities, often dramatically improving separation.[7]
-
-
Preparative HPLC (Prep-HPLC): For high-value materials or when all other methods fail, Prep-HPLC offers the highest resolution.[1]
-
This technique uses the same principles as analytical HPLC but on a larger scale to isolate compounds.
-
It is particularly effective for separating isomers and other closely related impurities. A C18 column is most common for fluoroquinolone purification.[2]
-
-
Co-crystal Formation (Advanced): In some cases, forming a co-crystal of your target compound with a specific co-former can be used as a purification method. The co-crystal will have a unique solubility, allowing it to be selectively crystallized from the mixture, leaving impurities behind in the solution.[8][9][10]
Q3: My compound seems "stuck" on the silica gel column. How can I elute it?
Answer: This is a frequent problem when purifying fluoroquinolones on standard silica gel.
Causality: The basic nitrogen atoms (especially on the C7-piperazine ring) can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to very strong binding or irreversible adsorption.[7]
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: First, try a steep gradient up to highly polar solvents. A common progression is from ethyl acetate/hexane to dichloromethane/methanol. If 10-20% methanol in DCM doesn't elute the product, more drastic measures are needed.[7]
-
Add a Competitive Base or Acid:
-
Ammonia/Triethylamine: Adding a small amount (0.5-1%) of triethylamine or using a methanol solution saturated with ammonia as the polar end of your gradient can neutralize the acidic silica sites and release your compound. Warning: Using basic modifiers with highly polar solvents like methanol/water can dissolve the silica gel.[7]
-
Acetic/Formic Acid: Alternatively, adding a small amount of acid can protonate the basic sites on your molecule, which can sometimes reduce tailing and improve elution, though this may also increase binding in some cases.
-
-
Switch to a Different Stationary Phase: If the compound is still retained, the interaction with silica is too strong. Switch to a less acidic adsorbent like neutral alumina or use a reverse-phase C18 column where retention is based on hydrophobicity rather than polar interactions.
Section 3: Key Purification Protocols
Protocol 1: Recrystallization for Purity Enhancement
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or insoluble at all temperatures. Test small batches in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures thereof).[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a standard flash chromatography procedure on silica gel.
Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and impurities. The ideal Rf for your product is typically between 0.2 and 0.4. A common starting point for fluoroquinolones is a gradient of methanol in dichloromethane.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (the less polar starting solvent). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the less polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Frequently Asked Questions (FAQs)
Q: How do I choose between recrystallization and column chromatography?
A: The choice depends on the nature of the impurities and the quantity of material.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have very different solubility profiles. It is often faster and more scalable than chromatography.
-
Column Chromatography is superior for separating mixtures of compounds with similar properties or when dealing with multiple impurities. It offers much finer control over the separation process.
The diagram below provides a general decision-making workflow.
Caption: Decision workflow for selecting a primary purification method.
Q: My final product is pure by HPLC but has a yellow/brown tint. What causes this and how can I fix it?
A: Color in fluoroquinolone samples often arises from trace amounts of highly conjugated or oxidized impurities that may be present at levels below the detection limit of a standard HPLC-UV analysis.
Causality: The fluoroquinolone core itself is a chromophore. Minor side reactions, such as oxidation or polymerization, can create intensely colored by-products. Photodegradation is also a known issue for some fluoroquinolones.[11]
Solutions:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Protect from Light: Conduct your synthesis and purification steps in vessels protected from light (e.g., amber flasks or flasks wrapped in aluminum foil) to prevent photodegradation.[11]
-
Re-purification: A final, careful column chromatography run using a very shallow gradient may be able to separate the colored impurity from the main product.
Q: What is polymorphism and why should I be concerned about it during purification?
A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound are chemically identical but can have different physical properties, including solubility, melting point, and stability.[5]
Causality & Importance: The final purification step, especially crystallization from different solvents or at different cooling rates, can lead to the formation of different polymorphs.[6] In drug development, controlling the polymorphic form is critical because a change in solubility can directly affect the drug's bioavailability and therapeutic efficacy. Regulatory agencies require consistent polymorphic form between batches. Use XRPD to characterize the solid form of your final product.
References
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016).
- How to purify synthetic fluoroquinolones, using column chromatography? (2016).
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017).
- Recent advancements in fluoroquinolones removal techniques
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.).
- Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. (2024).
- Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. (2020).
- High Proportion of Fluoroquinolone-Resistant Mycobacterium tuberculosis Isolates with Novel Gyrase Polymorphisms and a gyrA Region Associated with Fluoroquinolone Susceptibility. (n.d.).
- Synergistic pharmaceutical cocrystals. (2009).
- Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. (n.d.).
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). OUCI.
- FLUOROQUINOLONES: OFFICIAL AND REPORTED METHODS OF ANALYSIS (REVIEW). (2020).
- Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. (2021).
- Schematic of the separation and determination of trace fluoroquinolone antibiotics. (n.d.).
- Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. (n.d.). Benchchem.
- Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (n.d.).
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
- Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chro. (n.d.). Cairo University Scholar.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
- Removal of fluoroquinolone from aqueous solution using graphene oxide: experimental and computational elucid
- Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.).
Sources
- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Proportion of Fluoroquinolone-Resistant Mycobacterium tuberculosis Isolates with Novel Gyrase Polymorphisms and a gyrA Region Associated with Fluoroquinolone Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009136408A1 - Synergistic pharmaceutical cocrystals - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Chiral Specificity of Fluoroquinolone Activity
In the landscape of antibacterial drug development, the fluoroquinolone class stands as a cornerstone, renowned for its broad-spectrum efficacy.[1] However, a critical and often underappreciated aspect of their pharmacology lies in their stereochemistry. Many fluoroquinolones are chiral molecules, existing as non-superimposable mirror images known as enantiomers. This guide delves into the profound impact of this chirality on their biological activity, providing a comparative analysis supported by experimental data and robust methodologies for researchers in the field.
The Decisive Role of Stereochemistry in Fluoroquinolone Efficacy
The antibacterial action of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][3][4][5][6] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[][3][4] The interaction between a fluoroquinolone molecule and its target enzymes is highly specific, akin to a key fitting into a lock. It is at this molecular interface that the significance of stereoisomerism becomes paramount.
A prime example is the widely studied fluoroquinolone ofloxacin. Ofloxacin is a racemic mixture, meaning it contains equal amounts of two enantiomers: the (S)-(-) isomer, levofloxacin, and the (R)-(+) isomer.[7][8] Extensive research has demonstrated that the antibacterial activity of ofloxacin resides almost exclusively in the (S)-(-) isomer, levofloxacin.[9][10][11][12][13] In fact, levofloxacin is approximately twice as potent as the racemic ofloxacin and up to 128 times more active than its (R)-(+) counterpart.[7][8][13] This stark difference in activity underscores the critical importance of evaluating the biological properties of individual isomers.
The differential activity of ofloxacin enantiomers is not due to differences in drug transport into the bacterial cell but rather stems from the stereospecific interaction with the DNA gyrase-DNA complex.[9][10][11][12] Studies have shown that the more active (S)-ofloxacin binds to the enzyme-DNA complex with significantly higher affinity than the (R)-isomer.[9][10][11][12] This enhanced binding affinity is the direct cause of its superior inhibitory effect on DNA gyrase.[9][10][11][12]
Visualizing the Fluoroquinolone Mechanism of Action
To better understand the drug-target interaction, consider the following simplified pathway:
Caption: Fluoroquinolone mechanism of action.
This diagram illustrates how fluoroquinolones bind to and stabilize the complex formed between bacterial DNA and either DNA gyrase or topoisomerase IV, ultimately leading to a blockage of the DNA replication fork and subsequent cell death.[3][4]
Quantifying the Biological Activity: A Comparative Data Summary
The following table summarizes the comparative antibacterial activity of ofloxacin and its enantiomers against a range of bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Ofloxacin (Racemic) MIC (µg/mL) | Levofloxacin (S-isomer) MIC (µg/mL) | Dextrofloxacin (R-isomer) MIC (µg/mL) |
| Staphylococcus aureus | 0.78 | 0.39 | 25 |
| Streptococcus pneumoniae | 1.56 | 0.78 | 50 |
| Escherichia coli | 0.1 | 0.05 | 3.12 |
| Pseudomonas aeruginosa | 1.56 | 0.78 | >100 |
Note: The MIC values presented are representative and may vary depending on the specific strain and testing conditions.
As the data clearly indicates, levofloxacin consistently demonstrates significantly lower MIC values, signifying greater potency compared to both racemic ofloxacin and its dextrorotatory isomer.
Essential Experimental Protocols for Isomer Comparison
To rigorously assess the biological activity of different fluoroquinolone isomers, a series of well-defined experimental protocols are necessary.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the in vitro antibacterial potency of a compound.[14][15]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Fluoroquinolone Solutions: Prepare stock solutions of each isomer and the racemic mixture in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) or another appropriate growth medium within a 96-well microtiter plate.[16]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the serially diluted fluoroquinolone isomers. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[16]
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the fluoroquinolone isomer that completely inhibits visible growth.[14][15]
DNA Gyrase and Topoisomerase IV Inhibition Assays
These enzymatic assays directly measure the inhibitory effect of the fluoroquinolone isomers on their molecular targets.
Workflow for Enzyme Inhibition Assay:
Caption: Workflow for DNA gyrase/topoisomerase IV inhibition assay.
Step-by-Step Methodology (DNA Gyrase Supercoiling Assay):
-
Reaction Setup: In a reaction tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the fluoroquinolone isomer.[17]
-
Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.[17]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA supercoiling.[17]
-
Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a loading dye. Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.[16]
-
IC50 Determination: Quantify the band intensities to determine the concentration of the inhibitor that results in 50% inhibition of the supercoiling activity (IC50).[18]
A similar protocol can be followed for the topoisomerase IV decatenation assay, using catenated kinetoplast DNA (kDNA) as the substrate.[19][20][21]
Cytotoxicity Assays
While potent antibacterial activity is desired, it is equally important to assess the potential toxicity of the compounds to eukaryotic cells.
Step-by-Step Methodology (MTT Assay):
-
Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the fluoroquinolone isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into a purple formazan product.[22]
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol). Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This data can be used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Conclusion
The biological activity of fluoroquinolones is intrinsically linked to their stereochemistry. As demonstrated with ofloxacin and its enantiomers, the spatial arrangement of atoms in the molecule dictates its interaction with bacterial target enzymes, leading to significant differences in antibacterial potency. For researchers and drug development professionals, a thorough understanding and experimental evaluation of individual isomers are not merely academic exercises but essential steps in the design and development of safer and more effective antibacterial agents. The protocols and comparative data presented in this guide provide a solid foundation for conducting such critical investigations.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]
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Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S1-S8. [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Journal of Antimicrobial Chemotherapy, 69(9), 2351-2359. [Link]
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Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. T., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 33(8), 1321–1326. [Link]
-
El-Gindy, A., El-Yazby, F., Maher, M. M., & Gübitz, G. (2001). Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-beta-cyclodextrin as chiral selector. Biomedical Chromatography, 15(7), 469-474. [Link]
-
Dr. Oracle. (2025). What is the comparison between Levofloxacin (Levaquin) and Ofloxacin (Floxin) in terms of antibacterial activity and safety profile?. [Link]
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Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 65-79). Humana Press. [Link]
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Fung-Tomc, J., Minassian, B., Kolek, B., Pucci, M. J., & Huczko, E. (1992). In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 36(4), 860–866. [Link]
-
Shen, L. L., Baranowski, J., & Pernet, A. G. (1989). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 33(8), 1321-1326. [Link]
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Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]
-
Plastic Bottles. (2024). What is the difference between ofloxacin and levofloxacin?. [Link]
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A Comparative Guide for the Advanced Quinolone Building Block: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Evolving Landscape of Quinolone Scaffolds
The quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant antibacterial agents. Since the discovery of nalidixic acid, extensive structural modifications have led to the development of highly potent fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the C-6 position was a pivotal moment, dramatically enhancing antibacterial potency and broadening the spectrum of activity.[3][4] However, the quest for novel therapeutics with improved efficacy, optimized pharmacokinetic profiles, and the ability to circumvent growing resistance necessitates the exploration of alternative substitution patterns on the quinolone ring.
This guide provides an in-depth technical comparison of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate , a strategic building block, with other key quinolone intermediates. We will delve into its synthetic advantages, reactivity in crucial downstream reactions, and the unique physicochemical and biological properties conferred by the C-8 fluorine substituent. This analysis is designed to empower researchers in making informed decisions in the rational design of next-generation quinolone-based therapeutics.
The Strategic Advantage of the C-8 Fluoro Substituent
While the C-6 fluoro substitution is a hallmark of many successful fluoroquinolones, the placement of fluorine at the C-8 position offers distinct and compelling advantages. Research has shown that substituents at the C-8 position can significantly influence the biological activity and pharmacokinetic properties of quinolones.[2][5] Specifically, a halogen at the C-8 position has been shown to enhance activity against certain bacterial strains, including those resistant to older fluoroquinolones.
The electron-withdrawing nature of the fluorine atom at C-8 can modulate the electronic properties of the entire quinolone ring system. This can impact the reactivity of other positions, notably the C-4 chloro group, which is the primary site for introducing diverse side chains via nucleophilic aromatic substitution (SNAr). Furthermore, the C-8 fluorine can influence the conformation of the molecule, potentially leading to altered interactions with biological targets such as DNA gyrase and topoisomerase IV.[2]
Comparative Analysis of Quinolone Building Blocks
To provide a clear perspective on the utility of this compound, we will compare it with two other widely used quinolone building blocks: Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate and Ethyl 4-chloroquinoline-3-carboxylate .
| Feature | This compound | Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate | Ethyl 4-chloroquinoline-3-carboxylate |
| Key Structural Feature | C-8 Fluoro Substitution | C-6 Fluoro Substitution | Unsubstituted Benzo Ring |
| Reactivity at C-4 | Potentially enhanced due to inductive effect of C-8 F | High, activated by C-6 F | Baseline reactivity |
| Biological Impact | Potential for enhanced activity against resistant strains, altered target interaction | Broad-spectrum antibacterial activity | Basis for first-generation quinolones |
| Physicochemical Effects | Likely impacts pKa, lipophilicity, and solubility | Known to improve cell penetration | Baseline properties |
| Synthetic Accessibility | Readily synthesized from 2-fluoroaniline | Well-established synthesis from 4-fluoroaniline | Standard synthesis from aniline |
Experimental Protocols and Mechanistic Insights
The synthesis of these key building blocks typically follows the Gould-Jacobs reaction, followed by chlorination. The choice of starting aniline dictates the final substitution pattern.
Synthesis of this compound
This synthesis begins with 2-fluoroaniline, highlighting the direct and logical pathway to the desired 8-fluoro substituted core.
Caption: Synthetic pathway to this compound.
Experimental Protocol:
-
Condensation: A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) is heated to form the corresponding enamine intermediate. The reaction is typically driven to completion by the removal of ethanol.
-
Cyclization: The crude enamine is cyclized at high temperature in a high-boiling solvent like Dowtherm A to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[6]
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the target this compound.[7]
Causality Behind Experimental Choices: The Gould-Jacobs reaction is a robust and well-established method for constructing the quinolone core. The high temperature required for cyclization is necessary to overcome the activation energy for the intramolecular aromatic substitution. Phosphorus oxychloride is a standard and effective reagent for the conversion of 4-hydroxyquinolines to the more reactive 4-chloro derivatives, which are primed for nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The C-4 chloro group is the key handle for introducing diversity into the quinolone scaffold. The reactivity of this position is paramount for the efficient synthesis of novel derivatives.
Caption: General mechanism for SNAr at the C-4 position.
Comparative Reactivity:
Experimental Protocol for C-4 Amination (General):
-
Reaction Setup: The this compound is dissolved in a suitable solvent such as DMSO or NMP.
-
Addition of Nucleophile: The desired amine (e.g., piperazine) is added to the solution, often in a slight excess.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C, depending on the nucleophilicity of the amine.
-
Work-up and Purification: Upon completion, the reaction is cooled and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Impact on Physicochemical Properties and Biological Activity
The introduction of a fluorine atom at the C-8 position is expected to have a pronounced effect on the physicochemical properties of the resulting quinolone derivatives.
Anticipated Effects of the C-8 Fluoro Group:
-
pKa: The electron-withdrawing nature of fluorine is likely to decrease the pKa of the quinoline nitrogen, making it less basic. This can influence drug-receptor interactions and solubility.[8]
-
Lipophilicity (logP): Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration. However, the overall effect on logP will also depend on the nature of the substituent introduced at the C-4 position.[9]
-
Solubility: The impact on aqueous solubility is complex and can be influenced by changes in both pKa and crystal lattice energy.
-
Biological Activity: As previously mentioned, the C-8 halogen has been associated with enhanced activity against resistant bacteria.[2] This may be due to altered binding to the target enzymes or improved cellular accumulation.
Conclusion: A Strategic Choice for Innovative Drug Discovery
This compound represents a highly valuable and strategic building block for the synthesis of novel quinolone-based therapeutics. Its straightforward synthesis and the anticipated favorable reactivity of the C-4 chloro group make it an attractive starting material. The unique electronic and steric properties conferred by the C-8 fluorine substituent offer a promising avenue for developing next-generation quinolones with potentially enhanced biological activity, improved pharmacokinetic profiles, and the ability to address the ongoing challenge of antibiotic resistance. Researchers and drug development professionals are encouraged to consider this building block as a key component in their efforts to expand the chemical space and therapeutic potential of the quinolone scaffold.
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The Unambiguous Arbitrator: Validating the Structure of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate with X-ray Crystallography and Comparative Spectroscopic Techniques
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of binding affinities, the prediction of metabolic pathways, and the assurance of intellectual property. For novel heterocyclic compounds such as Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a potential scaffold in medicinal chemistry, unambiguous structural validation is paramount.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental workflow from synthesis to final structural validation, offering a comparative analysis with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling with Density Functional Theory (DFT). This document is intended to serve as a practical guide for researchers, providing not only the "how" but also the critical "why" behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of structural validation.
Synthesis of this compound
The journey to structural validation begins with the successful synthesis of the target compound. A common and effective route to this compound involves the chlorination of its 4-hydroxy precursor.
Experimental Protocol: Synthesis
A mixture of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, approximately 3-4 equivalents) is heated at 100°C for 3 to 4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The resulting residue is then carefully quenched with ice water and neutralized with a suitable base, such as sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification by recrystallization or column chromatography yields the pure this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides definitive information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecule's structure.
While a crystallographic information file (CIF) for this compound is not publicly available in the Cambridge Structural Database (CSD), we will use the closely related structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CSD Entry: 1411658) to illustrate the experimental process.[2] This example will provide a comprehensive overview of the methodology.
Crystal Growth: The Art of Patience
The success of an SCXRD experiment hinges on the quality of the single crystal. Two common and effective methods for growing high-quality crystals from small organic molecules are slow evaporation and vapor diffusion.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents for quinoline derivatives include ethanol, ethyl acetate, and dichloromethane.
-
Preparation: Filter the solution to remove any particulate matter.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at room temperature.
-
Observation: Monitor the container for the formation of well-defined single crystals.
Experimental Protocol: Crystal Growth by Vapor Diffusion
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial.
-
Outer Chamber: Place this vial inside a larger, sealed chamber containing a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).
-
Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
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} caption: "Workflow for Crystal Growth."
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The resulting diffraction pattern is collected and processed to determine the crystal structure.
Experimental Protocol: X-ray Data Collection and Refinement
-
Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is mounted on a loop with a cryo-protectant.
-
Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and placed in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected data is integrated and scaled to produce a set of reflection intensities.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure. This is typically done using software like SHELXL or Olex2.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other techniques offer complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard methods for characterizing organic compounds.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the structure.
Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz): [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~8.9 | s | 1H |
| H5 | ~8.2 | d | 1H |
| H6 | ~7.5 | t | 1H |
| H7 | ~7.8 | d | 1H |
| OCH₂ | ~4.5 | q | 2H |
| CH₃ | ~1.4 | t | 3H |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition: Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural features.
Expected Fragmentation:
For this compound (MW: 253.66 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 253. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 255. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, such as DFT, can be used to predict the geometry and spectroscopic properties of a molecule. These theoretical predictions can then be compared with experimental data to support the structural assignment.
Protocol: DFT Calculation
-
Structure Input: Build the 3D structure of this compound in a molecular modeling program.
-
Calculation Setup: Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Data Analysis: Compare the calculated bond lengths, bond angles, and predicted NMR chemical shifts with the experimental values.
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} caption: "Integrated workflow for structural validation."
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | DFT Calculations |
| Information Provided | Definitive 3D structure, bond lengths, bond angles, stereochemistry | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation pattern | Predicted 3D structure, electronic properties, spectroscopic data |
| Sample Requirement | High-quality single crystal | 5-10 mg, soluble | Micrograms, soluble | None (in silico) |
| Strengths | Unambiguous structural determination | Provides detailed information about the molecular framework in solution | High sensitivity, accurate mass determination | Can predict properties of unknown compounds |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Can have overlapping signals in complex molecules | Does not provide stereochemical information | Accuracy depends on the level of theory and basis set used |
Conclusion
The unambiguous structural validation of novel compounds is a critical step in the drug discovery and development pipeline. While techniques like NMR, MS, and DFT provide valuable and often sufficient information for initial characterization, single-crystal X-ray crystallography remains the gold standard for providing irrefutable proof of a molecule's three-dimensional structure. The detailed experimental protocols and comparative analysis presented in this guide are intended to equip researchers with the knowledge to confidently approach the structural elucidation of new chemical entities like this compound, ensuring a solid foundation for further research and development.
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A Comparative Guide to the Synthetic Routes of Fluoroquinolones: From Traditional Methods to Greener Alternatives
Introduction: The Enduring Importance of Fluoroquinolones and Their Synthesis
Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents that have been instrumental in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] The core structure of fluoroquinolones, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fused to an aromatic ring, has been the subject of extensive synthetic exploration to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[3] Key structural modifications, such as the introduction of a fluorine atom at the C-6 position and a heterocyclic substituent, typically piperazine, at the C-7 position, are hallmarks of this class and crucial for their potent antibacterial activity.[4]
This guide provides a comprehensive comparative analysis of the principal synthetic routes to the fluoroquinolone core, detailing both classical and modern methodologies. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols for key synthetic transformations. Furthermore, we will explore the burgeoning field of green chemistry and its application to fluoroquinolone synthesis, addressing the critical need for more sustainable and environmentally benign manufacturing processes.
I. Synthesis of the Core Quinolone Ring System: A Comparative Analysis
The construction of the fundamental quinolone ring is the cornerstone of any fluoroquinolone synthesis. Several named reactions have been developed for this purpose, each with its own set of advantages and limitations.
The Gould-Jacobs Reaction: A Time-Honored Approach
The Gould-Jacobs reaction, first reported in 1939, is a widely employed method for the synthesis of 4-hydroxyquinolines.[5] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5][6] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[5]
Mechanism and Key Considerations:
The reaction proceeds via the formation of an anilidomethylenemalonate intermediate, which then undergoes a thermal 6-electron electrocyclization.[5] The high temperatures required for cyclization (often exceeding 250 °C) can be a significant drawback, potentially leading to side reactions and decomposition of thermally sensitive substrates.[7] The choice of solvent is critical, with high-boiling point solvents like diphenyl ether being traditionally used.[8] Modern adaptations utilizing microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[9][10]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
-
Step 1: Condensation: In a microwave-safe vessel, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Step 2: Cyclization: Heat the mixture under microwave irradiation at 250 °C for 15-30 minutes.
-
Step 3: Isolation: Cool the reaction mixture, and add a non-polar solvent such as hexane to precipitate the crude product.
-
Step 4: Purification: Filter the solid and wash with cold ethanol to yield the ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
The Conrad-Limpach-Knorr Synthesis: A Versatile Alternative
The Conrad-Limpach-Knorr synthesis offers another classical route to quinolones, involving the reaction of anilines with β-ketoesters.[1][11] A key feature of this method is the temperature-dependent regioselectivity. At lower temperatures (kinetic control), the reaction favors the formation of a 4-quinolone, while at higher temperatures (thermodynamic control), a 2-quinolone is the major product.[12][13]
Mechanism and Key Considerations:
The reaction proceeds through the formation of a Schiff base intermediate. For the synthesis of 4-quinolones, the initial condensation is followed by a thermal cyclization, similar to the Gould-Jacobs reaction, often requiring high temperatures (around 250 °C) and inert, high-boiling solvents.[11] The Knorr variation, leading to 2-quinolones, proceeds through an initial N-acylation of the aniline.
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Quinolone
-
Step 1: Condensation: React the desired aniline (1.0 eq) with a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq) at room temperature or with gentle heating to form the enamine intermediate.
-
Step 2: Cyclization: Heat the enamine intermediate in a high-boiling solvent (e.g., mineral oil) to approximately 250 °C until the cyclization is complete, as monitored by TLC.
-
Step 3: Workup and Isolation: Cool the reaction mixture and triturate with a suitable solvent to precipitate the crude 4-quinolone product.
-
Step 4: Purification: Recrystallize the crude product from an appropriate solvent.
The Camps Cyclization: An Intramolecular Approach
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline.[14][15] This method is particularly useful for the synthesis of quinolones with substituents at the 2- and 4-positions.
Mechanism and Key Considerations:
The reaction proceeds via an intramolecular aldol-type condensation. The regioselectivity, leading to either a 2-hydroxyquinoline or a 4-hydroxyquinoline, is dependent on the structure of the starting material and the reaction conditions.[15] Modern variations of this reaction utilize copper-catalyzed amidation to prepare the o-acylaminoacetophenone precursor, followed by a base-promoted cyclization.[8]
Experimental Protocol: Two-Step Camps Cyclization
-
Step 1: Copper-Catalyzed Amidation: In a reaction vessel, combine the o-haloacetophenone (1.0 eq), an amide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a solvent like dioxane. Heat the mixture until the amidation is complete.
-
Step 2: Base-Promoted Cyclization: To the crude amidation product, add a strong base such as sodium hydroxide and heat to induce cyclization.
-
Step 3: Neutralization and Isolation: Cool the reaction mixture, neutralize with acid, and extract the quinolone product.
-
Step 4: Purification: Purify the product by chromatography or recrystallization.
The Niementowski Synthesis: A Route from Anthranilic Acids
The Niementowski synthesis involves the condensation of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[16] While historically significant, this reaction often requires high temperatures and can result in low yields.[16]
Mechanism and Key Considerations:
The reaction is believed to proceed through the formation of a Schiff base, followed by an intramolecular condensation and dehydration to form the quinoline ring.[16] Variations of this method have been developed using catalysts or alternative reaction conditions to improve yields and reduce the required temperature.[16]
Experimental Protocol: Niementowski Quinoline Synthesis
-
Step 1: Condensation and Cyclization: Heat a mixture of anthranilic acid (1.0 eq) and a ketone or aldehyde (excess) at 120-130 °C for several hours.
-
Step 2: Isolation: Cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Step 3: Purification: Purify the γ-hydroxyquinoline derivative by recrystallization.
Comparative Analysis of Core Synthesis Routes
| Synthetic Route | Starting Materials | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate ester | Several hours (conventional), <1 hour (microwave) | Moderate to high | Well-established, versatile, amenable to microwave synthesis | High temperatures, use of high-boiling solvents (conventional) |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | Several hours | Moderate to high | Temperature-controlled regioselectivity | High temperatures for cyclization |
| Camps Cyclization | o-acylaminoacetophenone | Varies (multi-step) | Good to excellent | Good for specific substitution patterns | Requires precursor synthesis |
| Niementowski Synthesis | Anthranilic acid, Ketone/Aldehyde | Several hours | Often low | Utilizes readily available starting materials | High temperatures, often low yields |
II. Introduction of Key Pharmacophores: C-6 Fluorine and C-7 Heterocycle
The remarkable antibacterial activity of modern fluoroquinolones is largely attributed to two key structural features: a fluorine atom at the C-6 position and a heterocyclic amine, most commonly a piperazine derivative, at the C-7 position.[4]
Strategies for C-6 Fluorination
The introduction of the C-6 fluorine atom significantly enhances the potency of quinolones by improving their interaction with DNA gyrase.[17] This is typically achieved by starting with a pre-fluorinated aniline derivative in one of the core synthesis reactions described above. For instance, using 3-chloro-4-fluoroaniline in a Gould-Jacobs reaction directly installs the desired fluorine and chlorine atoms in the resulting quinolone core.[18]
Installation of the C-7 Side Chain
The C-7 substituent plays a crucial role in modulating the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones.[3] The most common method for introducing the C-7 side chain is through a nucleophilic aromatic substitution (SNAr) reaction on a 7-halo-quinolone precursor. The halogen at the C-7 position, often chlorine or fluorine, is activated towards nucleophilic attack by the electron-withdrawing groups on the quinolone ring system.
Experimental Protocol: C-7 Piperazine Installation
-
Step 1: Reaction Setup: In a suitable solvent such as DMSO or DMF, dissolve the 7-chloro-6-fluoroquinolone carboxylic acid (1.0 eq) and the desired piperazine derivative (1.1-1.5 eq).
-
Step 2: Nucleophilic Substitution: Heat the reaction mixture, often in the presence of a base like potassium carbonate, to facilitate the SNAr reaction.
-
Step 3: Workup and Isolation: After the reaction is complete, cool the mixture and add water to precipitate the crude product.
-
Step 4: Purification: Filter and wash the solid, then recrystallize from a suitable solvent to obtain the pure C-7 functionalized fluoroquinolone.[19]
III. The Rise of Green Chemistry in Fluoroquinolone Synthesis
The traditional synthetic routes to fluoroquinolones often involve harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste.[2][20] In response to growing environmental concerns, there is a strong impetus to develop greener and more sustainable synthetic methodologies.[10][20]
Microwave-Assisted Synthesis
As mentioned earlier, microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[10] In the context of fluoroquinolone synthesis, it significantly reduces reaction times for the cyclization steps of the Gould-Jacobs and Conrad-Limpach reactions, often leading to higher yields and cleaner product profiles.[9][21] This technology minimizes energy consumption and often allows for solvent-free reactions.[21]
Use of Recyclable Catalysts and Greener Solvents
Recent research has focused on the development of recyclable catalysts to minimize waste and improve the economic viability of fluoroquinolone synthesis. For example, nanoporous isopolyoxomolybdates and zirconia sulfuric acid have been reported as highly efficient and recyclable catalysts for the amination of 7-haloquinolones in water, a green and benign solvent.[8][22] The use of water as a solvent eliminates the need for volatile and often toxic organic solvents.[8][22]
IV. Nybomycin: A "Reverse Antibiotic" with a Distinct Synthetic Approach
In the ongoing battle against antimicrobial resistance, novel therapeutic strategies are urgently needed. Nybomycin, a natural product, has garnered attention as a "reverse antibiotic." It exhibits potent activity against fluoroquinolone-resistant bacterial strains while being less effective against their fluoroquinolone-susceptible counterparts.[5][23][24] This unique activity profile suggests that nybomycin and fluoroquinolones could potentially be used in combination to combat resistant infections.[5]
It is important to note that the synthesis of nybomycin follows a distinct and complex pathway that is not a direct modification of traditional fluoroquinolone synthesis.[5][6] Its biosynthesis is believed to involve a unique polyketide pathway.[12][25] While a detailed analysis of its synthesis is beyond the scope of this guide, its emergence highlights the innovative approaches being explored to address the challenge of fluoroquinolone resistance.
Conclusion
The synthesis of fluoroquinolones has evolved significantly from the classical, high-temperature cyclization reactions to more efficient and environmentally conscious methodologies. The Gould-Jacobs and Conrad-Limpach-Knorr syntheses remain foundational for constructing the quinolone core, with modern adaptations like microwave-assisted synthesis offering substantial improvements in terms of reaction time and yield. The strategic introduction of the C-6 fluorine and C-7 heterocyclic moieties is paramount to achieving high antibacterial potency, and the nucleophilic aromatic substitution is a robust method for this functionalization.
Looking ahead, the principles of green chemistry will undoubtedly continue to shape the future of fluoroquinolone synthesis. The development of recyclable catalysts, the use of benign solvents like water, and the adoption of energy-efficient technologies are crucial for the sustainable production of these life-saving medicines. As researchers and drug development professionals, a thorough understanding of these diverse synthetic routes and their underlying principles is essential for the innovation and responsible manufacturing of the next generation of fluoroquinolone antibiotics.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of the discussed synthetic routes, the following diagrams have been generated using Graphviz.
Caption: The Conrad-Limpach-Knorr synthesis pathway.
Caption: C-7 functionalization of the fluoroquinolone core.
References
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Protonation scheme of a fluoroquinolone molecule with piperazine ring at the 7-position (adapted from)[26][27][28]. (n.d.). ResearchGate.
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A Senior Scientist's Guide to the Biological Efficacy of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in drug discovery. Its rigid structure and ability to form various non-covalent interactions (hydrogen bonds, π-π stacking) allow it to bind to a wide array of biological targets. This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, and antimalarial agents.
This guide focuses on derivatives of a specific, highly functionalized starting material: Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate . The strategic placement of a fluorine atom at the C-8 position and a reactive chlorine atom at the C-4 position makes this molecule a versatile precursor for synthesizing novel bioactive compounds. The C-4 chloro group is particularly important as it serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities that can modulate the compound's biological profile.
This document provides a comparative analysis of the biological efficacy of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug development.
Synthetic Strategy: From a Core Intermediate to Bioactive Derivatives
The foundation of this chemical library is the precursor, this compound. Its synthesis typically involves the cyclization of an appropriately substituted aniline followed by chlorination using reagents like phosphorus oxychloride (POCl₃).
The true synthetic value of this intermediate lies in the reactivity of the C-4 chlorine atom. This position is activated towards nucleophilic attack, enabling the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles. This modular approach allows for the rapid generation of a library of derivatives with diverse physicochemical properties.
Caption: General synthetic scheme for C4-derivatives.
Comparative Biological Efficacy
The biological activity of quinoline derivatives is highly dependent on the nature of the substituents around the core scaffold. By modifying the C-4 position of this compound, it is possible to tune the molecule's activity towards different biological targets.
Antimicrobial Activity
Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism leads to breaks in the bacterial chromosome and ultimately cell death. The carboxylic acid group at the C-3 position is critical for this activity.
Derivatives synthesized from the parent compound show promise as novel antibacterial agents. For instance, a study on related ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives demonstrated potent activity, particularly against Gram-positive bacteria.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Fluoroquinolone mechanism of action on DNA gyrase.
Comparative Antimicrobial Data (MIC, µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Derivative 8a ¹ | 3.9 | 4.6 (anti-biofilm) | - | - | |
| Derivative 25 ² | 1.95 |
A Senior Application Scientist's Guide to Benchmarking New Fluoroquinolones Against Existing Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative evaluation of new-generation fluoroquinolones against established antibiotics. Moving beyond a simple checklist of protocols, we delve into the causality behind experimental choices, ensuring a robust and scientifically sound benchmarking process. The objective is to generate a self-validating dataset that clearly delineates the therapeutic potential and limitations of novel candidates in a crowded clinical landscape.
The Evolving Landscape of Fluoroquinolones
Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and excellent oral bioavailability.[1][2][3] Their bactericidal action stems from the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][5][6] These enzymes manage the complex topology of bacterial DNA during replication. By trapping them in a complex with DNA, fluoroquinolones introduce lethal double-strand breaks, halting DNA replication and leading to cell death.[5][6]
Historically, earlier generations, like ciprofloxacin, were highly effective against Gram-negative bacteria, including Pseudomonas aeruginosa.[3][7] Newer agents, such as levofloxacin and moxifloxacin, expanded this coverage to include better activity against Gram-positive organisms like Streptococcus pneumoniae.[7][8] However, the rise of resistance, primarily through mutations in the target enzymes (gyrA and parC genes) or via efflux pumps that remove the drug from the cell, has compromised their utility.[9][10][11]
This has paved the way for a new wave of fluoroquinolones, including Delafloxacin , Finafloxacin , and Zabofloxacin , designed to overcome these challenges. This guide will use these as exemplars to build a benchmarking strategy against established agents like Levofloxacin and Ciprofloxacin .
Mechanism of Action: A Refresher
The dual-targeting mechanism of fluoroquinolones is crucial to their efficacy. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[][5] The most potent newer fluoroquinolones often exhibit a more balanced activity against both enzymes, which may lower the probability of resistance selection.[12][13]
Caption: Sequential workflow for benchmarking new fluoroquinolones.
Core Experimental Protocols
Here we detail the methodologies for the critical experiments outlined in our workflow. The causality for each step is explained to provide a deeper understanding of the data generated.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Causality & Rationale: The MIC is the foundational metric of an antibiotic's potency. It determines the lowest concentration required to inhibit the visible growth of a microorganism. By testing against a broad panel of clinically relevant isolates—including both susceptible and resistant strains (e.g., MRSA, fluoroquinolone-resistant P. aeruginosa)—we can define the compound's spectrum of activity. This is a critical first step for go/no-go decisions.
-
Methodology (Broth Microdilution - CLSI Guidelines):
-
Prepare Bacterial Inoculum: Culture bacteria overnight on appropriate agar plates. Select several colonies and suspend in sterile saline or broth to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each fluoroquinolone (new and existing) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should span a clinically relevant range (e.g., from 64 µg/mL down to 0.008 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the antibiotic-containing plates. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).
-
Protocol: Minimum Bactericidal Concentration (MBC) Determination
-
Causality & Rationale: The MIC tells us about growth inhibition (bacteriostatic activity), but not necessarily bacterial killing (bactericidal activity). For severe infections, a bactericidal effect is often preferred. The MBC determines the concentration that kills 99.9% of the initial bacterial inoculum. The ratio of MBC to MIC is informative; a ratio of ≤4 is typically considered bactericidal.
-
Methodology:
-
Perform MIC Test: Use the results from the completed MIC test (Protocol 3.1).
-
Subculture: From each well showing no visible growth in the MIC plate, take a small aliquot (e.g., 10 µL) and plate it onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Protocol: Spontaneous Resistance Frequency
-
Causality & Rationale: This assay provides a snapshot of the intrinsic potential for a single-step mutation to confer resistance. A low frequency suggests a more robust drug. It is particularly important for new fluoroquinolones to demonstrate a lower frequency of resistance emergence compared to older agents against which resistance is already prevalent.
-
Methodology:
-
Prepare High-Density Inoculum: Grow a large volume of the test organism to a high density (e.g., 10¹⁰ CFU/mL). Concentrate the cells by centrifugation and resuspend in a small volume.
-
Plating: Plate the high-density inoculum onto Mueller-Hinton agar plates containing the fluoroquinolone at a concentration of 4x, 8x, and 16x the previously determined MIC.
-
Enumeration: Concurrently, perform serial dilutions of the inoculum and plate on antibiotic-free agar to determine the exact starting CFU/mL.
-
Incubation: Incubate all plates for 48-72 hours.
-
Calculate Frequency: Count the number of colonies that grow on the antibiotic-containing plates. The resistance frequency is calculated as the number of resistant colonies divided by the total number of CFUs plated.
-
Data Presentation: Synthesizing the Evidence
Objective comparison requires data to be presented clearly and concisely. Tables are ideal for summarizing quantitative outputs from the core protocols.
Note: The data below is illustrative, based on published findings, and serves as a template for presenting experimental results.
Table 1: Comparative In Vitro Potency (MIC₅₀/MIC₉₀ in µg/mL)
| Organism (n=50) | Delafloxacin | Finafloxacin | Levofloxacin | Ciprofloxacin |
| S. aureus (MSSA) | ≤0.008 / 0.015 | 0.06 / 0.12 | 0.25 / 0.5 | 0.25 / 0.5 |
| S. aureus (MRSA) | 0.06 / 0.5 | 0.5 / 2 | 8 / >32 | 16 / >32 |
| S. pneumoniae | 0.015 / 0.03 | 0.12 / 0.25 | 1 / 1 | 2 / 4 |
| P. aeruginosa | 0.25 / 2 | 1 / 8 | 1 / 4 | 0.25 / 1 |
| E. coli | 0.06 / 0.25 | 0.03 / 0.12 | 0.06 / 0.25 | ≤0.015 / 0.03 |
MIC₅₀/MIC₉₀: Concentration inhibiting 50% and 90% of isolates, respectively.
Interpretation: The illustrative data shows Delafloxacin with potent activity against MRSA, a key advantage over Levofloxacin and Ciprofloxacin. [14][15]Finafloxacin shows good activity, which is reportedly enhanced in acidic conditions—a factor not captured in this standard table but testable in specialized assays. [16][17][18] Table 2: Bactericidal Activity and Resistance Frequency
| Antibiotic | Organism | Avg. MBC/MIC Ratio | Spontaneous Resistance Freq. (at 8x MIC) |
| Delafloxacin | S. aureus (MRSA) | 2 | 1 x 10⁻⁹ |
| Levofloxacin | S. aureus (MRSA) | >8 (Tolerant) | 5 x 10⁻⁸ |
| Finafloxacin | E. coli | 1.8 | 2 x 10⁻⁹ |
| Ciprofloxacin | E. coli | 2.1 | 8 x 10⁻⁸ |
Interpretation: This table highlights the bactericidal nature (MBC/MIC ≤ 4) of the new agents against key pathogens. Critically, the lower resistance frequency for Delafloxacin and Finafloxacin suggests a higher barrier to the development of spontaneous resistance compared to their predecessors.
Specialized Assay Spotlight: Activity in Acidic Environments
-
Causality & Rationale: Some newer fluoroquinolones, like Finafloxacin, are designed to have enhanced activity at the acidic pH found in specific infection sites, such as the urinary tract or within abscesses. [16][17]Standard MIC testing is performed at a neutral pH of ~7.2-7.4. A specialized assay is required to validate this pH-dependent activity claim.
-
Protocol Modification: Repeat the MIC determination protocol (3.1) using Mueller-Hinton broth that has been buffered to a pH of 6.0 and 5.5. Comparing the MIC values at neutral pH versus acidic pH will reveal any enhanced potency. A significant decrease in MIC at lower pH is a key differentiating feature for Finafloxacin. [19]
Understanding Resistance Mechanisms
Resistance to fluoroquinolones is a significant clinical threat. Benchmarking must acknowledge the primary mechanisms by which bacteria evade these drugs.
Caption: Key mechanisms of bacterial resistance to fluoroquinolones.
Conclusion for the Benchmarking Scientist
This guide provides a robust, rationale-driven framework for the preclinical comparison of new fluoroquinolones. By systematically evaluating in vitro potency, bactericidal kinetics, and the potential for resistance, researchers can build a comprehensive data package.
Newer agents like Delafloxacin show promise in addressing critical resistance gaps, particularly against MRSA. [13][15]Finafloxacin presents a unique profile with enhanced activity in acidic environments, suggesting a potential niche in treating infections like complicated UTIs. [16][17][20]Zabofloxacin has demonstrated non-inferiority to moxifloxacin in treating respiratory infections, indicating its potential as a valuable alternative. [21][22][23] The ultimate goal of this rigorous benchmarking is not merely to prove non-inferiority, but to identify distinct advantages that translate into improved clinical outcomes. By adhering to these principles of scientific integrity and logical progression, drug development professionals can confidently identify the truly innovative antibiotics needed to combat the growing threat of antimicrobial resistance.
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A Researcher's Guide to Comparing Cytotoxicity Assays for Substituted Quinoline Compounds
Quinoline and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their extensive biological activities, including potent anticancer properties.[1][2][3] As researchers delve into the therapeutic potential of novel substituted quinoline compounds, the accurate assessment of their cytotoxic effects becomes a cornerstone of the drug discovery and development pipeline.[1][4] This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights and detailed protocols to empower researchers in making informed experimental choices.
The Importance of a Multi-Assay Approach
Relying on a single method for determining cytotoxicity can be misleading. Different assays measure distinct cellular parameters, and a comprehensive understanding of a compound's cytotoxic profile requires a multi-pronged approach. By cross-validating findings from assays that interrogate different aspects of cell health—such as metabolic activity, membrane integrity, and apoptosis—researchers can build a more robust and reliable dataset.[5]
Comparing the Pillars of Cytotoxicity Assessment
This guide will focus on three widely adopted and mechanistically distinct categories of cytotoxicity assays:
-
Metabolic Activity Assays (e.g., MTT Assay): These assays quantify the metabolic activity of a cell population, which is often correlated with cell viability.[6]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays measure the release of intracellular components into the culture medium, an indicator of compromised cell membrane integrity and cell death.[7]
-
Apoptosis Assays (e.g., Caspase-3/7 Activation): These assays specifically detect the biochemical hallmarks of apoptosis, or programmed cell death, a common mechanism of action for anticancer drugs.[1][8]
The following table provides a high-level comparison of these three key assay types:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10] | Well-established, cost-effective, suitable for high-throughput screening.[11][12] | Can be influenced by changes in cellular metabolism that are not directly related to cytotoxicity. Requires cell lysis, precluding further analysis of the same cells.[13][14] |
| LDH Assay | Quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[15][16] | Non-destructive to the remaining cell population, allowing for longitudinal studies.[14][17] Measures a direct marker of cell death.[18] | Can be less sensitive than metabolic assays. Background LDH from serum in the culture medium can interfere with results.[14][16] |
| Apoptosis Assays | Detects the activation of key executioner caspases (caspase-3 and -7) involved in the apoptotic cascade.[19][20] | Provides mechanistic insight into the mode of cell death.[21][22] Highly sensitive and specific for apoptosis.[8] | May not detect other forms of cell death, such as necrosis. Can be more expensive than other assays.[21] |
In-Depth Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step protocols for each assay are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[1][9]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[23]
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[9][23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[1]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with a damaged plasma membrane.[7][15]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired treatment period.[1]
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[16]
-
Reaction Setup: Add the LDH reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add a stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[16]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to correct for background. Calculate the percentage of cytotoxicity using the absorbance values from the controls.
Apoptosis Assay: Caspase-3/7 Activation
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[19]
Caption: Simplified overview of apoptosis signaling pathways.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.[24] This typically involves reconstituting a lyophilized substrate with a buffer.[24][25]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[24]
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.[24]
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signals from treated cells to those of untreated controls to determine the fold-increase in apoptosis.
Data Presentation and Interpretation
For a clear comparison of the cytotoxic potential of different substituted quinoline compounds, it is recommended to present the IC₅₀ values in a tabular format.
Table 2: Example IC₅₀ Values of Substituted Quinoline Derivatives in a Cancer Cell Line
| Compound/Derivative | Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) | Caspase-3/7 Activation (Fold Increase at IC₅₀) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 48 | 7.5 | 9.2 | 4.5 | [1] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 48 | 8.12 | 10.5 | 3.8 | [1] |
| Your Compound 1 | A549 (Lung) | 48 | Experimental Data | Experimental Data | Experimental Data | |
| Your Compound 2 | A549 (Lung) | 48 | Experimental Data | Experimental Data | Experimental Data |
Causality and Experimental Choices
-
Why use multiple time points? The cytotoxic effects of a compound can be time-dependent. Assessing cytotoxicity at different time points (e.g., 24, 48, and 72 hours) provides a more complete picture of its activity.
-
Why include both positive and negative controls? Positive controls (a compound known to induce the measured effect) ensure that the assay is working correctly. Negative (vehicle) controls provide a baseline to which the effects of the test compounds can be compared.
-
Why is it important to consider the mechanism of action? If a substituted quinoline compound is hypothesized to induce apoptosis, an apoptosis assay will provide more direct and mechanistically relevant information than a general cytotoxicity assay.[26][27][28] Many anticancer drugs are specifically designed to induce apoptosis.[8][21]
Conclusion
The evaluation of cytotoxicity is a critical step in the preclinical development of substituted quinoline compounds. By employing a multi-assay approach that includes measures of metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive and reliable understanding of a compound's cytotoxic profile. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to conduct robust and meaningful cytotoxicity studies.
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Vesce, F., et al. (1998). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 80(2), 155-160. Retrieved from [Link]
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Abonia, R., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17897-17921. Retrieved from [Link]
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Patel, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]
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Moor, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 1-17. Retrieved from [Link]
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Apostolov, O., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143(1-2), 149-158. Retrieved from [Link]
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Choudhary, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(4-S), 159-166. Retrieved from [Link]
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Perumal, R. V., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. Retrieved from [Link]
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Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 123-143. Retrieved from [Link]
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Tani, N., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. AATEX, 4(3), 145-161. Retrieved from [Link]
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O'Brien, P. J., et al. (2006). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Chemical Research in Toxicology, 19(11), 1475-1492. Retrieved from [Link]
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Kroll, A., et al. (2009). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Toxicology in Vitro, 23(5), 843-847. Retrieved from [Link]
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Chen, Y. C., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(21), 5122. Retrieved from [Link]
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Kumar, A., et al. (2018). Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. Parasitology Research, 117(7), 2129-2137. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
This document provides a detailed protocol for the safe handling and proper disposal of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS No. 56824-90-9). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide clear, actionable steps that ensure compliance and laboratory safety, reflecting the principle that robust scientific outcomes are built on a foundation of rigorous safety practices.
While a Safety Data Sheet (SDS) may indicate this specific compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the toxicological properties have not been fully investigated[1]. Therefore, we will proceed with a prudent approach, treating this compound with the care required for a novel chemical entity and focusing on its structural classification as a halogenated organic compound.
Chemical Profile and Hazard Assessment
Understanding the chemical nature of a substance is the first step in managing its lifecycle in the laboratory. This compound is a heterocyclic aromatic compound containing both chlorine and fluorine atoms. This structural feature is the primary determinant for its waste classification.
| Property | Data | Source(s) |
| CAS Number | 56824-90-9 | [1][2] |
| Molecular Formula | C₁₂H₉ClFNO₂ | [1][2] |
| Molecular Weight | 253.66 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Primary Hazard Class | Halogenated Organic Compound | [3] |
| Known Hazards | Although not classified as hazardous by OSHA, similar quinoline derivatives can be skin, eye, and respiratory irritants. The toxicological properties are not fully investigated. | [1][4][5] |
The critical takeaway from this profile is the presence of halogens (chlorine and fluorine). Environmental regulations mandate that halogenated organic wastes be segregated from non-halogenated streams for proper disposal, which typically involves high-temperature incineration[3][6].
Personal Protective Equipment (PPE) and Handling
A proactive safety culture begins with appropriate personal protection. Before handling the compound, ensure the following PPE is worn and that all operations are conducted within a certified chemical fume hood.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[5].
-
Eye Protection: Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Body Protection: A standard laboratory coat is required to protect skin and clothing. For larger quantities, a chemical-resistant apron is recommended[4].
-
Respiratory Protection: While no specific respiratory protection is required under normal use conditions with adequate ventilation, an N95-rated respirator should be considered when handling the solid, powdered form to prevent inhalation of dust particles[1][4].
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a standardized protocol is essential for safety and regulatory compliance. All waste generated must be managed as hazardous waste.
Step 1: Waste Classification
-
Immediately classify any material contaminated with this compound as Halogenated Organic Waste . This includes the pure compound, reaction mixtures, solutions, contaminated gloves, weigh boats, pipette tips, and paper towels used for cleanup[3][6].
-
Causality: This classification is dictated by the presence of chlorine and fluorine atoms in the molecule's structure. Halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and to comply with EPA and local regulations[3][7].
Step 2: Container Selection and Labeling
-
Select a waste container designated for halogenated organic solvents. This is often a plastic carboy, sometimes color-coded (e.g., green) by institutional EHS programs[3]. The container must be in good condition and have a secure, threaded cap[8].
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste[6][8].
-
On the tag, clearly list all chemical constituents and their approximate percentages. Write the full chemical name: "this compound." Do not use abbreviations[8].
Step 3: Waste Accumulation
-
Solid Waste: Collect unused or waste solid compound, along with contaminated disposables (gloves, weigh paper, etc.), and place them directly into the designated halogenated waste container[4].
-
Liquid Waste: Collect solutions containing the compound in the same designated container.
-
Segregation Integrity: Do NOT mix halogenated waste with non-halogenated organic waste[9]. Mixing waste streams increases disposal costs and violates regulatory requirements[6][9]. Also, do not mix with acids, bases, or oxidizers.
-
Keep the waste container tightly closed at all times, except when actively adding waste[6][8]. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment[6].
Step 4: Final Disposal
-
Once the container is nearly full (e.g., 75% capacity), arrange for pickup through your institution's Environmental Health and Safety (EHS) department[6].
-
Your EHS department will consolidate this waste for final disposal by a licensed hazardous waste management company. The standard and accepted technology for destroying halogenated organic compounds is high-temperature incineration[3][7].
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency number[6].
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper PPE is worn. Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up: For a solid spill, carefully sweep up the material and place it into the halogenated waste container. Avoid creating dust[1]. For a contained liquid spill, use absorbent pads to soak up the material.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the sealed hazardous waste container for halogenated organics[4][6].
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring that our innovative work in drug development does not come at the cost of personal safety or environmental integrity.
References
-
P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics. Available at: [Link]
-
Bucknell University. Hazardous Waste Segregation Guide. Available at: [Link]
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Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]
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Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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PubChem, National Center for Biotechnology Information. Ethyl 4-Chloroquinoline-3-carboxylate. Available at: [Link]
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European Chemicals Agency (ECHA). Guidance Documents. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available at: [Link]
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Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2020, April 24). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Available at: [Link]
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European Chemicals Agency (ECHA). Guidance documents. Available at: [Link]
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European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]
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European Chemicals Agency (ECHA). Homepage. Available at: [Link]
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European Chemicals Agency (ECHA). ECHA's completed activities on restriction. Available at: [Link]
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- 7. p2infohouse.org [p2infohouse.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
